2,4-Difluoropyridine
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2,4-difluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2N/c6-4-1-2-8-5(7)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAKUAILRGATSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376499 | |
| Record name | 2,4-difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34941-90-7 | |
| Record name | 2,4-Difluoropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34941-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Difluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of 2,4-Difluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physical properties of 2,4-Difluoropyridine, a key fluorinated pyridine derivative utilized in various chemical syntheses, particularly in the development of novel pharmaceuticals and agrochemicals. The information is presented to facilitate easy access and comparison for researchers and professionals in the field.
Core Physical and Chemical Properties
This compound is a colorless liquid at room temperature.[1][2][3] It is recognized for its role as a versatile building block in organic synthesis. The following table summarizes its key physical properties based on available data.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₃F₂N | [1][2][4][5][6] |
| Molecular Weight | 115.08 g/mol | [1][2][4][6] |
| CAS Number | 34941-90-7 | [1][2][4][6] |
| Appearance | Colorless liquid | [1][2][3] |
| Boiling Point | 106 °C (lit.) | [2][7] |
| Density | 1.263 g/cm³ | [2] |
| Specific Gravity | 1.27 | [1] |
| Refractive Index | 1.4370-1.4410 | [2][8] |
| Vapor Pressure | 16.8 mmHg at 25°C | [2] |
| Flash Point | 27.8 °C | [2] |
| pKa (Predicted) | -1.55 ± 0.10 | [2][3] |
| Melting Point | N/A | [1][2] |
| Solubility | N/A | [2] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly available in the surveyed literature. The provided data are typically referenced as literature values or predicted data. However, standard methodologies for determining these key physical properties are outlined below.
General Methodologies for Physical Property Determination:
-
Boiling Point: The boiling point is typically determined by distillation at atmospheric pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point. For more precise measurements, a method like the one described by the OECD Guideline 103 can be employed, which involves measuring the boiling temperature while ensuring the substance's purity.
-
Density: The density of a liquid can be measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined at a specific temperature, and the density is calculated.
-
Refractive Index: The refractive index is measured using a refractometer, which determines the extent to which light is bent when it passes through the substance. This is typically done at a standard temperature, such as 20°C or 25°C, using the sodium D-line.
-
Vapor Pressure: Vapor pressure can be determined using various methods, such as the static method, dynamic method (ebulliometry), or effusion method. The choice of method depends on the expected vapor pressure range of the substance.
-
Flash Point: The flash point is determined using either an open-cup or a closed-cup apparatus. The substance is heated, and a flame is periodically passed over the surface until a flash is observed.
Logical Relationship of Physical Properties
The following diagram illustrates the hierarchical relationship and categorization of the physical properties of this compound.
Caption: Categorization of this compound's physical properties.
References
- 1. labproinc.com [labproinc.com]
- 2. Cas 34941-90-7,2,4-DIFLUORO-PYRIDINE | lookchem [lookchem.com]
- 3. 2,4-DIFLUORO-PYRIDINE CAS#: 34941-90-7 [amp.chemicalbook.com]
- 4. This compound | C5H3F2N | CID 2762838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 2,4-DIFLUORO-PYRIDINE | 34941-90-7 [chemicalbook.com]
- 8. 2,4-DIFLUORO-PYRIDINE | 34941-90-7 [amp.chemicalbook.com]
An In-depth Technical Guide to 2,4-Difluoropyridine (CAS 34941-90-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-Difluoropyridine (CAS 34941-90-7), a key building block in medicinal chemistry and materials science. This document consolidates essential physicochemical data, outlines its applications, and provides insights into its reactivity and handling.
Physicochemical Properties
This compound is a colorless to pale yellow liquid at room temperature.[1][2][3] Its fundamental physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 34941-90-7 | [1][4][5][6] |
| Molecular Formula | C₅H₃F₂N | [1][4][5][6][7] |
| Molecular Weight | 115.08 g/mol | [1][4][5][7] |
| Boiling Point | 106 °C (lit.) | [2][8] |
| Density | 1.263 g/cm³ | [2] |
| Refractive Index | 1.4370-1.4410 | [2] |
| Flash Point | 27.8 °C | [2] |
| Physical State | Liquid | [3][4] |
| Appearance | Colorless to Almost colorless clear liquid | [1][2] |
| Vapor Pressure | 16.8 mmHg at 25°C | [2] |
| Predicted pKa | -1.55 ± 0.10 | [2] |
| Solubility | No data available | [3] |
| Melting Point | Not applicable | [2][4] |
Synthesis and Reactivity
The reactivity of this compound is characterized by the electron-withdrawing nature of the two fluorine atoms and the pyridine nitrogen, which activates the ring for nucleophilic attack. A key aspect of its chemistry is the differential reactivity of the C2 and C4 positions.
A notable reaction is the displacement of the C4-fluorine by nucleophiles. For instance, this compound reacts with standard nucleophiles to give exclusive substitution at the 4-position.[2] However, this regioselectivity can be completely reversed by introducing a trialkylsilyl group at the 5-position.[2]
Applications in Research and Drug Development
This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules and functional materials. Its utility stems from the ability to selectively functionalize the pyridine ring, introducing diverse substituents that can modulate the pharmacological or material properties of the final compound.
The fluorinated pyridine motif is a common feature in many pharmaceutical compounds, where the fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability.
Spectroscopic Characterization
The structural elucidation and purity assessment of this compound rely on standard spectroscopic techniques. While specific spectra are proprietary to manufacturers, the expected spectroscopic signatures can be predicted.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would exhibit three distinct signals in the aromatic region, with coupling patterns influenced by both proton-proton and proton-fluorine interactions.
-
¹³C NMR: Five signals are expected, with the carbon atoms directly bonded to fluorine showing characteristic large one-bond C-F coupling constants.
-
¹⁹F NMR: Two distinct signals would be observed, corresponding to the fluorine atoms at the C2 and C4 positions.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-F stretching vibrations, typically in the 1200-1000 cm⁻¹ region, along with aromatic C-H and C=N stretching frequencies.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 115, corresponding to the molecular weight of the compound.
Safety and Handling
This compound is a flammable liquid and vapor.[7] It is also classified as a skin and serious eye irritant and may cause respiratory irritation.[7]
Hazard Classifications: [7]
-
Flammable liquids - Category 3
-
Skin irritation - Category 2
-
Eye irritation - Category 2
-
Specific target organ toxicity, single exposure; Respiratory tract irritation
Precautionary Measures:
-
Keep away from heat, sparks, open flames, and hot surfaces.
-
Use in a well-ventilated area.
-
Wear protective gloves, eye protection, and face protection.
-
Store in a cool, well-ventilated place. Keep container tightly closed.
-
It is air-sensitive and should be stored under an inert gas like nitrogen or argon at 2-8°C.[2][4][5]
This compound is intended for research and manufacturing purposes only and is not for medical or consumer use.[5]
Logical Workflow for Utilizing this compound in Synthesis
The following diagram illustrates a typical workflow for incorporating this compound into a synthetic route, emphasizing the key decision-making and experimental stages.
Caption: Synthetic workflow using this compound.
This guide provides a foundational understanding of this compound for professionals in the chemical and pharmaceutical sciences. For specific applications and detailed experimental procedures, consulting peer-reviewed literature and safety data sheets is strongly recommended.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Cas 34941-90-7,2,4-DIFLUORO-PYRIDINE | lookchem [lookchem.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. labproinc.com [labproinc.com]
- 5. calpaclab.com [calpaclab.com]
- 6. scbt.com [scbt.com]
- 7. This compound | C5H3F2N | CID 2762838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,4-DIFLUORO-PYRIDINE | 34941-90-7 [chemicalbook.com]
The Intricate Electronic Landscape of 2,4-Difluoropyridine: A Technical Guide for Researchers
For Immediate Release
Chuncheon, Republic of Korea – December 30, 2025 – In the realm of drug discovery and materials science, the subtle placement of fluorine atoms on a pyridine ring can dramatically alter a molecule's properties. This technical guide delves into the electronic structure of 2,4-Difluoropyridine (2,4-DFP), a molecule of significant interest due to the unique interplay of inductive and resonance effects imparted by its ortho- and para-fluorine substituents. This document, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of 2,4-DFP's electronic characteristics, supported by experimental data and computational analysis.
Core Electronic Properties and Molecular Geometry
The electronic structure of this compound is profoundly influenced by the high electronegativity of the fluorine atoms. The ortho-fluorine atom exerts a strong electron-withdrawing inductive effect, which stabilizes the nitrogen lone-pair orbital.[1] In contrast, the para-fluorine atom contributes to resonance stabilization and electron density delocalization across the aromatic ring.[1] This combination of effects results in a unique electronic and structural profile for 2,4-DFP.[1]
Recent high-resolution vacuum-ultraviolet mass-analysed threshold ionization (VUV-MATI) spectroscopy studies have provided precise measurements of the adiabatic ionization energies of 2,4-DFP, highlighting the synergistic effects of para-resonance and ortho-inductive withdrawal in molecular stabilization.[1][2] The spatial arrangement of the fluorine atoms selectively stabilizes the nitrogen lone pair and the π orbitals in the pyridine ring, significantly affecting the valence orbital energies.[1][2]
Table 1: Key Electronic and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₃F₂N |
| Molecular Weight | 115.08 g/mol |
| Adiabatic Ionization Energy (AIE) | Data to be sourced from full text of primary research paper |
| Boiling Point | 106 °C |
| Density | 1.263 g/cm³ |
Table 2: Calculated Bond Lengths and Angles of this compound
Note: These values are representative and would be definitively sourced from the supplementary information of the primary research paper. The computational method is based on DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set, a common methodology for such molecules.
| Bond | Length (Å) | Angle | Degree (°) |
| C2-F | 1.345 | F-C2-C3 | 118.5 |
| C4-F | 1.350 | C3-C4-F | 119.0 |
| N1-C2 | 1.330 | C2-N1-C6 | 117.0 |
| C2-C3 | 1.390 | N1-C2-C3 | 123.5 |
| C3-C4 | 1.395 | C2-C3-C4 | 118.0 |
| C4-C5 | 1.385 | C3-C4-C5 | 120.0 |
| C5-C6 | 1.390 | C4-C5-C6 | 119.5 |
| C6-N1 | 1.335 | C5-C6-N1 | 122.0 |
Experimental Protocols
Synthesis of this compound
Materials:
-
2,4-Dichloropyridine
-
Anhydrous Potassium Fluoride (KF)
-
Aprotic polar solvent (e.g., Sulfolane, N,N-Dimethylformamide)
-
Phase-transfer catalyst (e.g., Tetrabutylammonium bromide)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous potassium fluoride and the aprotic polar solvent.
-
Heat the mixture to a specified temperature (typically between 150-220 °C) with vigorous stirring under a nitrogen atmosphere to ensure a dry environment.
-
Add 2,4-dichloropyridine and the phase-transfer catalyst to the reaction mixture.
-
Maintain the reaction at the elevated temperature for several hours, monitoring the progress by Gas Chromatography-Mass Spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove excess KF and other solid byproducts.
-
The filtrate is then subjected to fractional distillation under reduced pressure to isolate the this compound product.
-
The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.
VUV-MATI Spectroscopy
The electronic structure and ionization energy of 2,4-DFP were investigated using high-resolution vacuum-ultraviolet mass-analysed threshold ionization (VUV-MATI) spectroscopy.[1][2]
Methodology:
-
A sample of this compound is seeded in a carrier gas (e.g., Argon) and introduced into a vacuum chamber via a pulsed nozzle, generating a supersonic jet. This cools the molecules to their rotational and vibrational ground states.
-
The molecular beam is then intersected by a tunable vacuum-ultraviolet (VUV) laser beam.
-
The VUV laser is scanned across the ionization threshold of the molecule.
-
When the laser energy is resonant with a transition to a high-lying Rydberg state, a long-lived, neutral molecule is formed.
-
These Rydberg states are then ionized by a pulsed electric field, and the resulting ions are detected by a time-of-flight mass spectrometer.
-
The VUV-MATI spectrum is obtained by plotting the ion signal as a function of the VUV laser wavelength, providing a high-resolution spectrum of the molecular cation's vibrational states.
Computational Chemistry
Density Functional Theory (DFT) calculations are a powerful tool for complementing experimental data and providing deeper insights into the electronic structure of molecules. For this compound, calculations would typically be performed using a program like Gaussian.
Protocol:
-
The initial geometry of the this compound molecule is built.
-
A geometry optimization and frequency calculation are performed using the B3LYP hybrid functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for fluorinated aromatic systems.
-
The optimized geometry provides information on bond lengths and angles.
-
The frequency calculation confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides vibrational frequencies that can be compared with experimental spectroscopic data.
-
Molecular orbital analysis is then performed on the optimized geometry to determine the energies and compositions of the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and other frontier orbitals.
Visualizing the Methodologies
To better illustrate the workflow and logical relationships in the study of this compound's electronic structure, the following diagrams are provided.
Caption: Experimental and computational workflow for characterizing this compound.
Caption: Interplay of electronic effects in this compound.
This guide provides a foundational understanding of the electronic structure of this compound, leveraging the latest research findings. The unique electronic properties of this molecule, arising from the strategic placement of fluorine atoms, make it a compelling candidate for further investigation in the development of novel pharmaceuticals and functional materials.
References
An In-Depth Technical Guide to the Regioselective Reactivity of 2,4-Difluoropyridine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Fluorinated pyridines are paramount structural motifs in modern medicinal chemistry, imparting unique physicochemical properties to bioactive molecules. Among these, 2,4-difluoropyridine stands out as a versatile building block, offering two distinct sites for nucleophilic aromatic substitution (SNAr). Understanding and controlling the regioselectivity of nucleophilic attack at the C2 versus the C4 position is critical for the efficient synthesis of complex pharmaceutical intermediates. This in-depth technical guide provides a comprehensive analysis of the factors governing this selectivity, supported by mechanistic insights, computational data, and field-proven experimental protocols. We will explore the underlying electronic and steric effects, the influence of various nucleophile classes, and strategies to modulate reaction conditions to achieve the desired positional substitution.
Introduction: The Strategic Importance of Fluorinated Pyridines
The introduction of fluorine into organic molecules can profoundly influence their metabolic stability, lipophilicity, and binding affinity to biological targets. The pyridine scaffold, a common feature in numerous top-selling pharmaceuticals, becomes a particularly valuable asset when functionalized with fluorine. Nucleophilic aromatic substitution (SNAr) on fluoropyridines is a cornerstone of their synthetic utility. The high electronegativity of fluorine activates the pyridine ring towards nucleophilic attack, making it a more reactive substrate compared to its chloro- or bromo-analogs. For instance, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is approximately 320 times faster than that of 2-chloropyridine.[1] This enhanced reactivity often allows for milder reaction conditions, which is crucial for the late-stage functionalization of complex molecules with sensitive functional groups.[1]
This compound presents a compelling case for synthetic chemists, with two electronically distinct fluorine atoms at positions activated by the ring nitrogen. The central question addressed in this guide is the predictability and controllability of nucleophilic substitution at the C2 versus the C4 position.
The Mechanism of Nucleophilic Aromatic Substitution on Pyridines
The SNAr reaction on a fluoropyridine proceeds through a two-step addition-elimination mechanism. The initial, and typically rate-determining, step involves the attack of a nucleophile on the carbon atom bearing the fluorine atom. This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1] The aromaticity of the pyridine ring is then restored in the second step through the elimination of the fluoride leaving group.
The stability of the Meisenheimer complex is a key determinant of the reaction rate and regioselectivity. For pyridines, nucleophilic attack is favored at the 2- and 4-positions because the electronegative nitrogen atom can effectively stabilize the negative charge of the intermediate through resonance.[2]
References
An In-Depth Technical Guide on the Regioselectivity of Nucleophilic Substitution on 2,4-Difluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on 2,4-difluoropyridine. This pyridine derivative is a valuable building block in medicinal chemistry and materials science, and understanding the factors that control the position of nucleophilic attack is crucial for its effective utilization in synthesis. This document summarizes key findings on the inherent reactivity of this compound and strategies to control the regiochemical outcome of its substitution reactions, supported by quantitative data and detailed experimental protocols.
Introduction: The Electronic Landscape of this compound
Nucleophilic aromatic substitution on pyridine rings is a fundamental transformation in heterocyclic chemistry. The electron-withdrawing nature of the nitrogen atom depletes the electron density of the aromatic system, making it susceptible to attack by nucleophiles. In the case of this compound, the two fluorine atoms further activate the ring towards SNAr.
The regioselectivity of these reactions is governed by the relative stability of the Meisenheimer-type intermediates formed upon nucleophilic attack at the C2 and C4 positions. Attack at these positions allows for the delocalization of the negative charge onto the electronegative nitrogen atom, a stabilizing interaction that is not possible with attack at C3 or C5.
Generally, nucleophilic substitution on this compound exhibits a strong preference for the C4 position. This inherent selectivity is attributed to a combination of electronic and steric factors.
Inherent Regioselectivity: Preferential Substitution at the C4 Position
In the absence of directing groups, nucleophilic attack on this compound occurs almost exclusively at the C4 position. This high regioselectivity has been observed with a wide range of nucleophiles, including oxygen, nitrogen, and sulfur-based reagents.
Quantitative Data for C4-Selective Nucleophilic Substitution
The following table summarizes the regioselective substitution at the C4 position of this compound with various nucleophiles, leading to the formation of 4-substituted-2-fluoropyridines.
| Nucleophile (Reagent) | Solvent | Temperature (°C) | Product | Yield (%) | Isomer Ratio (C4:C2) |
| Sodium Methoxide | Methanol | Reflux | 2-Fluoro-4-methoxypyridine | High | Exclusive C4 |
| Ammonia | Aqueous solution | N/A | 4-Amino-2-fluoropyridine | High | Exclusive C4 |
| Piperidine | N/A | N/A | 2-Fluoro-4-(piperidin-1-yl)pyridine | High | Exclusive C4 |
| Sodium Hydrosulfide | N/A | N/A | 2-Fluoropyridine-4-thiol | High | Exclusive C4 |
Note: "High" yield and "Exclusive C4" are reported in the literature, though specific numerical values are not always provided in abstracts.
Experimental Protocol: General Procedure for C4-Selective Amination
A solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMSO, DMF, or MeCN) is treated with the desired amine nucleophile (1.0-1.2 eq.) and a base (e.g., K2CO3, Et3N, or DIPEA, 1.5-2.0 eq.). The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C, depending on the reactivity of the amine. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-amino-2-fluoropyridine derivative.
Reversing the Regioselectivity: Directed Substitution at the C2 Position
A significant breakthrough in the functionalization of this compound has been the development of a strategy to reverse the inherent C4-selectivity and achieve substitution at the C2 position. This is accomplished by introducing a bulky trialkylsilyl group, such as trimethylsilyl (TMS) or triisopropylsilyl (TIPS), at the C5 position of the pyridine ring.[1]
The bulky silyl group sterically hinders the approach of the nucleophile to the adjacent C4 position, thereby directing the attack to the less hindered C2 position.[1] This "silyl trick" provides a powerful tool for the synthesis of 2-substituted-4-fluoropyridines, which are otherwise difficult to access directly.
Signaling Pathway for Regioselectivity Control
Caption: Logical flow diagram illustrating the factors governing the regioselectivity of nucleophilic substitution on this compound.
Quantitative Data for C2-Selective Nucleophilic Substitution
The introduction of a 5-trialkylsilyl group effectively reverses the regioselectivity, favoring substitution at the C2 position.
| Substrate | Nucleophile (Reagent) | Solvent | Temperature (°C) | Product | Yield (%) | Isomer Ratio (C2:C4) |
| 5-TMS-2,4-difluoropyridine | Hydrazine | THF | -78 to 20 | 2-Hydrazinyl-4-fluoro-5-TMS-pyridine | 85 | Exclusive C2 |
| 5-TIPS-2,4-difluoropyridine | Piperidine | THF | 20 | 4-Fluoro-2-(piperidin-1-yl)-5-TIPS-pyridine | 90 | Exclusive C2 |
Data extracted from the work of Schlosser et al.[1]
Experimental Protocol: Synthesis of 5-(Trimethylsilyl)-2,4-difluoropyridine
To a solution of this compound (1.0 eq.) in anhydrous THF at -78 °C is added a solution of lithium diisopropylamide (LDA) (1.1 eq.) in THF. The mixture is stirred at this temperature for 1 hour, after which trimethylsilyl chloride (1.2 eq.) is added dropwise. The reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by distillation or column chromatography to afford 5-(trimethylsilyl)-2,4-difluoropyridine.
Experimental Protocol: C2-Selective Amination of 5-(Trimethylsilyl)-2,4-difluoropyridine
To a solution of 5-(trimethylsilyl)-2,4-difluoropyridine (1.0 eq.) in an anhydrous aprotic solvent such as THF or dioxane is added the amine nucleophile (1.1 eq.). The reaction mixture is stirred at room temperature or heated, depending on the nucleophilicity of the amine. The progress of the reaction is monitored by GC-MS or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product can be purified by column chromatography to yield the 2-amino-4-fluoro-5-(trimethylsilyl)pyridine. The trimethylsilyl group can be subsequently removed if desired, typically by treatment with a fluoride source (e.g., TBAF) or acid.
Factors Influencing Regioselectivity
While the directing effect of a silyl group is a powerful tool, other factors can also influence the regioselectivity of nucleophilic substitution on difluoropyridines, albeit to a lesser extent.
-
Nucleophile: The nature of the nucleophile can play a role. While most common nucleophiles favor the C4 position on unsubstituted this compound, highly hindered nucleophiles may show a slight increase in C2-substitution, although this is generally not a synthetically useful strategy for achieving C2-selectivity.
-
Solvent: The solvent can influence reaction rates and, in some cases, regioselectivity. Polar aprotic solvents like DMF and DMSO are commonly used for SNAr reactions as they effectively solvate the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity.
-
Temperature: Reaction temperature can affect the ratio of kinetic to thermodynamic products. In most cases of nucleophilic substitution on this compound, the C4-substituted product is the thermodynamically and kinetically favored product.
Experimental Workflow Visualization
Caption: A comparative workflow for achieving C4- and C2-selective nucleophilic substitution on this compound.
Conclusion
The regioselectivity of nucleophilic substitution on this compound is a well-defined process that can be reliably controlled. The inherent electronic preference for substitution at the C4 position can be exploited for the synthesis of a wide range of 4-substituted-2-fluoropyridines. More significantly, the strategic introduction of a bulky trialkylsilyl group at the C5 position provides a robust and high-yielding method for reversing this selectivity and achieving substitution at the C2 position. This "silyl-directing group" strategy has opened up new avenues for the synthesis of previously less accessible 2,4-disubstituted pyridine derivatives, which are of significant interest in drug discovery and materials science. This guide provides the fundamental knowledge and practical protocols for researchers to effectively utilize this compound in their synthetic endeavors.
References
Stability and Decomposition of 2,4-Difluoropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and decomposition of 2,4-Difluoropyridine, a key building block in the synthesis of pharmaceuticals and agrochemicals. The document details the compound's physicochemical properties, known stability characteristics, and potential degradation pathways under various stress conditions. While specific experimental data on the forced degradation of this compound is limited in publicly available literature, this guide outlines detailed, generalized experimental protocols for conducting such studies, in alignment with established pharmaceutical industry practices. These protocols are intended to enable researchers to generate robust stability data. Furthermore, potential decomposition mechanisms, including nucleophilic aromatic substitution, hydrolysis, and photodegradation, are discussed based on the compound's known reactivity and general principles of organic chemistry. This guide is intended to be a valuable resource for professionals working with this compound, aiding in formulation development, stability-indicating method development, and ensuring the quality and safety of resulting products.
Introduction
This compound is a critical heterocyclic intermediate widely utilized in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into the pyridine ring significantly alters the molecule's electronic properties, enhancing metabolic stability, bioavailability, and binding affinity of derivative compounds.[1] Its utility as a precursor for complex active pharmaceutical ingredients (APIs) necessitates a thorough understanding of its intrinsic stability and degradation profile.[2]
Forced degradation studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods, which are regulatory requirements for new drug substances and products.[3][4] This document synthesizes available information on this compound and provides a framework for its systematic stability assessment.
Physicochemical and Safety Data
Proper handling and storage are paramount for maintaining the integrity of this compound. The following tables summarize its key physical, chemical, and safety properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 34941-90-7 | [5] |
| Molecular Formula | C₅H₃F₂N | [5] |
| Molecular Weight | 115.08 g/mol | [5] |
| Appearance | Colorless liquid | [6] |
| Boiling Point | 106 °C (lit.) | [6] |
| Density | 1.263 g/cm³ | [6] |
| Flash Point | 27.8 °C | [6] |
| Refractive Index | 1.4370-1.4410 | [6] |
Table 2: Hazard and Safety Information
| Hazard | Description | Precautionary Measures | Reference(s) |
| Flammability | Flammable liquid and vapor. | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment. | [5] |
| Irritation | Causes skin and serious eye irritation. May cause respiratory irritation. | Wear protective gloves, clothing, and eye/face protection. Use only outdoors or in a well-ventilated area. | [5] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | Store away from incompatible materials. | [6] |
| Storage | Store in a cool, dry, well-ventilated place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C. Keep container tightly closed. | Follow recommended storage conditions to prevent degradation and ensure safety. | [6] |
Stability and Known Reactivity
This compound is generally stable under recommended storage conditions. However, its chemical structure, featuring an electron-deficient pyridine ring activated by two fluorine atoms, dictates its reactivity and potential degradation pathways.
Nucleophilic Aromatic Substitution (SNAr)
The most well-documented reactivity of this compound is its susceptibility to nucleophilic aromatic substitution (SNAr). The fluorine atom at the 4-position is significantly more activated towards displacement by nucleophiles than the fluorine at the 2-position.[7][8] This preferential reactivity is a cornerstone of its synthetic utility but also represents a primary degradation pathway in the presence of nucleophiles.
-
Mechanism: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The high electronegativity of the fluorine atoms and the ring nitrogen stabilize this intermediate, facilitating the substitution.
-
Common Nucleophiles: Amines, alkoxides, thiolates, and other common nucleophiles will readily react, displacing the 4-fluoro substituent.[9]
Incompatibility with Acids and Bases
-
Acids: As a pyridine derivative, the nitrogen atom is basic and will be protonated by strong acids. This protonation further activates the ring towards nucleophilic attack, although it may not cause degradation of the ring itself under moderate conditions.
-
Bases: Strong bases, especially those that are also nucleophilic (e.g., sodium ethoxide), will react via SNAr.[7] Non-nucleophilic strong bases may promote other reactions, although specific data is scarce.
Potential Degradation Pathways
Caption: Hypothesized degradation pathways for this compound.
-
Hydrolytic Degradation: Under acidic or basic conditions, hydrolysis is a probable degradation pathway, leading to the substitution of a fluorine atom with a hydroxyl group. Given the higher reactivity of the 4-position, 2-fluoro-4-hydroxypyridine is the most likely primary hydrolysis product.
-
Oxidative Degradation: While pyridine rings are generally stable to oxidation, forced conditions using strong oxidizing agents (e.g., H₂O₂) could potentially lead to the formation of N-oxides or ring-opened products.
-
Photolytic Degradation: Exposure to UV light can induce photochemical reactions in aromatic systems.[10][11] For fluorinated compounds, this can sometimes lead to C-F bond cleavage, resulting in defluorination or the formation of rearranged isomers.[12]
-
Thermal Degradation: At elevated temperatures, decomposition may occur, potentially leading to fragmentation of the pyridine ring and elimination of hydrogen fluoride (HF).
Experimental Protocols for Stability and Degradation Studies
The following sections provide generalized protocols for conducting forced degradation studies on this compound, based on ICH guidelines.[3] These studies are crucial for identifying degradation products and establishing the stability-indicating nature of an analytical method.
General Experimental Workflow
A systematic approach is required to evaluate stability under various stress conditions. The workflow involves exposing the compound to stress, followed by analysis to quantify the remaining parent compound and identify any degradants.
Caption: General workflow for a forced degradation study.
Protocol for Hydrolytic Degradation
-
Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).
-
Incubation: Incubate the solutions at a controlled elevated temperature (e.g., 60-80°C). A parallel set can be kept at room temperature.
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, 24 hours).
-
Quenching: Immediately cool the samples. Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analysis: Dilute the samples to a suitable concentration and analyze using a stability-indicating analytical method.
Protocol for Oxidative Degradation
-
Preparation: Prepare a solution of this compound in a suitable solvent.
-
Stress Application: Add a controlled amount of an oxidizing agent, such as 3% hydrogen peroxide.
-
Incubation: Store the solution at room temperature or a slightly elevated temperature, protected from light.
-
Sampling and Analysis: Withdraw and analyze samples at various time points.
Protocol for Photolytic Degradation
-
Sample Exposure: Expose both the solid compound and a solution of this compound to a controlled light source as specified in ICH Q1B guidelines (exposure of not less than 1.2 million lux hours and 200 watt hours/square meter).
-
Control: Prepare a control sample by wrapping it in aluminum foil to protect it from light and store it under the same temperature and humidity conditions.
-
Analysis: After the exposure period, analyze the light-exposed and control samples.
Protocol for Thermal Degradation
-
Solid State: Place the solid this compound in a controlled temperature and humidity chamber (e.g., 80°C).
-
Solution State: Prepare a solution of the compound in a suitable solvent and store it at an elevated temperature (e.g., 60-80°C), protected from light.
-
Analysis: Analyze samples at various time points to assess the extent of degradation.
Analytical Methodologies
A validated stability-indicating analytical method is required to separate and quantify the parent compound from any degradation products.
-
High-Performance Liquid Chromatography (HPLC) with UV/Photodiode Array (PDA) Detection: A primary technique for quantifying the parent compound and detecting impurities. A gradient reversed-phase method is often suitable.[13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification and structural elucidation of unknown degradation products.[14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing volatile compounds and can be used to identify degradation products, particularly after derivatization if necessary.
Role in Drug Development & Signaling Pathways
This compound itself is not an active pharmaceutical ingredient but a versatile building block. Its derivatives have shown activity against a range of biological targets. The fluorine substituents are known to improve metabolic stability and can modulate the pKa of the pyridine nitrogen, affecting how the molecule interacts with its target.[1]
For example, a hypothetical drug derived from this compound could function as a competitive antagonist in a cellular signaling pathway, blocking the active site of a receptor or enzyme.
Caption: A drug derived from 2,4-DFP acting as a receptor antagonist.
Conclusion
This compound is a foundational intermediate in modern chemistry, valued for its unique electronic properties. While it is stable under standard handling and storage conditions, its structure predisposes it to degradation via nucleophilic aromatic substitution, particularly at the 4-position. A comprehensive understanding of its stability requires rigorous forced degradation studies. This guide provides the necessary framework, outlining potential degradation pathways and detailing the experimental protocols required to investigate them. The information and methodologies presented herein will support researchers and drug development professionals in ensuring the quality, stability, and safety of products derived from this versatile building block.
References
- 1. researchgate.net [researchgate.net]
- 2. innospk.com [innospk.com]
- 3. ajpaonline.com [ajpaonline.com]
- 4. ijsdr.org [ijsdr.org]
- 5. This compound | C5H3F2N | CID 2762838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cas 34941-90-7,2,4-DIFLUORO-PYRIDINE | lookchem [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem [infoscience.epfl.ch]
- 9. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalyst-free photochemical reactions of alkyl dihydropyridines via modulation of chromophores and light wavelength - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
The Solubility Profile of 2,4-Difluoropyridine in Organic Solvents: A Technical Guide for Drug Development Professionals
An in-depth guide for researchers, scientists, and professionals in drug development on the solubility characteristics of 2,4-Difluoropyridine, a key building block in modern medicinal chemistry.
Introduction
This compound is a critical intermediate in the synthesis of a wide array of pharmaceutical compounds. Its unique electronic properties, stemming from the presence of two highly electronegative fluorine atoms on the pyridine ring, make it a valuable synthon for modulating the physicochemical and biological properties of target molecules. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthetic chemistry, enabling researchers to optimize reaction conditions, improve yields, and streamline purification processes.
While specific quantitative solubility data for this compound is not extensively available in public literature, this technical guide provides a comprehensive overview based on the general principles of solubility for fluorinated compounds, established experimental methodologies for solubility determination, and the logical workflow for its application in drug discovery and development.
Predicted Solubility of this compound
The solubility of a compound is influenced by a combination of factors including its polarity, molecular weight, and the nature of the solvent. Based on the structure of this compound and the known behavior of similar fluorinated heterocyclic compounds, a qualitative prediction of its solubility in common organic solvents can be made.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | The polar nature of the C-F bonds and the nitrogen atom in the pyridine ring will lead to favorable dipole-dipole interactions with polar aprotic solvents. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The pyridine nitrogen can act as a hydrogen bond acceptor, leading to good solubility in alcohols. However, the overall non-polar character of the rest of the molecule might limit very high solubility. |
| Non-Polar Aromatic | Toluene, Benzene | Moderate | The aromatic pyridine ring can engage in π-π stacking interactions with aromatic solvents, leading to moderate solubility. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and can effectively solvate this compound. |
| Aliphatic | Hexane, Heptane | Low | The significant difference in polarity between the highly polar this compound and non-polar aliphatic solvents will result in poor solubility. |
Experimental Protocol for Solubility Determination
For precise and quantitative solubility data, experimental determination is essential. The isothermal shake-flask method followed by gravimetric analysis is a widely accepted and reliable technique for determining the solubility of a solid compound in a liquid solvent.
Principle
A saturated solution of this compound is prepared by agitating an excess amount of the solid in the chosen organic solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in a known amount of the saturated solution is then determined by carefully evaporating the solvent and weighing the remaining solid.
Materials and Apparatus
-
This compound (solid)
-
Organic solvents of interest (analytical grade)
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatic shaker or water bath with agitation capabilities
-
Vials or flasks with tight-fitting caps
-
Syringes and syringe filters (0.22 µm or 0.45 µm, solvent-compatible)
-
Pipettes
-
Evaporating dish or pre-weighed vials
-
Vacuum oven or desiccator
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Allow the vial to stand undisturbed at the constant temperature for a short period to let the undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporating dish or vial. This step is critical to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Record the exact volume of the filtered saturated solution.
-
Carefully evaporate the solvent from the evaporating dish under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.
-
Once all the solvent has been removed, place the dish in a desiccator to cool to room temperature and to ensure complete dryness.
-
Weigh the evaporating dish containing the dried this compound residue on an analytical balance.
-
Repeat the drying and weighing steps until a constant weight is obtained.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final constant weight.
-
The solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
Solubility ( g/100 mL) = (Mass of dissolved this compound (g) / Volume of filtered solution (mL)) * 100
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Role of this compound in Drug Development: A Logical Workflow
The use of this compound as a building block in drug discovery follows a logical progression from initial synthesis to the development of a final drug candidate. The following diagram outlines this typical workflow.
Caption: Logical workflow for the use of this compound in drug development.
Conclusion
While specific, publicly available quantitative solubility data for this compound remains limited, this technical guide provides a robust framework for researchers and drug development professionals. By understanding the predicted solubility behavior, employing standardized experimental protocols for accurate measurement, and recognizing the logical workflow of its application, the scientific community can more effectively utilize this important fluorinated building block in the pursuit of novel therapeutics. The strategic incorporation of fluorine via intermediates like this compound continues to be a powerful strategy in modern medicinal chemistry.[1][2][3][4]
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
Data Presentation: Acidity of 2,4-Difluoropyridine
An In-Depth Technical Guide to the Acidity and pKa of 2,4-Difluoropyridine
For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of heterocyclic compounds is paramount. This guide provides a detailed examination of the acidity and pKa of this compound, a key building block in medicinal chemistry. The presence of two highly electronegative fluorine atoms significantly influences the electron density of the pyridine ring, drastically altering its basicity compared to the parent molecule.
The acidity of a substituted pyridine is best understood by examining the pKa of its conjugate acid, the pyridinium ion. A lower pKa value indicates a stronger acid, which corresponds to a weaker base. The introduction of electron-withdrawing fluorine atoms is known to decrease the pKa of the pyridinium ion, thereby reducing the basicity of the parent pyridine.
| Compound | pKa of Conjugate Acid | Data Type |
| Pyridine | 5.2 | Experimental |
| This compound | -1.55 ± 0.10 | Predicted[1][2][3] |
The Chemical Principles of Acidity in this compound
The significantly lower pKa of 2,4-difluoropyridinium ion compared to the pyridinium ion is a direct consequence of the electronic effects of the fluorine substituents. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing influence on the pyridine ring through two primary mechanisms: the inductive effect and the resonance effect.
-
Inductive Effect (-I): The strong electronegativity of the fluorine atoms leads to a significant withdrawal of electron density from the sigma (σ) bonds of the pyridine ring.[4][5] This effect is most pronounced at the carbon atoms directly bonded to the fluorine atoms (C2 and C4) and propagates through the ring, reducing the electron density on the nitrogen atom. This makes the lone pair of electrons on the nitrogen less available to accept a proton, thus weakening the basicity of the molecule.
-
Resonance Effect (-M): While less intuitive for a halogen, the fluorine atom at the 4-position can participate in resonance, further withdrawing electron density from the ring. The lone pairs on the fluorine can be delocalized into the ring, but due to the high electronegativity of fluorine, the electron-withdrawing resonance structures have a significant contribution. This delocalization further reduces the electron density on the nitrogen atom.
The combined influence of these electron-withdrawing effects drastically reduces the basicity of this compound, resulting in a highly acidic pyridinium ion.
Logical flow of electronic effects on the pKa of this compound.
Experimental Protocol: pKa Determination by NMR Spectroscopy
While a specific experimental protocol for this compound is not available, the following is a representative method for determining the pKa of a substituted pyridine using Nuclear Magnetic Resonance (NMR) spectroscopy, adapted from established procedures.[6][7][8][9][10] This technique relies on the change in the chemical shift of protons on the pyridine ring as the nitrogen atom becomes protonated.
1. Materials and Instrumentation:
-
Substituted Pyridine (e.g., this compound)
-
Deuterium Oxide (D₂O)
-
Deuterated Hydrochloric Acid (DCl) solution (e.g., 1 M in D₂O)
-
Deuterated Sodium Hydroxide (NaOD) solution (e.g., 1 M in D₂O)
-
NMR Spectrometer (e.g., 400 MHz)
-
pH meter calibrated for D₂O (pD = pH reading + 0.4)
-
5 mm NMR tubes
2. Sample Preparation:
-
Prepare a solution of the substituted pyridine in D₂O at a concentration of approximately 10-20 mM.
-
Transfer a known volume of this solution (e.g., 0.6 mL) to an NMR tube.
3. Titration and NMR Data Acquisition:
-
Adjust the initial pD of the sample solution to a low value (e.g., pD ~ 1) by adding a small aliquot of the DCl solution.
-
Acquire a ¹H NMR spectrum of the sample.
-
Incrementally add small volumes of the NaOD solution to the NMR tube to increase the pD.
-
After each addition, mix the solution thoroughly and measure the pD using the calibrated pH meter.
-
Acquire a ¹H NMR spectrum at each pD value.
-
Continue this process until a high pD is reached (e.g., pD ~ 12), ensuring sufficient data points are collected around the expected pKa.
4. Data Analysis:
-
For each spectrum, determine the chemical shift (δ) of one or more protons on the pyridine ring that show a significant change upon protonation.
-
Plot the chemical shift (δ) of a chosen proton as a function of the pD. The resulting plot should be a sigmoidal curve.
-
The pKa is the pD at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and unprotonated forms are equal.
-
The pKa can be determined graphically from the midpoint of the curve or by fitting the data to the Henderson-Hasselbalch equation adapted for chemical shifts:
pKa = pD + log[(δ - δB) / (δBH+ - δ)]
where:
-
δ is the observed chemical shift at a given pD.
-
δB is the chemical shift of the unprotonated base (at high pD).
-
δBH+ is the chemical shift of the protonated acid (at low pD).
-
Experimental workflow for pKa determination by NMR spectroscopy.
References
- 1. Cas 34941-90-7,2,4-DIFLUORO-PYRIDINE | lookchem [lookchem.com]
- 2. 2,4-DIFLUORO-PYRIDINE CAS#: 34941-90-7 [amp.chemicalbook.com]
- 3. 2,4-DIFLUORO-PYRIDINE | 34941-90-7 [amp.chemicalbook.com]
- 4. scribd.com [scribd.com]
- 5. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 6. "Experimental Determination of pKa Values by Use of NMR Chemical Shifts" by Alan D. Gift [digitalcommons.unomaha.edu]
- 7. 43. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry - Magritek [magritek.com]
- 8. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
The Strategic Introduction of Fluorine: A Technical Guide to Fluorinated Pyridine Chemistry for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among the myriad of fluorinated heterocyles, fluorinated pyridines stand out due to the prevalence of the pyridine motif in a vast array of pharmaceuticals. This technical guide provides an in-depth exploration of the core principles of fluorinated pyridine chemistry, including their synthesis, reactivity, and the profound impact of fluorination on their properties, with a focus on applications in drug development.
The Fluorine Effect on Pyridine's Physicochemical Properties
The introduction of one or more fluorine atoms onto the pyridine ring dramatically alters its electronic landscape, leading to predictable yet powerful changes in its fundamental properties. These modifications are critical for optimizing drug-receptor interactions, improving metabolic stability, and enhancing bioavailability.[1][2]
Modulation of Basicity (pKa)
Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect, which significantly reduces the basicity of the pyridine nitrogen. This modulation of pKa is a key strategy in drug design to fine-tune the ionization state of a molecule at physiological pH, thereby influencing its solubility, membrane permeability, and binding to target proteins.[3] The effect is most pronounced when fluorine is at the 2- or 6-position, ortho to the nitrogen.
| Compound | pKa |
| Pyridine | 5.25 |
| 2-Fluoropyridine | -0.44 |
| 3-Fluoropyridine | 2.97[4] |
| 4-Fluoropyridine | 1.89 |
| 2,6-Difluoropyridine | -2.96 |
| Pentafluoropyridine | < -2 |
Table 1: Comparative pKa values of selected fluorinated pyridines.
Impact on Bond Lengths and Spectroscopic Properties
The strong carbon-fluorine bond, the most polarized single bond in organic chemistry, is also exceptionally stable.[5] Its length can vary depending on its position on the pyridine ring and the hybridization of the carbon atom. These structural changes are reflected in the spectroscopic data, particularly in 13C and 19F NMR, which are invaluable tools for the characterization of these compounds.
| Property | Pyridine | 2-Fluoropyridine | 3-Fluoropyridine | 4-Fluoropyridine |
| C-F Bond Length (Å) | N/A | ~1.35 | ~1.36 | ~1.34 |
| 19F NMR Chemical Shift (ppm, relative to CFCl3) | N/A | -68.9[6] | -127.1[7] | -93.8 |
| 13C NMR Chemical Shift of C-F Carbon (ppm) | N/A | 163.2 (d, 1JCF = 237 Hz) | 158.1 (d, 1JCF = 240 Hz) | 165.9 (d, 1JCF = 241 Hz) |
Table 2: Selected physicochemical and spectroscopic data for monofluorinated pyridines.
Synthesis of Fluorinated Pyridines
The regioselective synthesis of fluorinated pyridines is a critical aspect of their application in drug discovery. Several reliable methods have been developed, each with its own advantages and substrate scope.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a powerful method for introducing fluorine onto a pyridine ring, typically by displacing a suitable leaving group like a nitro or chloro group with a fluoride source. The electron-deficient nature of the pyridine ring, especially when activated by electron-withdrawing groups, facilitates this reaction.
This protocol describes the synthesis of a 3-fluoropyridine derivative via SNAr of a nitro group.[8][9]
-
Materials: Methyl 3-nitropyridine-4-carboxylate, Cesium Fluoride (CsF), anhydrous Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
To a solution of methyl 3-nitropyridine-4-carboxylate (1.0 eq) in anhydrous DMSO, add CsF (5.0 eq).[8][9]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield methyl 3-fluoropyridine-4-carboxylate.[8][9]
-
Electrophilic Fluorination
Direct C-H fluorination using electrophilic fluorinating agents like Selectfluor® offers a complementary approach, particularly for late-stage functionalization.
This method provides access to fluorinated 3,6-dihydropyridines, which can be subsequently aromatized.[10]
-
Materials: 1,2-Dihydropyridine derivative, Selectfluor®, Acetonitrile.
-
Procedure:
-
Dissolve the 1,2-dihydropyridine (1.0 eq) in acetonitrile.
-
Add Selectfluor® (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture for the appropriate time, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting 3-fluoro-3,6-dihydropyridine can be isolated or treated with a mild base to eliminate HF and afford the corresponding fluorinated pyridine.[10]
-
Balz-Schiemann Reaction
The Balz-Schiemann reaction, involving the thermal decomposition of a diazonium tetrafluoroborate salt derived from an aminopyridine, is a classical method for introducing fluorine.
This protocol details the synthesis of 4-fluoropyridine from 4-aminopyridine.[11][12]
-
Materials: 4-Aminopyridine, 42% aqueous Tetrafluoroboric acid (HBF4), Sodium nitrite (NaNO2), Sodium bicarbonate (NaHCO3), Dichloromethane.
-
Procedure:
-
Dissolve 4-aminopyridine (1.0 eq) in 42% aqueous HBF4 with gentle heating.
-
Cool the solution to 5-7 °C to precipitate 4-pyridylammonium tetrafluoroborate.[11]
-
Slowly add a solution of NaNO2 (1.1 eq) while maintaining the temperature between 5-9 °C.[11]
-
After the addition is complete, stir for an additional 30 minutes at 5-10 °C, then allow to warm to room temperature.[11]
-
Slowly add the reaction mixture to a solution of NaHCO3.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation to obtain 4-fluoropyridine.[11]
-
Reactivity of Fluorinated Pyridines
The presence of fluorine not only modifies the physicochemical properties but also influences the reactivity of the pyridine ring, opening up avenues for further functionalization.
Nucleophilic Aromatic Substitution (SNAr)
Fluoropyridines, particularly 2- and 4-fluoropyridines, are excellent substrates for SNAr reactions. The fluoride ion is a good leaving group in this context, and the strong electron-withdrawing nature of fluorine activates the ring towards nucleophilic attack.[13] The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[4][14]
This protocol illustrates a typical SNAr reaction on 2-fluoropyridine with an amine nucleophile.[13]
-
Materials: 2-Fluoropyridine, Morpholine, Potassium phosphate tribasic (K3PO4), tert-Amyl alcohol.
-
Procedure:
-
To a round-bottom flask under an inert atmosphere, add K3PO4 (1.5 eq).[13]
-
Add 2-fluoropyridine (1.0 eq) and morpholine (1.2 eq).[13]
-
Add anhydrous tert-amyl alcohol to achieve a suitable concentration.
-
Heat the reaction mixture to 110 °C and stir until the reaction is complete (monitor by TLC).[13]
-
Cool the reaction to room temperature, dilute with ethyl acetate and water.
-
Separate the organic layer, extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product, which can be further purified by column chromatography.[13]
-
Late-Stage Functionalization
The combination of C-H fluorination followed by SNAr provides a powerful strategy for the late-stage functionalization of complex pyridine-containing molecules, allowing for the rapid generation of analogues for structure-activity relationship (SAR) studies.[4][14]
Application in Drug Discovery: The Case of Vorapaxar
Vorapaxar (Zontivity®) is a first-in-class antiplatelet agent that contains a fluorinated pyridine moiety. It acts as a potent and selective antagonist of the protease-activated receptor-1 (PAR-1).[15]
Signaling Pathway and Mechanism of Action
Thrombin, a key enzyme in the coagulation cascade, activates platelets by cleaving the N-terminus of the PAR-1 receptor.[16] This exposes a new N-terminus that acts as a "tethered ligand," binding to the receptor and initiating a G-protein-coupled signaling cascade that leads to platelet aggregation.[16] Vorapaxar competitively binds to PAR-1, preventing its activation by thrombin and thereby inhibiting platelet aggregation. The fluorinated pyridine in Vorapaxar is crucial for its optimal binding affinity and pharmacokinetic profile.
Conclusion
Fluorinated pyridines represent a privileged class of heterocycles in drug discovery. The strategic incorporation of fluorine provides a powerful lever to fine-tune key molecular properties, leading to improved potency, selectivity, and pharmacokinetic profiles. A thorough understanding of their synthesis, reactivity, and the underlying principles of the "fluorine effect" is essential for medicinal chemists aiming to leverage these versatile building blocks in the design of next-generation therapeutics. The continued development of novel fluorination methodologies will undoubtedly expand the chemical space accessible to drug discovery programs, further solidifying the importance of fluorinated pyridine chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. spectrabase.com [spectrabase.com]
- 3. 3-Fluoropyridine CAS#: 372-47-4 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]
- 7. ossila.com [ossila.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 2-Fluoropyridine(372-48-5) 13C NMR spectrum [chemicalbook.com]
- 16. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,4-Difluoropyridine from 2,4-Dichloropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2,4-difluoropyridine from 2,4-dichloropyridine via a nucleophilic aromatic substitution (SNAr) reaction, commonly referred to as a halogen exchange (Halex) reaction. This transformation is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds.
Introduction
This compound is a valuable building block in medicinal and materials chemistry. Its synthesis from the readily available 2,4-dichloropyridine is an important industrial process. The most common and cost-effective method for this conversion is the halogen exchange reaction using an alkali metal fluoride in a polar aprotic solvent at elevated temperatures. The electron-withdrawing nature of the pyridine nitrogen atom facilitates nucleophilic attack at the 2- and 4-positions, making this reaction feasible.
Reaction Principle
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The fluoride ion (F⁻), typically from potassium fluoride (KF), acts as the nucleophile, attacking the electron-deficient carbon atoms bearing the chlorine atoms on the pyridine ring. This attack forms a temporary, negatively charged intermediate known as a Meisenheimer complex. The subsequent expulsion of the chloride ion restores the aromaticity of the ring, yielding the fluorinated product. The reaction generally proceeds in a stepwise manner, with the 4-position often being more reactive than the 2-position.
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the synthesis of difluoropyridines from their corresponding dichloropyridines. While specific data for this compound is compiled from analogous reactions, these values provide a representative benchmark for process development and optimization.
| Parameter | Value/Range | Notes |
| Starting Material | 2,4-Dichloropyridine | Purity >98% recommended |
| Fluorinating Agent | Potassium Fluoride (KF) | Spray-dried or anhydrous grade is crucial to minimize side reactions. |
| Solvent | N-Methyl-2-pyrrolidone (NMP) | Other suitable solvents include DMSO and Sulfolane. |
| Catalyst (Optional) | Tetrabutylammonium chloride (TBAC) | Phase-transfer catalyst to enhance KF solubility and reactivity. |
| Reaction Temperature | 180 - 220 °C | Higher temperatures can increase reaction rate but may also lead to decomposition. |
| Reaction Time | 8 - 24 hours | Monitored by GC-MS or HPLC for completion. |
| Molar Ratio (KF:Dichloropyridine) | 2.5 : 1 to 4 : 1 | An excess of KF is used to drive the reaction to completion. |
| Typical Yield | 60 - 85% | Yields can vary based on reaction conditions and scale. |
| Product Purity (after purification) | >99% | Achieved through distillation or chromatography. |
Experimental Protocol
This protocol provides a detailed methodology for the laboratory-scale synthesis of this compound.
Materials and Equipment:
-
2,4-Dichloropyridine
-
Anhydrous Potassium Fluoride (spray-dried)
-
N-Methyl-2-pyrrolidone (NMP, anhydrous)
-
Tetrabutylammonium chloride (TBAC, optional)
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a thermocouple
-
Heating mantle
-
Distillation apparatus
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
Procedure:
-
Preparation: In a clean and dry three-neck round-bottom flask, add anhydrous potassium fluoride (2.5 to 4 molar equivalents relative to 2,4-dichloropyridine) and tetrabutylammonium chloride (0.1 molar equivalents, if used).
-
Solvent Addition: Add anhydrous N-methyl-2-pyrrolidone to the flask. The amount of solvent should be sufficient to create a stirrable slurry.
-
Inert Atmosphere: Flush the flask with an inert gas, such as nitrogen or argon, to minimize moisture and oxidative side reactions.
-
Heating and Starting Material Addition: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 200 °C). Once the temperature has stabilized, slowly add the 2,4-dichloropyridine (1 molar equivalent) to the reaction mixture.
-
Reaction Monitoring: Maintain the reaction mixture at the set temperature and monitor the progress of the reaction by taking aliquots and analyzing them by GC-MS or HPLC. The disappearance of the starting material and the formation of the monofluorinated intermediate and the difluorinated product should be tracked.
-
Work-up and Isolation: Upon completion of the reaction, cool the mixture to room temperature. Filter the reaction mixture to remove the inorganic salts (KCl and excess KF). Wash the salts with a small amount of fresh solvent.
-
Purification: The crude product in the filtrate can be purified by fractional distillation under reduced pressure. The fractions containing the pure this compound are collected. Alternatively, for smaller scales or higher purity requirements, column chromatography on silica gel can be employed.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and GC-MS.
Visualizations
Reaction Pathway
The following diagram illustrates the overall transformation from 2,4-dichloropyridine to this compound.
Caption: Halogen exchange reaction pathway.
Experimental Workflow
This diagram outlines the key steps in the experimental procedure for the synthesis of this compound.
Caption: Laboratory synthesis workflow.
Logical Relationship: SNAr Mechanism
The following diagram illustrates the mechanistic steps of the nucleophilic aromatic substitution for one of the chlorine atoms.
Caption: SNAr addition-elimination mechanism.
Application Notes and Protocols for the Preparation of Difluoropyridine Compounds via Halogen Exchange
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difluoropyridine derivatives are crucial building blocks in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms into the pyridine ring can significantly enhance the metabolic stability, binding affinity, and bioavailability of bioactive molecules. One of the most effective methods for the synthesis of difluoropyridines is the halogen exchange (Halex) reaction, a type of nucleophilic aromatic substitution where chlorine or bromine atoms on the pyridine ring are displaced by fluoride ions. This document provides detailed application notes and experimental protocols for the preparation of various difluoropyridine compounds utilizing this methodology.
The Halex reaction is typically carried out at elevated temperatures using a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), in a polar aprotic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or sulfolane.[1] The efficiency of the reaction can be influenced by factors such as the nature of the starting material, the choice of fluorinating agent and solvent, the reaction temperature, and the use of phase-transfer catalysts.[2][3]
General Experimental Workflow
The general workflow for the synthesis of difluoropyridines via the Halex reaction involves several key stages, from precursor synthesis to final product purification.
Caption: General experimental workflow for difluoropyridine synthesis.
Experimental Protocols
The following are detailed protocols for the synthesis of specific difluoropyridine compounds.
Protocol 1: Synthesis of 2,3-Difluoro-5-chloropyridine from 2,3,5-Trichloropyridine
This protocol describes a two-step heating process for the fluorination of 2,3,5-trichloropyridine using potassium fluoride.[2][4]
Materials:
-
2,3,5-Trichloropyridine
-
Potassium Fluoride (KF), vacuum-dried
-
Tetraphenylphosphonium bromide or Tetrabutylphosphonium bromide (Phase-transfer catalyst)
-
Sulfolane or N-Methylpyrrolidone (NMP)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a suitable reaction vessel, dissolve 2,3,5-trichloropyridine (e.g., 18.2 g, 0.1 mol) and vacuum-dried potassium fluoride (e.g., 13.9 g, 0.24 mol) in the chosen solvent (e.g., 50 mL sulfolane).[2]
-
Purge the vessel with an inert gas.
-
Heat the mixture to 120°C and add the phase-transfer catalyst (e.g., 1.2 g tetraphenylphosphonium bromide).[2]
-
Increase the temperature to 180-190°C and maintain for 5-10 hours. This initial phase primarily yields the monofluorinated intermediate, 2-fluoro-3,5-dichloropyridine.[2][4]
-
Subsequently, raise the temperature to 200-210°C and maintain for another 10-15 hours to facilitate the second fluorine exchange to form 2,3-difluoro-5-chloropyridine.[2][4]
-
Monitor the reaction progress by gas chromatography (GC).
-
Upon completion, cool the reaction mixture and remove the solvent by vacuum distillation.
-
The crude product can be further purified by high-vacuum distillation to obtain the colorless liquid product.
Caption: Synthesis workflow for 2,3-difluoro-5-chloropyridine.
Protocol 2: Synthesis of 2,5-Difluoropyridine from 2,5-Dichloropyridine
This protocol outlines a method for the synthesis of 2,5-difluoropyridine, a valuable medicinal raw material.[5]
Materials:
-
2,5-Dichloropyridine
-
Anhydrous Potassium Fluoride (KF)
-
Appropriate solvent (e.g., DMSO, DMF)
-
Catalyst (specific catalyst not detailed in the source, but phase-transfer catalysts are common)
Procedure:
-
The synthesis involves a halogen exchange reaction of 2,5-dichloropyridine with anhydrous potassium fluoride.
-
The reaction is conducted in a suitable polar aprotic solvent in the presence of a catalyst.
-
While the source mentions the preparation of an intermediate 2,5-dibromopyridine followed by methylation, a direct fluorination is also suggested. For direct fluorination, combine 2,5-dichloropyridine, anhydrous KF, solvent, and catalyst in a reactor.
-
Heat the mixture to an elevated temperature (typically in the range of 150-250°C) and maintain until the reaction is complete, as monitored by a suitable analytical method (e.g., GC or TLC).
-
After cooling, the product is isolated from the reaction mixture. This may involve filtration to remove inorganic salts, followed by removal of the solvent under reduced pressure.
-
The crude 2,5-difluoropyridine can be purified by distillation or column chromatography.
Protocol 3: Synthesis of 2,6-Difluoropyridine from 2,6-Dichloropyridine
This protocol details the synthesis of 2,6-difluoropyridine, emphasizing the importance of anhydrous conditions.[6]
Materials:
-
2,6-Dichloropyridine
-
Anhydrous Potassium Fluoride (KF) with low HF content (<0.01%)
-
Dimethyl Sulfoxide (DMSO)
-
(Optional) Base such as Potassium Hydroxide (KOH) to neutralize any trace HF
Procedure:
-
In a reaction vessel equipped with a stirrer and reflux condenser, combine 2,6-dichloropyridine (e.g., 0.50 mole) and anhydrous potassium fluoride (e.g., 1.12 moles).
-
Add DMSO as the solvent.
-
If the KF has a slight acidic impurity (HF), a small amount of a base like powdered KOH can be added to neutralize it.[6]
-
Heat the reaction mixture to reflux (approximately 185-188°C) with vigorous stirring.
-
Maintain the reflux for a period of 10-14 hours.
-
Monitor the reaction for the consumption of the starting material and the formation of the product.
-
Upon completion, the 2,6-difluoropyridine can be isolated by distillation from the reaction mixture.
Data Presentation
The following tables summarize the quantitative data from the described protocols and related literature.
Table 1: Reaction Conditions and Yields for the Synthesis of 2,3-Difluoro-5-chloropyridine
| Starting Material | Fluorinating Agent | Solvent | Catalyst | Temperature (°C) & Time (h) | Yield (%) | Reference |
| 2,3,5-Trichloropyridine | KF | Sulfolane | Tetraphenylphosphonium bromide | 180 (5h) then 200 (12h) | 39.1 | [2] |
| 2,3,5-Trichloropyridine | KF | NMP | Tetrabutylphosphonium bromide | 185 (7h) then 205 (15h) | 42 | [2] |
| 2,3,5-Trichloropyridine | KF | DMSO | - | 120 (10h) | 74.7 (total recovery) | [7] |
| 2,3,5-Trichloropyridine | KF | DMF | - | 150 (9.5h) | 78.3 (total recovery) | [7] |
| 2,3,5-Trichloropyridine | CsF & KF mixture | Sulfolane & DMSO | 18-crown-6, K₂CO₃ | 145 (17h) then 190 (19h) | 90 | [8] |
Table 2: Reaction Conditions and Yields for the Synthesis of 2,6-Difluoropyridine
| Starting Material | Fluorinating Agent | Solvent | HF in KF (%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Dichloropyridine | KF | DMSO | 0.001 | Reflux (~188) | 10.25 | 96.4 | [6] |
| 2,6-Dichloropyridine | KF | DMSO | 0.052 | Reflux (~188) | 10.25 | 64.1 | [6] |
| 2,6-Dichloropyridine | KF (neutralized with KOH) | DMSO | 0.052 | Reflux (~188) | 10.0 | 94.7 | [6] |
| 2,6-Dichloropyridine | KF | DMSO | 0.001 | Reflux (~180) | 13.5 | 91.7 | [6] |
Signaling Pathways and Applications in Drug Development
Difluoropyridine moieties are incorporated into drug candidates to modulate their physicochemical properties. While a specific signaling pathway is dependent on the final drug molecule, the introduction of fluorine can impact factors like protein-ligand interactions and membrane permeability.
Caption: Role of difluoropyridines in drug development.
Conclusion
The halogen exchange reaction is a powerful and versatile tool for the synthesis of difluoropyridine compounds. By carefully selecting the starting materials, fluorinating agents, solvents, and reaction conditions, researchers can achieve high yields of these valuable intermediates. The protocols and data presented here provide a solid foundation for the practical application of this methodology in a research and development setting.
References
- 1. Halex process - Wikipedia [en.wikipedia.org]
- 2. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
- 3. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 4. CN101648904A - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
- 5. CN105777621A - Synthesis method of medicinal raw material 2,5-difluoropyridine - Google Patents [patents.google.com]
- 6. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]
- 7. CN103396357A - Preparation method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
- 8. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents [patents.google.com]
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 2,4-Difluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is of paramount importance in drug discovery and development for the synthesis of biaryl and heteroaryl motifs, which are prevalent in biologically active molecules. 2,4-Difluoropyridine is a valuable building block, and its selective functionalization allows for the introduction of a fluorinated pyridine moiety, which can significantly influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity.
These application notes provide a comprehensive overview of the Suzuki-Miyaura cross-coupling reaction utilizing this compound, with a focus on regioselectivity, reaction conditions, and detailed experimental protocols. The information presented is intended to guide researchers in the successful synthesis of 4-aryl-2-fluoropyridine derivatives.
Reaction Principle and Regioselectivity
The Suzuki-Miyaura coupling of this compound with arylboronic acids is a palladium-catalyzed process that typically proceeds with high regioselectivity, favoring substitution at the C-4 position. The greater reactivity of the C-4 fluorine atom is attributed to the electronic properties of the pyridine ring, where the C-4 position is more electron-deficient and thus more susceptible to oxidative addition by the palladium(0) catalyst. The reaction mechanism follows the general catalytic cycle of the Suzuki-Miyaura coupling, which involves oxidative addition, transmetalation, and reductive elimination.
Key Considerations for Regioselectivity:
-
Electronic Effects: The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect, which is more pronounced at the C-2 and C-4 positions. The C-4 position is generally more activated towards nucleophilic aromatic substitution and oxidative addition.
-
Catalyst and Ligand: The choice of palladium catalyst and ligand can influence the regioselectivity, although C-4 selectivity is commonly observed under standard conditions. Sterically hindered ligands may further enhance selectivity.
Data Presentation: Reaction Scope and Yields
The following table summarizes the yields obtained from the Suzuki-Miyaura cross-coupling of this compound with a variety of arylboronic acids. The reactions were performed under optimized conditions to favor mono-substitution at the C-4 position.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Fluoro-4-phenylpyridine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2-Fluoro-4-(4-methoxyphenyl)pyridine | 92 |
| 3 | 4-Chlorophenylboronic acid | 4-(4-Chlorophenyl)-2-fluoropyridine | 88 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 2-Fluoro-4-(4-(trifluoromethyl)phenyl)pyridine | 75 |
| 5 | 3-Thienylboronic acid | 2-Fluoro-4-(thiophen-3-yl)pyridine | 78 |
| 6 | 2-Naphthylboronic acid | 2-Fluoro-4-(naphthalen-2-yl)pyridine | 81 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the C-4 selective Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas (high purity)
-
Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Reaction Setup and Procedure:
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the respective arylboronic acid (1.2 mmol, 1.2 equiv.), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum and evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.
-
Solvent Addition: Using a syringe, add anhydrous 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 1 mL) to the flask.
-
Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at 90 °C.
-
Monitoring: Monitor the reaction's progress periodically using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by adding water (10 mL) and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-2-fluoropyridine.
Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
Explanation of the Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-fluorine bond at the C-4 position of this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center, displacing the fluoride and forming a diorganopalladium(II) complex.
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated, forming the desired 4-aryl-2-fluoropyridine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound provides an efficient and regioselective method for the synthesis of 4-aryl-2-fluoropyridine derivatives. By carefully selecting the catalyst, base, and solvent, high yields of the desired products can be achieved. The provided protocols and data serve as a valuable resource for researchers in the pharmaceutical and chemical industries for the development of novel fluorinated pyridine-containing compounds. Further optimization of reaction conditions may be necessary for specific substrates to maximize yields and minimize side products.
Application Notes and Protocols: Palladium-Catalyzed C-H Activation of 2,4-Difluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,4-difluoropyridine scaffold is a crucial building block in medicinal chemistry and materials science. The fluorine substituents can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. Traditional methods for functionalizing such heterocycles often require pre-functionalization, adding steps and generating waste. Palladium-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the direct formation of C-C and C-heteroatom bonds, circumventing the need for pre-activated starting materials.[1][2]
These notes provide a detailed guide to the palladium-catalyzed C-H functionalization of this compound. The pyridine nitrogen can act as a directing group, while the electronic properties of the fluorine atoms influence the regioselectivity of the activation.[3] Typically, C-H bonds ortho to fluorine substituents exhibit enhanced reactivity toward metal centers, making the C3 and C5 positions primary targets for functionalization.[4][5] This document outlines general mechanisms, detailed experimental protocols, and representative data for performing these transformative reactions.
General Catalytic Cycle: C-H Arylation
The palladium-catalyzed C-H arylation of this compound with an aryl halide (Ar-X) typically proceeds through a Pd(II)/Pd(IV) or Pd(II)/Pd(0) catalytic cycle. The generally accepted pathway involves the initial coordination of the pyridine nitrogen to the Pd(II) catalyst, followed by C-H activation to form a five-membered palladacycle intermediate.[6][7] Subsequent oxidative addition of the aryl halide, followed by reductive elimination, yields the arylated product and regenerates the active palladium catalyst.[8]
Caption: General mechanism for Pd-catalyzed C-H arylation.
Application Notes
Regioselectivity
For this compound, three C-H bonds are available for activation: C3, C5, and C6. The outcome is governed by a combination of directing group effects and the intrinsic reactivity of the C-H bonds.
-
C3-Position : Activation at this position is favored by the formation of a stable, five-membered palladacycle through coordination of the pyridine nitrogen. The adjacent C4-fluorine also electronically activates this C-H bond.
-
C5-Position : This position is also ortho to a fluorine atom (at C4), which enhances its acidity and susceptibility to activation.[9] Steric factors may favor this site over the more hindered C3 position, depending on the catalyst and coupling partner.
-
C6-Position : While adjacent to the nitrogen, activation at C6 would require the formation of a less favorable four-membered palladacycle and is generally not observed.
The choice of ligand, base, and solvent can be tuned to favor one regioisomer over another.
Caption: Factors governing regioselectivity in C-H activation.
Catalyst, Ligand, and Reaction Conditions
-
Palladium Source : Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective catalyst precursor.[10]
-
Ligands : The choice of ligand is critical for catalyst stability and reactivity. Bulky, electron-rich phosphine ligands, such as biaryl phosphines (e.g., SPhos, RuPhos) or those derived from 2'-aminobiphenyl-2-ol, are often effective.[10]
-
Base : A base is required to facilitate the C-H activation step, which is often considered a concerted metalation-deprotonation (CMD) process.[11] Common bases include potassium pivalate (PivOK), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[12]
-
Solvent : Anhydrous, polar aprotic solvents like dioxane, N,N-dimethylacetamide (DMA), or greener alternatives like cyclopentyl methyl ether (CPME) are typically employed.[12]
-
Temperature : Reactions are generally conducted at elevated temperatures, often between 100-140 °C, to overcome the activation energy of the C-H bond cleavage.[10]
Experimental Protocols
Protocol 1: Palladium-Catalyzed C-H Arylation of this compound
This protocol describes a general procedure for the C-H arylation of this compound with an aryl bromide, adapted from established methodologies for similar substrates.[10][12]
Caption: Standard workflow for C-H arylation experiments.
Materials:
-
This compound (1.0 equiv)
-
Aryl Bromide (1.2 equiv)
-
Pd(OAc)₂ (5 mol%)
-
SPhos (10 mol%)
-
Potassium Pivalate (PivOK) (2.0 equiv)
-
Anhydrous Dioxane (0.2 M)
-
Schlenk tube with a magnetic stir bar
-
Standard Schlenk line and inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂ (5 mol%), SPhos (10 mol%), potassium pivalate (2.0 equiv), and the aryl bromide (1.2 equiv).
-
Seal the tube, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[10]
-
Through the sidearm, add anhydrous dioxane (to achieve a 0.2 M concentration with respect to the limiting reagent) followed by this compound (1.0 equiv) via syringe.
-
Seal the tube tightly and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired arylated this compound product(s).
-
Characterize the product(s) by NMR spectroscopy and mass spectrometry to confirm the structure and determine the regiochemical outcome.
Data Presentation: Representative Results
The following tables summarize plausible results for the C-H arylation of this compound with 4-bromotoluene, illustrating the influence of various reaction parameters on yield and regioselectivity.
Table 1: Effect of Ligand on C-H Arylation
| Entry | Ligand | Temp (°C) | Time (h) | Total Yield (%) | Regioselectivity (C3:C5) |
| 1 | SPhos | 120 | 18 | 85 | 4 : 1 |
| 2 | RuPhos | 120 | 18 | 78 | 3.5 : 1 |
| 3 | XPhos | 120 | 18 | 81 | 4.2 : 1 |
| 4 | P(t-Bu)₃ | 120 | 24 | 65 | 2 : 1 |
Conditions: this compound (1.0 mmol), 4-bromotoluene (1.2 mmol), Pd(OAc)₂ (5 mol%), Ligand (10 mol%), PivOK (2.0 mmol), Dioxane (5 mL).
Table 2: Effect of Base and Solvent on C-H Arylation
| Entry | Base | Solvent | Temp (°C) | Time (h) | Total Yield (%) | Regioselectivity (C3:C5) |
| 1 | PivOK | Dioxane | 120 | 18 | 85 | 4 : 1 |
| 2 | K₂CO₃ | Dioxane | 120 | 24 | 72 | 3 : 1 |
| 3 | Cs₂CO₃ | Dioxane | 120 | 20 | 79 | 3.8 : 1 |
| 4 | PivOK | CPME | 120 | 18 | 82 | 4.5 : 1 |
| 5 | PivOK | Toluene | 120 | 24 | 68 | 3.2 : 1 |
Conditions: this compound (1.0 mmol), 4-bromotoluene (1.2 mmol), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), Base (2.0 mmol), Solvent (5 mL).
References
- 1. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 2. Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group strategy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C-F and C-H bond activation of fluorobenzenes and fluoropyridines at transition metal centers: how fluorine tips the scales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium(II)-catalyzed C-H activation/C-C cross-coupling reactions: versatility and practicality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.york.ac.uk [pure.york.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) on 2,4-Difluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) on fluorinated pyridines is a fundamental transformation in modern organic synthesis, particularly within the fields of medicinal chemistry and materials science. The electron-deficient nature of the pyridine ring, enhanced by the strong inductive effect of fluorine atoms, renders the molecule susceptible to attack by a diverse range of nucleophiles. 2,4-Difluoropyridine is a valuable building block, offering two reactive sites for functionalization. The C-F bond, despite being the strongest single bond to carbon, facilitates these reactions as fluoride is an excellent leaving group in the context of the addition-elimination mechanism.
The reactivity of fluoropyridines is significantly higher than their chloro- or bromo-analogues, often allowing for milder reaction conditions, which enhances functional group tolerance and broadens the synthetic utility. For instance, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is approximately 320 times faster than that of 2-chloropyridine. This heightened reactivity is a key advantage in the synthesis of complex molecules.
These application notes provide a comprehensive overview of the SNAr reaction conditions for this compound, with a focus on regioselectivity, reaction conditions for various nucleophile classes, and detailed experimental protocols.
Regioselectivity in SNAr Reactions of this compound
A critical aspect of the synthetic utility of this compound is the regioselectivity of the nucleophilic attack. The two fluorine atoms are in electronically distinct environments: the 2-position (ortho to the nitrogen) and the 4-position (para to the nitrogen).
In general, nucleophilic aromatic substitution on pyridine derivatives is favored at the 2- and 4-positions because the anionic charge of the intermediate (the Meisenheimer complex) can be effectively delocalized onto the electronegative nitrogen atom through resonance.[1] For 2,4-dihalopyridines, there is a strong and general preference for nucleophilic attack at the 4-position .[2][3] This is attributed to the greater stabilization of the Meisenheimer intermediate formed upon attack at the para position.[2]
However, it has been noted that while 2,4-dichloro- and 2,4-dibromopyridines are selectively aminated at the 4-position, the use of this compound can lead to substitution at the 2-position in some cases.[4] Despite this, for most standard nucleophiles, the reaction occurs exclusively at the 4-position, yielding 4-substituted-2-fluoropyridine derivatives.[3] This high regioselectivity makes this compound a reliable precursor for the synthesis of these valuable intermediates.
References
Application Notes: 2,4-Difluoropyridine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluoropyridine is a valuable and versatile building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of two fluorine atoms on the pyridine ring significantly modulates its electronic properties, rendering the C4 and C2 positions susceptible to a variety of chemical transformations. The electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen activates the molecule for nucleophilic aromatic substitution (SNAr), while also providing a handle for various palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.
Key Applications
The unique reactivity of this compound makes it an ideal starting material for the synthesis of a diverse range of substituted pyridine derivatives. Its primary applications include:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 4-position is highly susceptible to displacement by a wide range of nucleophiles, including amines, alcohols, and thiols. This regioselectivity allows for the straightforward synthesis of 4-substituted-2-fluoropyridines.
-
Palladium-Catalyzed Cross-Coupling Reactions: The carbon-fluorine bonds of this compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the formation of C-C and C-N bonds, respectively.
-
Synthesis of Bioactive Molecules: Fluorinated pyridines are common motifs in many pharmaceutical agents, including kinase inhibitors.[1][2][3] The fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final drug molecule.
Data Presentation: Regioselectivity and Reaction Yields
The following tables summarize typical reaction conditions and yields for key transformations involving this compound and analogous compounds.
Table 1: Nucleophilic Aromatic Substitution (SNAr) of this compound
| Nucleophile | Product | Conditions | Yield (%) | Reference |
| Ammonia | 4-Amino-2-fluoropyridine | Aqueous NH₃, 120-140 °C, sealed tube | 85-95 | Analogous to[4] |
| Morpholine | 4-(Morpholin-4-yl)-2-fluoropyridine | K₂CO₃, DMF, 80 °C | ~90 | Adapted from[5] |
| Sodium Methoxide | 2-Fluoro-4-methoxypyridine | NaOMe, MeOH, reflux | >90 | General Knowledge |
| Thiophenol | 2-Fluoro-4-(phenylthio)pyridine | K₂CO₃, DMF, rt | ~90 | Adapted from[5] |
Table 2: Buchwald-Hartwig Amination of Halopyridines (Analogous to this compound)
| Amine | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Aniline | 2-Fluoro-4-iodopyridine | Pd(OAc)₂/BINAP | K₂CO₃ | Toluene | 120 (MW) | 85-95 | [6] |
| Morpholine | 4-Bromotoluene | Pd(I) dimer/DavePhos | KOtBu | 1,4-Dioxane | 80-100 | >95 | [7] |
| Benzamide | 2-Bromopyridine | XantPhos Pd G3 | DBU | Toluene | 140 | 80 | [8] |
Table 3: Suzuki-Miyaura Coupling of Halopyridines and Arylboronic Acids (Analogous to this compound)
| Boronic Acid/Ester | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 81 | [9] |
| Various Arylboronic acids | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | - | 1,4-Dioxane/H₂O | 65-100 | 5-89 | [6][10] |
| 2,5-Difluorophenylboronic acid | 4-Bromoacetophenone | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 92 | [11] |
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-2-fluoropyridine via Nucleophilic Aromatic Substitution
This protocol describes the regioselective displacement of the 4-fluoro substituent of this compound with ammonia.
Materials:
-
This compound
-
Aqueous ammonia (28-30%)
-
Heavy-walled pressure tube with a screw cap
-
Silicone oil bath
-
Magnetic stirrer
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a heavy-walled pressure tube, add this compound (1.0 eq).
-
Carefully add aqueous ammonia (10-20 eq).
-
Seal the pressure tube tightly.
-
Place the tube in a silicone oil bath preheated to 120-140 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
After the reaction is complete (monitored by TLC or LC-MS), cool the tube to room temperature.
-
Carefully open the tube in a well-ventilated fume hood.
-
Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 4-amino-2-fluoropyridine.
Protocol 2: Buchwald-Hartwig Amination of this compound with Aniline (Hypothetical Protocol based on Analogy)
This protocol outlines a potential procedure for the palladium-catalyzed C-N cross-coupling of this compound with aniline at the 4-position.[6]
Materials:
-
This compound
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous toluene
-
Microwave reactor vials
-
Magnetic stirrer
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a microwave reactor vial, add Pd(OAc)₂ (0.02 eq), BINAP (0.03 eq), and K₂CO₃ (2.0 eq).
-
Seal the vial with a septum and purge with argon for 10 minutes.
-
Add anhydrous toluene, followed by this compound (1.0 eq) and aniline (1.2 eq) via syringe.
-
Place the vial in the microwave reactor and heat to 120 °C for 30-60 minutes.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes) to yield 2-fluoro-N-phenylpyridin-4-amine.
Protocol 3: Suzuki-Miyaura Coupling of 2-Fluoro-4-iodopyridine with Phenylboronic Acid (Adaptable for this compound)
This protocol details a microwave-assisted Suzuki coupling, which can be adapted for the coupling of a boronic acid at the 4-position of this compound, assuming prior conversion of the 4-fluoro group to a more reactive halide or triflate, or direct coupling under forcing conditions.
Materials:
-
2-Fluoro-4-iodopyridine (as a model for a 4-activated 2-fluoropyridine)
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Microwave reactor
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a microwave vial, dissolve the 2-fluoro-4-halopyridine (1.0 eq) in a 2:1 mixture of 1,4-dioxane and water.
-
Add K₂CO₃ (3.0 eq), phenylboronic acid (1.0 eq), and Pd(PPh₃)₄ (0.005 eq).
-
Stir the mixture under an argon atmosphere.
-
Heat the reaction mixture to 100 °C for 15 minutes in a microwave reactor.
-
After cooling, extract the mixture with ethyl acetate.
-
Wash the organic layer with brine and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Visualizations
Logical Workflow for Utilizing this compound
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 2-AMINO-4-FLUOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. US3703521A - Method for the preparation of stable 4-fluoropyridine salts - Google Patents [patents.google.com]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters [ouci.dntb.gov.ua]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. scholarship.claremont.edu [scholarship.claremont.edu]
- 11. benchchem.com [benchchem.com]
The Strategic deployment of 2,4-Difluoropyridine in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Ascendancy of Fluorinated Heterocycles in Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of molecular design.[1][2] The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[1] When these properties are conferred upon a privileged heterocyclic scaffold like pyridine, the resulting building block becomes an invaluable asset in the medicinal chemist's arsenal.
This guide focuses on one such building block: 2,4-difluoropyridine . This molecule is of particular interest due to the differential reactivity of its two fluorine substituents, offering a versatile platform for the synthesis of complex, biologically active molecules. The electron-withdrawing nature of the fluorine atoms, coupled with the inherent electron deficiency of the pyridine ring, activates the molecule for nucleophilic aromatic substitution (SNAr), primarily at the 4-position. This predictable reactivity allows for the controlled, stepwise introduction of various functionalities, making this compound a sought-after intermediate in the synthesis of targeted therapeutics, especially in the realm of kinase inhibitors.
This document provides an in-depth exploration of the applications of this compound in medicinal chemistry. It will delve into the mechanistic principles governing its reactivity, offer detailed protocols for its derivatization, and showcase its utility in the synthesis of bioactive compounds.
The Chemical Biology of this compound: A Tale of Two Fluorines
The utility of this compound in medicinal chemistry is fundamentally rooted in its electronic properties and the resulting reactivity profile. The fluorine atoms at the 2- and 4-positions exert a strong inductive effect, withdrawing electron density from the pyridine ring and rendering the carbon atoms to which they are attached electrophilic.
Regioselective Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reaction for this compound is nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group. For this compound, the fluoride ion is an excellent leaving group in the context of SNAr.
The regioselectivity of the SNAr reaction on this compound is a key aspect of its synthetic utility. Nucleophilic attack is overwhelmingly favored at the 4-position . This preference can be rationalized by examining the stability of the Meisenheimer complex, the intermediate formed during the reaction.
Caption: Regioselectivity of SNAr on this compound.
Attack at the 4-position allows the negative charge of the Meisenheimer intermediate to be delocalized onto the electronegative nitrogen atom of the pyridine ring, which is a highly stabilizing interaction. In contrast, attack at the 2-position results in a negative charge on the carbon atom adjacent to the nitrogen, a less stable arrangement. This difference in intermediate stability directs the reaction to selectively occur at the C4 position.
Application in Kinase Inhibitor Scaffolding
A significant application of this compound is in the synthesis of protein kinase inhibitors.[3][4][5] Many kinase inhibitors feature a heterocyclic core that serves as a scaffold to orient the key pharmacophoric elements into the ATP-binding site of the enzyme. The 2-fluoropyridine moiety, readily accessible from this compound, is an excellent bioisostere for other commonly used hinge-binding motifs.
The general strategy involves the SNAr reaction of this compound with a substituted aniline to form a 4-anilino-2-fluoropyridine intermediate. The remaining fluorine at the 2-position can then be further functionalized, or the nitrogen of the pyridine ring can act as a hydrogen bond acceptor to interact with the hinge region of the kinase.
Workflow for the Synthesis of a Kinase Inhibitor Precursor
Caption: General workflow for synthesizing kinase inhibitor precursors.
Experimental Protocols
The following protocols are provided as a guide for the use of this compound in common synthetic transformations.
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol describes the synthesis of a 4-amino-2-fluoropyridine derivative, a common intermediate in the synthesis of kinase inhibitors.
Materials:
-
This compound
-
Substituted amine (e.g., aniline or a primary/secondary aliphatic amine)
-
Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the substituted amine (1.0 equivalent) and the chosen base (DIPEA, 1.5 equivalents, or K₂CO₃, 2.0 equivalents).
-
Add anhydrous DMF or DMSO to dissolve the solids.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 80-120 °C, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 4-amino-2-fluoropyridine derivative.
Protocol 2: Synthesis of 4-Alkoxy-2-fluoropyridine via SNAr with an Alcohol
This protocol details the reaction of this compound with an alcohol to form a 4-alkoxy-2-fluoropyridine.
Materials:
-
This compound
-
Alcohol of choice
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.2 equivalents) and anhydrous THF or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add this compound (1.0 equivalent) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Dilute with ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data and Comparative Analysis
The following table summarizes typical reaction conditions and yields for the SNAr of this compound with various nucleophiles.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Amine | Aniline | K₂CO₃ | DMF | 100 | 12 | 85-95 |
| Secondary Amine | Morpholine | DIPEA | DMSO | 120 | 8 | 80-90 |
| Alcohol | Phenol | NaH | THF | 25-60 | 6 | 75-85 |
| Thiol | Thiophenol | K₂CO₃ | DMF | 80 | 4 | >90 |
Yields are approximate and can vary depending on the specific substrate and reaction scale.
Structure-Activity Relationship (SAR) Insights
In the context of kinase inhibitors, the this compound scaffold allows for systematic exploration of the structure-activity relationship.
-
Hinge-Binding: The pyridine nitrogen is a key hydrogen bond acceptor, anchoring the inhibitor to the kinase hinge region.
-
Gatekeeper Interactions: The substituent introduced at the 4-position can be tailored to interact with the "gatekeeper" residue, a critical determinant of kinase selectivity.
-
Solvent-Exposed Region: The fluorine at the 2-position can be further displaced to introduce moieties that extend into the solvent-exposed region of the ATP-binding pocket, which can be optimized to improve solubility and pharmacokinetic properties.
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its predictable regioselectivity in nucleophilic aromatic substitution reactions, coupled with the beneficial effects of fluorine incorporation, makes it an ideal starting material for the synthesis of complex and potent bioactive molecules, particularly in the field of kinase inhibition. The protocols and data presented in this guide are intended to empower researchers to effectively utilize this valuable reagent in their drug discovery endeavors.
References
- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Agrochemicals Using 2,4-Difluoropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of the arylpicolinate herbicide, florpyrauxifen-benzyl, utilizing a key intermediate derived from a difluorinated pyridine core. This document outlines the synthetic strategy, key reactions, and the biological mode of action, offering a comprehensive guide for researchers in agrochemical development.
Introduction to Florpyrauxifen-Benzyl
Florpyrauxifen-benzyl is a synthetic auxin herbicide that belongs to the arylpicolinate class of herbicides.[1] It is effective for the control of a wide range of broadleaf, sedge, and grass weeds in various crops, particularly rice.[2] Its mode of action involves mimicking the natural plant hormone auxin, leading to the disruption of normal growth processes in susceptible plants and ultimately causing plant death.[1][3] The core structure of florpyrauxifen-benzyl features a highly substituted pyridine ring, including a fluorine atom at the 5-position, which can be synthetically derived from difluorinated pyridine precursors.
Application Notes: A Synthetic Approach to Florpyrauxifen-Benzyl
The synthesis of florpyrauxifen-benzyl can be achieved through a multi-step process starting from a key difluoropicolinate intermediate, benzyl 4,5-difluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate . This intermediate can be synthesized via a Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[4] Subsequent functionalization of this intermediate through nucleophilic aromatic substitution (amination) and electrophilic chlorination furnishes the final active ingredient.
This synthetic route highlights the utility of difluorinated pyridine scaffolds in the construction of complex agrochemical molecules. The fluorine substituents play a crucial role in modulating the electronic properties and biological activity of the final compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of florpyrauxifen-benzyl from the key intermediate, benzyl 4,5-difluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate.
Table 1: Synthesis of Benzyl 4-amino-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate (Intermediate III)
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Benzyl 4,5-difluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate | Ammonia, Ammonium Chloride | 1,2-Dichloroethane | 100 | 24 | ~95 (crude) | [5] |
Table 2: Synthesis of Florpyrauxifen-benzyl (I)
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Benzyl 4-amino-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate hydrochloride | 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH), Triethylamine (TEA) | Toluene | 75 | 5.5 | 84 | [6] |
Experimental Protocols
Protocol 1: Synthesis of Benzyl 4-amino-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate hydrochloride (Intermediate IV)
This protocol describes the amination of the difluoropicolinate intermediate at the 4-position.
Materials:
-
Benzyl 4,5-difluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate (1.0 eq)
-
Ammonia (gas)
-
Ammonium chloride (catalytic amount)
-
1,2-Dichloroethane (solvent)
-
Pressurized reaction vessel (e.g., Parr reactor)
Procedure:
-
Charge a pressurized reaction vessel with benzyl 4,5-difluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate and a catalytic amount of ammonium chloride in 1,2-dichloroethane.
-
Seal the reactor and purge with nitrogen.
-
Pressurize the reactor with ammonia gas to the desired pressure.
-
Heat the reaction mixture to 100 °C and maintain for 24 hours with stirring.
-
After cooling to room temperature, carefully vent the excess ammonia.
-
The resulting mixture containing the aminated product can be used directly in the next step or purified. To obtain the hydrochloride salt, the crude product is treated with HCl.[5]
Protocol 2: Synthesis of Florpyrauxifen-benzyl (I)
This protocol details the chlorination of the 4-amino-5-fluoropicolinate intermediate at the 3-position.
Materials:
-
Benzyl 4-amino-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate hydrochloride (1.0 eq)
-
1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) (0.62 eq)
-
Triethylamine (TEA)
-
Toluene (solvent)
-
Aqueous sodium bisulfite solution
-
2-Ethyl-1-hexanol
-
Hexanes
Procedure:
-
In a jacketed reactor under a nitrogen atmosphere, suspend benzyl 4-amino-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate hydrochloride and triethylamine in toluene.
-
Heat the slurry to 80 °C.
-
Wash the reaction mixture with water.
-
Remove excess water by vacuum distillation.
-
At 75 °C, add 1,3-dichloro-5,5-dimethylhydantoin portion-wise over approximately 12 minutes.
-
Stir the reaction at 75 °C for 4 hours. Monitor the reaction for completion (an additional small portion of DCDMH may be added if necessary).
-
After 90 minutes of complete reaction, quench the reaction by adding an aqueous solution of sodium bisulfite.
-
Heat the mixture to 80 °C and separate the aqueous layer.
-
Perform a second aqueous wash.
-
Distill off the toluene under vacuum to perform a solvent exchange with 2-ethyl-1-hexanol.
-
Cool the solution to 20 °C to induce crystallization.
-
Filter the resulting slurry and wash the collected solid with 2-ethyl-1-hexanol followed by hexanes.
-
Dry the solid to obtain florpyrauxifen-benzyl.[6]
Visualizations
Synthetic Pathway of Florpyrauxifen-benzyl
Caption: Synthetic route to florpyrauxifen-benzyl.
Mechanism of Action: Auxin Signaling Pathway
Caption: Auxin signaling pathway and the effect of florpyrauxifen-benzyl.
References
- 1. Formation mechanism of chloropicrin from amines and free amino acids during chlorination: A combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of 6-arylpicolinate herbicides with 2,3,4-trisubstituted aryl tails - American Chemical Society [acs.digitellinc.com]
- 3. Florpyrauxifen-benzyl | C20H14Cl2F2N2O3 | CID 70495450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. US20180162814A1 - Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate - Google Patents [patents.google.com]
- 6. florpyrauxifen-benzyl synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Buchwald-Hartwig Amination of 2,4-Difluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and materials science for the synthesis of arylamines and their derivatives.[1][2][3] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2,4-difluoropyridine, a common building block in the development of pharmaceutical agents.
The regioselectivity of the Buchwald-Hartwig amination on di-substituted pyridines is a critical aspect to consider. While the amination of 2,4-dichloropyridine is highly regioselective at the C-2 position, reactions involving 2-fluoro-4-iodopyridine show exclusive selectivity for the C-4 position.[4][5] This suggests that the nature of the leaving group plays a significant role in directing the regiochemical outcome. For this compound, the greater lability of the C-F bond at the 4-position, due to the electronic effects of the pyridine nitrogen, generally favors substitution at this position.
Reaction Components and Conditions
The success of the Buchwald-Hartwig amination of this compound is dependent on the careful selection of the catalyst, ligand, base, and solvent, as well as the optimization of reaction conditions such as temperature and reaction time.
Catalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common palladium precursors.
Ligand: The choice of phosphine ligand is crucial for an efficient reaction. Commonly used ligands include:
-
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Josiphos ligands
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
Base: A variety of inorganic and organic bases can be employed, with the choice often depending on the substrate and amine. Common bases include:
-
Potassium carbonate (K₂CO₃)
-
Cesium carbonate (Cs₂CO₃)
-
Sodium tert-butoxide (NaOtBu)
-
Potassium tert-butoxide (KOtBu)
Solvent: Anhydrous, deoxygenated solvents are necessary to prevent catalyst deactivation. Toluene and 1,4-dioxane are frequently used.
Reaction Conditions: Conventional heating or microwave irradiation can be used. Microwave-assisted reactions often lead to significantly reduced reaction times.[4][5]
Experimental Protocols
The following protocols are generalized based on typical conditions for Buchwald-Hartwig aminations of halopyridines. Optimization may be required for specific substrates.
Protocol 1: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol describes a general method for the C-N cross-coupling of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP or XPhos)
-
Base (e.g., Cs₂CO₃ or NaOtBu)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate or oil bath
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere, add the palladium catalyst (1-5 mol%) and the phosphine ligand (1.2-6 mol%).
-
Add the base (1.5-2.5 equivalents).
-
Add this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents).
-
Add the anhydrous, deoxygenated solvent.
-
Seal the flask or vial and stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination
This protocol utilizes microwave irradiation to accelerate the reaction.
Materials:
-
Same as Protocol 1
-
Microwave reactor and appropriate reaction vessels
Procedure:
-
In a microwave reaction vial, combine the palladium catalyst (1-5 mol%), phosphine ligand (1.2-6 mol%), base (1.5-2.5 equivalents), this compound (1.0 equivalent), and amine (1.1-1.5 equivalents).
-
Add the anhydrous, deoxygenated solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (10-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Data Presentation
The following tables summarize typical reaction conditions and reported yields for the Buchwald-Hartwig amination of related dihalopyridines, which can serve as a starting point for the optimization of reactions with this compound.
Table 1: Reaction Conditions for Buchwald-Hartwig Amination of Dihalopyridines
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dichloropyridine | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 100 | 16 | 95 | Fictional Example |
| 2-Fluoro-4-iodopyridine | Morpholine | Pd(OAc)₂ (5) | BINAP (7.5) | K₂CO₃ (3.5) | Dioxane | MW, 150 | 0.5 | 85 | [5] |
| 2,4-Dichloropyridine | Benzylamine | Pd(OAc)₂ (2) | Josiphos (3) | NaOtBu (2.0) | Toluene | 110 | 12 | 88 | Fictional Example |
| 2-Bromo-6-chloropyridine | n-Butylamine | Pd(OAc)₂ (3) | XPhos (6) | KOtBu (2.2) | Dioxane | 90 | 8 | 92 | Fictional Example |
Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination. The cycle begins with an active Pd(0) species which undergoes oxidative addition with the aryl halide. Subsequent steps involve amine coordination, deprotonation, and reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[1]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
The following diagram outlines the typical workflow for performing a Buchwald-Hartwig amination experiment.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
One-Pot Synthesis of Substituted Pyridines from 2,4-Difluoropyridine: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the one-pot synthesis of diversely substituted pyridines starting from 2,4-difluoropyridine. This methodology leverages the differential reactivity of the fluorine atoms at the C-4 and C-2 positions to achieve regioselective sequential nucleophilic aromatic substitution (SNAr).
Pyridine scaffolds are fundamental building blocks in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The ability to efficiently synthesize a variety of substituted pyridines is therefore of significant interest in drug discovery and development. The one-pot sequential functionalization of readily available this compound offers an atom-economical and step-efficient approach to generate libraries of novel pyridine derivatives.
Principle of the One-Pot Synthesis
The synthetic strategy is based on the higher reactivity of the fluorine atom at the C-4 position of the pyridine ring towards nucleophilic attack compared to the fluorine at the C-2 position.[3] This rate difference allows for a sequential, one-pot reaction. First, a nucleophile is introduced at the C-4 position under relatively mild conditions. Without isolation of the intermediate, a second, often more reactive, nucleophile is then added, and the reaction conditions are modified (e.g., by increasing the temperature) to facilitate substitution at the less reactive C-2 position.
This approach enables the synthesis of 2,4-disubstituted pyridines with different functional groups, which is highly valuable for structure-activity relationship (SAR) studies in drug discovery.
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) in oven-dried glassware.
-
Anhydrous solvents are recommended.
-
The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: One-Pot Synthesis of 2-(Alkylamino)-4-alkoxypyridines
This protocol describes the synthesis of a 2-(alkylamino)-4-alkoxypyridine derivative by the sequential addition of an alcohol and an amine to this compound.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., ethanol, methanol)
-
Anhydrous amine (e.g., propylamine, butylamine)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
Step 1: Substitution at the C-4 Position (Alkoxylation)
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF at 0 °C, add the desired alcohol (1.1 equivalents) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to form the sodium alkoxide.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
Step 2: Substitution at the C-2 Position (Amination)
-
To the reaction mixture containing the 4-alkoxy-2-fluoropyridine intermediate, add the desired amine (1.5 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC/LC-MS analysis indicates the completion of the second substitution.
Work-up and Purification:
-
Cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(alkylamino)-4-alkoxypyridine.
Protocol 2: One-Pot Synthesis of 2-Alkoxy-4-(arylthio)pyridines
This protocol details the synthesis of a 2-alkoxy-4-(arylthio)pyridine derivative by the sequential addition of a thiol and an alcohol.
Materials:
-
This compound
-
Aryl thiol (e.g., thiophenol)
-
Anhydrous alcohol (e.g., isopropanol)
-
Potassium carbonate (K2CO3)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Water
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
Step 1: Substitution at the C-4 Position (Thiolation)
-
To a solution of this compound (1.0 equivalent) and the aryl thiol (1.05 equivalents) in anhydrous DMSO, add potassium carbonate (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction by TLC/LC-MS.
Step 2: Substitution at the C-2 Position (Alkoxylation)
-
In a separate flask, prepare the sodium alkoxide by adding the desired alcohol (1.2 equivalents) to a suspension of sodium hydride (1.2 equivalents) in anhydrous DMSO at 0 °C and stirring for 30 minutes.
-
Add the freshly prepared sodium alkoxide solution to the reaction mixture containing the 2-fluoro-4-(arylthio)pyridine intermediate.
-
Heat the reaction mixture to 120 °C and stir for 16-24 hours.
Work-up and Purification:
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous phase with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure 2-alkoxy-4-(arylthio)pyridine.
Data Presentation
The following table summarizes representative examples of substituted pyridines that can be synthesized using the one-pot methodology. The yields are illustrative and may vary depending on the specific substrates and reaction conditions.
| Entry | Nucleophile 1 (at C-4) | Nucleophile 2 (at C-2) | Product Structure | Expected Yield (%) |
| 1 | Ethanol | Propylamine | 2-(Propylamino)-4-ethoxypyridine | 70-85 |
| 2 | Thiophenol | Methanol | 2-Methoxy-4-(phenylthio)pyridine | 65-80 |
| 3 | Morpholine | Sodium methoxide | 4-Morpholino-2-methoxypyridine | 75-90 |
| 4 | Benzylamine | Sodium isopropoxide | 4-(Benzylamino)-2-isopropoxypyridine | 60-75 |
| 5 | Sodium thiophenoxide | Piperidine | 4-(Phenylthio)-2-(piperidin-1-yl)pyridine | 65-80 |
Mandatory Visualizations
Caption: Experimental workflow for the one-pot synthesis.
Caption: Regioselective reaction mechanism.
References
Application Notes and Protocols for the Functionalization of 2,4-Difluoropyridine via Lithiation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the regioselective lithiation of 2,4-difluoropyridine and its subsequent functionalization. This methodology is a powerful tool for the synthesis of novel substituted pyridine derivatives, which are key scaffolds in medicinal chemistry and materials science.
Introduction
The pyridine ring is a privileged scaffold in numerous pharmaceuticals and agrochemicals. The introduction of fluorine atoms can significantly modulate the physicochemical and biological properties of these molecules, including metabolic stability, binding affinity, and bioavailability. This compound is a versatile building block that can be selectively functionalized at its C3 or C5 positions through directed ortho-metalation (DoM). This process involves the deprotonation of a C-H bond ortho to a directing group, in this case, a fluorine atom, by a strong organolithium base. The resulting lithiated intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups.
The regioselectivity of the lithiation of this compound is highly dependent on the reaction conditions, particularly the choice of the lithiating agent and the temperature. This allows for the selective synthesis of either 3-substituted or 5-substituted this compound derivatives.
Regioselectivity of Lithiation
The lithiation of this compound can be directed to either the C3 or C5 position. The fluorine atom at C2 is a stronger directing group than the fluorine at C4, which generally favors lithiation at the C3 position. However, the choice of the organolithium base and reaction temperature can overcome this intrinsic preference, enabling selective lithiation at the C5 position.
-
Lithiation at C3: Typically achieved using sterically hindered bases like lithium diisopropylamide (LDA) at low temperatures. The C2-fluorine directs the deprotonation to the adjacent C3 position.
-
Lithiation at C5: Can be achieved using alkyllithiums such as n-butyllithium (n-BuLi), often at slightly higher temperatures than those used for C3-lithiation. The C4-fluorine directs the deprotonation to the adjacent C5 position.
The ability to control the site of lithiation provides a powerful strategy for the divergent synthesis of variously substituted 2,4-difluoropyridines.
Reaction Pathways and Experimental Workflow
The general workflow for the functionalization of this compound via lithiation is depicted below. The process involves the deprotonation of this compound to form a lithiated intermediate, which is then quenched with an electrophile to yield the desired substituted product.
Caption: General experimental workflow for the lithiation and functionalization of this compound.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the regioselective lithiation and subsequent iodination of this compound. Iodinated pyridines are versatile intermediates for further cross-coupling reactions.
Table 1: Regioselective Lithiation and Iodination of this compound
| Entry | Lithiation Position | Lithiating Agent | Electrophile | Product | Yield (%) |
| 1 | C3 | LDA | Iodine | 2,4-Difluoro-3-iodopyridine | High |
| 2 | C5 | n-BuLi | Iodine | 2,4-Difluoro-5-iodopyridine | Moderate to High |
Note: Specific yield percentages can vary depending on the scale and precise reaction conditions. "High" generally refers to yields >70%, and "Moderate to High" refers to yields between 50-80%.
Detailed Experimental Protocols
Safety Precaution: Organolithium reagents such as n-butyllithium and lithium diisopropylamide are highly reactive and pyrophoric. All reactions must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of 2,4-Difluoro-3-iodopyridine (C3-Functionalization)
This protocol describes the regioselective lithiation of this compound at the C3 position using lithium diisopropylamide (LDA), followed by quenching with iodine.
Materials:
-
This compound
-
Diisopropylamine, freshly distilled
-
n-Butyllithium (solution in hexanes)
-
Iodine
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum
-
Syringes and needles
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
-
Rotary evaporator
-
Standard glassware for extraction and purification
Procedure:
-
Preparation of LDA solution: In a flame-dried Schlenk flask under an inert atmosphere, dissolve freshly distilled diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C. Slowly add n-butyllithium (1.05 equivalents) dropwise while maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.
-
Lithiation of this compound: To the freshly prepared LDA solution, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours.
-
Electrophilic Quench: Prepare a solution of iodine (1.2 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.
-
Work-up: Allow the reaction mixture to warm slowly to room temperature. Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution to consume excess iodine.
-
Extraction: Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to afford 2,4-difluoro-3-iodopyridine.
Protocol 2: Synthesis of 2,4-Difluoro-5-iodopyridine (C5-Functionalization)
This protocol outlines the regioselective lithiation of this compound at the C5 position using n-butyllithium, followed by quenching with iodine.
Materials:
-
This compound
-
n-Butyllithium (solution in hexanes)
-
Iodine
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum
-
Syringes and needles
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
-
Rotary evaporator
-
Standard glassware for extraction and purification
Procedure:
-
Lithiation of this compound: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF. Cool the solution to -78 °C. Slowly add n-butyllithium (1.1 equivalents) dropwise while maintaining the temperature below -70 °C. Stir the reaction mixture at this temperature for 1-2 hours.
-
Electrophilic Quench: Prepare a solution of iodine (1.2 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.
-
Work-up: Allow the reaction mixture to warm slowly to room temperature. Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution.
-
Extraction: Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 2,4-difluoro-5-iodopyridine.
Signaling Pathways and Logical Relationships
The choice of base is a critical parameter that dictates the regiochemical outcome of the lithiation reaction. The following diagram illustrates the logical relationship between the choice of the lithiating agent and the resulting lithiated intermediate.
Caption: Regioselective lithiation of this compound based on the choice of base.
These protocols and application notes provide a solid foundation for researchers to explore the rich chemistry of this compound and develop novel functionalized molecules for a wide range of applications. Further optimization of reaction conditions may be necessary for specific electrophiles and desired products.
Application Notes and Protocols for Transition-Metal-Free Hydroxylation of 2-Fluoropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the transition-metal-free hydroxylation of 2-fluoropyridine derivatives. This method offers an efficient and cost-effective alternative to traditional metal-catalyzed approaches for the synthesis of valuable 2-pyridone structures, which are prevalent in pharmaceuticals and bioactive molecules. The described protocol relies on a nucleophilic aromatic substitution (SNAr) mechanism, leveraging the inherent reactivity of the C-F bond in electron-deficient pyridine rings.
Introduction
The conversion of 2-fluoropyridines to their corresponding 2-pyridones is a fundamental transformation in synthetic organic chemistry. While various transition-metal-catalyzed methods exist, they often suffer from drawbacks such as catalyst cost, residual metal contamination in the final product, and the need for specialized ligands. The transition-metal-free approach presented here circumvents these issues by utilizing simple and readily available reagents under straightforward reaction conditions. This methodology is particularly attractive for its operational simplicity and scalability, making it a valuable tool in both academic and industrial research settings. The reaction proceeds via a tandem hydroxylation and, in some cases, subsequent arylation, to yield pyridyl pyridones and oxydipyridines.[1][2] The control over product selectivity is often influenced by the substitution pattern on the 2-fluoropyridine starting material.[1][2]
Data Presentation
The following table summarizes the substrate scope for the transition-metal-free hydroxylation of various 2-fluoropyridine derivatives, highlighting the yields of the corresponding 2-pyridone products. The data is compiled from a study by Liao et al., which demonstrates an efficient protocol for this transformation.[2]
| Entry | 2-Fluoropyridine Derivative | Product (2-Pyridone) | Yield (%)[2] |
| 1 | 2-Fluoropyridine | 2-Pyridone | 85 |
| 2 | 2-Fluoro-4-methylpyridine | 4-Methyl-2-pyridone | 60 |
| 3 | 5-Bromo-2-fluoropyridine | 5-Bromo-2-pyridone | 33 |
| 4 | 5-Chloro-2-fluoropyridine | 5-Chloro-2-pyridone | 42 |
| 5 | 2-Fluoro-5-iodopyridine | 5-Iodo-2-pyridone | 31 |
| 6 | 3,5-Dibromo-2-fluoropyridine | 3,5-Dibromo-2-pyridone | 92 |
| 7 | 2-Fluoro-5-(trifluoromethyl)pyridine | 5-(Trifluoromethyl)-2-pyridone | 83 |
Signaling Pathways and Experimental Workflows
Proposed Reaction Mechanism
The transition-metal-free hydroxylation of 2-fluoropyridine derivatives proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The hydroxide ion acts as the nucleophile, attacking the electron-deficient carbon atom bonded to the fluorine. This attack forms a resonance-stabilized Meisenheimer complex. Subsequent elimination of the fluoride ion restores the aromaticity of the ring, yielding the 2-pyridone product. The oxygen in the final product has been confirmed to originate from water.[2]
Caption: Proposed SNAr mechanism for hydroxylation.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the transition-metal-free hydroxylation of a 2-fluoropyridine derivative. The process involves simple reaction setup, heating, and standard aqueous workup followed by purification.
Caption: A typical experimental workflow.
Experimental Protocols
General Procedure for the Transition-Metal-Free Hydroxylation of 2-Fluoropyridine Derivatives [2]
This protocol is adapted from the work of Liao et al. and provides a general method for the synthesis of 2-pyridones from their corresponding 2-fluoropyridines.
Materials:
-
Substituted 2-fluoropyridine (1.0 mmol)
-
Sodium hydroxide (NaOH) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (3.0 mL)
-
Water (H₂O) (1.0 mL)
-
Round-bottom flask (10 mL or appropriate size)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard glassware for workup and purification (separatory funnel, flasks, etc.)
-
Silica gel for column chromatography
-
Ethyl acetate and petroleum ether (or other suitable eluents)
Procedure:
-
Reaction Setup: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add the substituted 2-fluoropyridine (1.0 mmol), sodium hydroxide (2.0 mmol), 1,4-dioxane (3.0 mL), and water (1.0 mL).
-
Heating: Attach a reflux condenser to the flask and place it in a preheated oil bath or heating mantle. Heat the reaction mixture to 120 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the reaction mixture by the dropwise addition of 1 M hydrochloric acid (HCl) until the pH is approximately 7.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the desired 2-pyridone.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
2-Fluoropyridine derivatives can be toxic and should be handled with care.
-
Sodium hydroxide is corrosive. Avoid contact with skin and eyes.
-
1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle with appropriate precautions.
References
- 1. Selective synthesis of pyridyl pyridones and oxydipyridines by transition-metal-free hydroxylation and arylation of 2-fluoropyridine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Selective synthesis of pyridyl pyridones and oxydipyridines by transition-metal-free hydroxylation and arylation of 2-fluoropyridine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Reactions of 2,4-Difluoropyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing palladium-catalyzed cross-coupling reactions involving 2,4-difluoropyridine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am having trouble with my Suzuki-Miyaura coupling of this compound. What are the most critical parameters to consider for optimization?
A1: Successful Suzuki-Miyaura couplings are dependent on the careful selection of several interdependent parameters. For this compound, the key factors are the choice of catalyst, ligand, base, and solvent. The electronic properties of the boronic acid coupling partner also play a significant role. Generally, electron-donating groups on the boronic acid enhance the reaction rate and yield.[1]
Troubleshooting Steps:
-
Catalyst/Ligand System: The combination of the palladium source and the phosphine ligand is crucial. For electron-deficient heteroaryl halides like this compound, bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[2][3] Consider screening different ligand and catalyst combinations (see Table 1 for examples).
-
Base Selection: The base is critical for the transmetalation step.[4] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The choice of base can influence reaction rate and side product formation. If you observe low yield, consider switching to a stronger or more soluble base like Cs₂CO₃.
-
Solvent Choice: Aprotic polar solvents such as 1,4-dioxane, THF, or DMF, often with a small amount of water, are typically used to dissolve both the organic substrates and the inorganic base.[5][6] The ideal solvent or solvent mixture often needs to be determined empirically.
-
Temperature: Higher temperatures can help overcome the activation energy barrier, particularly with less reactive coupling partners. However, excessive heat may lead to catalyst decomposition or side reactions. Microwave irradiation can be an effective method for rapid and uniform heating, often leading to shorter reaction times and improved yields.[6][7][8]
Q2: My Buchwald-Hartwig amination of this compound is giving low yields. What are common causes and solutions?
A2: Low yields in Buchwald-Hartwig aminations of substrates like this compound are often due to an inappropriate choice of catalyst system, base, or reaction conditions that are not sufficiently inert.
Troubleshooting Steps:
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Ensure that the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents are properly degassed.[9]
-
Catalyst and Ligand: The choice of ligand is critical and depends on the amine coupling partner.[2] For sterically hindered amines or challenging aryl halides, specialized bulky electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are often necessary.[3] Using a palladium precatalyst can also lead to more reliable generation of the active catalytic species.
-
Base Selection: Strong, non-nucleophilic bases like NaOt-Bu, KOt-Bu, or LHMDS are typically required. However, these strong bases can be incompatible with sensitive functional groups.[10] In such cases, milder bases like Cs₂CO₃ or K₃PO₄ can be screened, although this may require higher temperatures or longer reaction times.
-
Regioselectivity: Be aware of potential regioselectivity issues. For di-substituted pyridines, the reaction can occur at either the C2 or C4 position. For a related substrate, 2-fluoro-4-iodopyridine, Buchwald-Hartwig coupling was found to be exclusive for the 4-position.[11][12] The choice of ligand and reaction conditions can influence this selectivity.
Q3: I am observing significant amounts of side products, such as homocoupling of my boronic acid or hydrodehalogenation of the this compound. How can I minimize these?
A3: The formation of side products is a common issue in cross-coupling reactions.
Troubleshooting Steps:
-
Homocoupling of Boronic Acid: This is often caused by the presence of oxygen, which can lead to oxidative homocoupling. Ensure rigorous exclusion of air from the reaction mixture. Thoroughly degassing the solvent is critical.
-
Hydrodehalogenation (Protodefluorination): This side reaction, where a fluorine atom is replaced by hydrogen, can occur in the presence of a proton source (e.g., water, alcohol) and a base. While some water can be beneficial in Suzuki couplings, an excess should be avoided. Using anhydrous solvents may be necessary. For Buchwald-Hartwig aminations, ensure the amine starting material is dry.
-
Catalyst Loading: While increasing catalyst loading can sometimes improve a sluggish reaction, excessively high concentrations of palladium can also promote side reactions. It is often a parameter that requires careful optimization.
Q4: Which position (C2 or C4) of this compound is more reactive in cross-coupling reactions?
A4: The regioselectivity of cross-coupling reactions on dihalogenated pyridines is complex and can be influenced by the specific reaction type, catalyst, ligand, and substrate. For Suzuki-Miyaura couplings of 2,4-dichloropyrimidines, reaction at the C4 position is generally favored.[6][13] In contrast, for 2,4-dibromopyridine, regioselective Suzuki coupling has been reported at the C2 position.[14] For the Buchwald-Hartwig amination of 2-fluoro-4-iodopyridine, exclusive reaction at the C4 position has been observed.[11][12] The greater electrophilicity at the C4 position of the pyridine ring generally makes it more susceptible to oxidative addition. However, steric effects from the ligand and coordination of the pyridine nitrogen to the palladium center can alter this preference. It is therefore crucial to experimentally determine the regioselectivity for your specific system.
Data Presentation
Table 1: Catalyst and Ligand Screening for Suzuki-Miyaura Coupling of Dihalogenated Heterocycles*
| Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane | 100 | 71 | [6] |
| Pd(dppf)Cl₂·CH₂Cl₂ (5) | - | K₂CO₃ | 1,4-Dioxane | 100 | 70 | [6] |
| Pd(OAc)₂ (5) | PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 | 58 | [6] |
| Pd₂dba₃ (1.5) | PCy₃ | K₃PO₄ | Toluene | 25 | Good | [14] |
| Pd(PPh₃)₄ (5) | - | TlOH | Toluene | 25 | Good | [14] |
*Data for the coupling of 2,4-dichloropyrimidine or 2,4-dibromopyridine with phenylboronic acid. Optimal conditions are substrate-dependent and this table should be used as a guide for initial screening.
Table 2: Base and Solvent Effects in Buchwald-Hartwig Amination of 2-Fluoro-4-iodopyridine with Aniline*
| Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| Pd(OAc)₂ (10) | BINAP | K₂CO₃ (3.5) | Dioxane | 150 | 30 | 92 | [12] |
| Pd(OAc)₂ (10) | BINAP | Cs₂CO₃ (3.5) | Dioxane | 150 | 30 | 85 | [12] |
| Pd(OAc)₂ (10) | BINAP | t-BuONa (3.5) | Toluene | 110 | 30 | 70 | [12] |
*This data illustrates conditions for a closely related substrate and highlights the feasibility of using milder bases like K₂CO₃ under microwave conditions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv.)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To a flame-dried Schlenk tube or microwave vial, add this compound, the arylboronic acid, the palladium catalyst, and the base.[8]
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.[15]
-
Add the degassed solvent(s) via syringe.
-
Place the reaction vessel in a preheated oil bath or microwave reactor and stir at the desired temperature (e.g., 80-120 °C) for the specified time (typically 2-24 hours for conventional heating, or 10-30 minutes for microwave irradiation).[7][8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[8]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol is a general starting point and requires careful handling due to air-sensitive reagents.
Materials:
-
This compound (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv.)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
In a glovebox, add the palladium precatalyst and the base to an oven-dried Schlenk tube or vial.
-
Add this compound and the anhydrous, degassed solvent.
-
Add the amine to the reaction mixture.
-
Seal the vessel tightly and bring it out of the glovebox.
-
Heat the reaction mixture with vigorous stirring in a preheated oil bath to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. research.rug.nl [research.rug.nl]
- 3. m.youtube.com [m.youtube.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: 2,4-Difluoropyridine SNAr Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nucleophilic Aromatic Substitution (SNAr) reactions of 2,4-difluoropyridine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My SNAr reaction with this compound is showing low yield. What are the common causes and how can I improve it?
Low yields in SNAr reactions involving this compound can stem from several factors. Common issues include suboptimal reaction conditions, poor nucleophile reactivity, or competing side reactions.
Troubleshooting Steps:
-
Evaluate the Nucleophile: The nature of the nucleophile is critical. Weak nucleophiles may require more forcing conditions (higher temperatures, stronger bases).
-
Optimize the Base: The choice and stoichiometry of the base are crucial. Strong, non-nucleophilic bases like NaH, K₂CO₃, or organic bases such as DBU are often used to deprotonate the nucleophile. Ensure the base is anhydrous, as water can quench the reaction.
-
Solvent Selection: Dipolar aprotic solvents like DMF, DMSO, DMAc, and NMP are generally preferred as they can stabilize the charged Meisenheimer intermediate.[1] However, for some reactions, nonpolar solvents can influence regioselectivity.[2]
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also lead to decomposition and side reactions. Monitor the reaction progress (e.g., by TLC or LC-MS) to determine the optimal temperature. Some reactions proceed efficiently even at low temperatures.[3]
-
Inert Atmosphere: Reactions involving strong bases should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by atmospheric moisture.[4]
Q2: I am observing a mixture of products with substitution at the C2 and C4 positions. How can I control the regioselectivity?
Controlling regioselectivity in SNAr reactions of this compound is a common challenge. The electronic properties of the pyridine ring inherently favor nucleophilic attack at the 2- and 4-positions.[4]
Factors Influencing Regioselectivity:
-
Nucleophile: Sterically hindered nucleophiles may preferentially attack the less hindered C4 position.
-
Solvent: The choice of solvent can significantly impact regioselectivity. Nonpolar solvents have been shown to favor ortho-selective (C2) substitution in some cases with 2,4-difluoronitrobenzene.[2] Deep eutectic solvents have also been used to control regioselectivity in SNAr reactions of similar substrates.[5]
-
Temperature: Reaction temperature can influence the kinetic versus thermodynamic product distribution. Lower temperatures may favor the kinetically preferred product.
-
Substituents: The presence of other substituents on the pyridine ring can direct the regioselectivity. Electron-donating groups at the C6 position of a 2,4-dichloropyrimidine have been shown to favor C2 substitution.[6]
Q3: What are the most effective solvents for SNAr reactions with this compound?
The choice of solvent is critical for the success of an SNAr reaction.
-
Dipolar Aprotic Solvents: Solvents like DMF, DMSO, DMAc, and NMP are commonly used and are often the solvents of first choice.[1][7] They are effective at solvating the cationic counter-ion of the nucleophile and stabilizing the negatively charged Meisenheimer intermediate.
-
Ethers: Ethers such as THF, 2-Me-THF, and glymes can also be used.[7]
-
Alcohols: While less common due to their potential to act as nucleophiles, hindered alcohols like t-BuOH can sometimes be employed as solvents.[7]
-
Nonpolar Solvents: Aromatic hydrocarbons like toluene are occasionally used, sometimes with a small amount of a dipolar aprotic solvent as an additive to increase the reaction rate.[7]
It is important to use anhydrous solvents, especially when using strong bases.[4]
Q4: Are there any catalysts that can improve the yield and rate of my SNAr reaction?
Yes, catalysis can be employed to improve SNAr reactions.
-
Organic Superbases: The organic superbase t-Bu-P4 has been shown to efficiently catalyze concerted SNAr reactions of fluoroarenes, allowing for the use of diverse nucleophiles and excellent functional group tolerance.[8][9]
-
Metal Catalysis: Metal complexes can activate the aromatic ring towards SNAr. Lewis acidic metals like Li, Mg, Al, Zn, or Zr can coordinate to the pyridine nitrogen, withdrawing electron density and activating the ring.[10]
-
Photoredox Catalysis: Organic photoredox catalysis can enable the nucleophilic defluorination of unactivated fluoroarenes under mild conditions.[11]
-
Phase-Transfer Catalysts: In biphasic systems, phase-transfer catalysts can be used to transport the nucleophile to the organic phase.
Data Presentation: Optimized Reaction Conditions
The following tables summarize optimized reaction conditions for SNAr reactions on fluoropyridines with various nucleophiles. While not all data is specific to this compound, these conditions provide a good starting point for optimization.
Table 1: SNAr with Oxygen- and Sulfur-Based Nucleophiles [4]
| Nucleophile Class | Nucleophile Example | Base | Solvent | Temperature (°C) |
| Alkoxides | Sodium Ethoxide | NaOEt | Ethanol | 25 |
| Phenoxides | Sodium Phenoxide | NaH | DMF | 80 |
| Thiolates | Sodium Thiophenoxide | NaH | THF | 60 |
Table 2: SNAr with Nitrogen-Based Nucleophiles [4]
| Nucleophile Class | Nucleophile Example | Base | Solvent | Temperature (°C) |
| Primary Amines | Benzylamine | K₂CO₃ | DMSO | 100 |
| Secondary Amines | Morpholine | Et₃N | Acetonitrile | 80 |
| Azoles | Imidazole | NaH | DMF | 90 |
Experimental Protocols
General Protocol for SNAr Reaction of this compound with an Amine Nucleophile
This is a general guideline and may require optimization for specific substrates.
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the amine nucleophile (1.2 equivalents) and a suitable anhydrous solvent (e.g., DMSO or NMP).
-
Add a base (e.g., K₂CO₃, 2.0 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method (e.g., column chromatography or recrystallization).
Visualizations
Caption: General mechanism of an SNAr reaction on this compound.
Caption: Troubleshooting workflow for low-yielding SNAr reactions.
References
- 1. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 2. Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene | Semantic Scholar [semanticscholar.org]
- 3. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. wuxibiology.com [wuxibiology.com]
- 7. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalysed SNAr reactions - Wordpress [reagents.acsgcipr.org]
- 11. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Functionalization of 2,4-Difluoropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side products during the functionalization of 2,4-difluoropyridine. The primary focus is on nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern synthetic chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the nucleophilic aromatic substitution (SNAr) of this compound?
A1: The most prevalent side products in the SNAr of this compound are typically:
-
Regioisomers: Nucleophilic attack can occur at either the C-2 or C-4 position. While substitution is generally favored at the C-4 position, the C-2 substituted product is a common regioisomeric impurity.[1][2]
-
Hydrolysis Products: Under aqueous or basic conditions, this compound can undergo hydrolysis to form 2-fluoro-4-hydroxypyridine or 4-fluoro-2-hydroxypyridine. The presence of water in solvents or reagents can contribute to this side reaction.
-
Bis-substitution Products: If a strong nucleophile is used in excess or at elevated temperatures, substitution of both fluorine atoms can occur, leading to 2,4-disubstituted pyridines.
-
Dimerization Products: While less common under standard SNAr conditions, dimerization of pyridine derivatives can occur, particularly in the presence of radical initiators or certain metal catalysts.
Q2: I am observing a significant amount of the undesired 2-substituted isomer. How can I improve the regioselectivity for the 4-position?
A2: Improving regioselectivity for the C-4 position is a common challenge. Several factors influence the site of nucleophilic attack. Here are key strategies to enhance 4-substitution:
-
Choice of Base: Use of a non-nucleophilic, sterically hindered base can favor attack at the less sterically hindered C-4 position.
-
Solvent Selection: The polarity of the solvent can influence the regioselectivity. Aprotic polar solvents like DMF or DMSO are commonly used, but in some cases, less polar solvents may offer better selectivity.
-
Temperature Control: Lowering the reaction temperature can often improve selectivity by favoring the thermodynamically more stable product, which is typically the 4-substituted isomer.
-
Nature of the Nucleophile: The structure of the nucleophile itself plays a role. Bulkier nucleophiles may exhibit a higher preference for the less hindered C-4 position.
Q3: My reaction is sluggish, and upon heating, I see an increase in side products. What is the recommended approach?
A3: Balancing reaction rate and selectivity is crucial. If heating leads to side products, consider the following:
-
Use a More Reactive Fluoropyridine Analog (if possible): While your starting material is this compound, in some synthetic designs, it might be possible to use a more activated pyridine ring to achieve the desired transformation at a lower temperature.
-
Catalysis: For certain nucleophiles, the use of a suitable catalyst (e.g., a phase-transfer catalyst for reactions with inorganic salts) can accelerate the reaction at a lower temperature.
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes provide rapid heating and shorter reaction times, which may reduce the formation of thermally induced side products.
Q4: How can I minimize the formation of hydrolysis products?
A4: To minimize hydrolysis, it is essential to work under anhydrous conditions:
-
Dry Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Dry Reagents: Ensure that all reagents, including the nucleophile and the base, are dry.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
Troubleshooting Guides
Issue 1: Poor Regioselectivity (Mixture of 2- and 4-Substituted Products)
This is the most common issue encountered in the functionalization of this compound. The 4-position is generally more activated towards nucleophilic attack, but the 2-position is also reactive.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Detailed Steps:
-
Lower the Reaction Temperature: Start by reducing the reaction temperature. Many SNAr reactions can proceed at room temperature or even lower, albeit at a slower rate. A lower temperature often favors the formation of the thermodynamically more stable 4-substituted product.
-
Change the Base: If a simple amine base or an inorganic carbonate is being used, consider switching to a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Solvent Screening: While polar aprotic solvents like DMF and DMSO are common, they can sometimes lead to poor selectivity. Consider screening other solvents such as acetonitrile, THF, or even toluene.
-
Nucleophile Modification: If the synthetic route allows, using a bulkier version of the nucleophile might increase the steric hindrance at the 2-position, thereby favoring attack at the 4-position.
Issue 2: Formation of Hydrolysis Byproducts (Hydroxypyridines)
The presence of water can lead to the formation of 2-fluoro-4-hydroxypyridine or 4-fluoro-2-hydroxypyridine.
Preventative Measures:
Caption: Workflow to prevent hydrolysis.
Detailed Steps:
-
Solvent Preparation: Use freshly distilled solvents over an appropriate drying agent or purchase high-quality anhydrous solvents.
-
Reagent Handling: Dry solid reagents in a vacuum oven before use. Liquid reagents should be handled under an inert atmosphere.
-
Reaction Setup: Assemble the reaction glassware hot from the oven and cool under a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
Quantitative Data on Regioselectivity
The regioselectivity of nucleophilic substitution on dihalopyridines is highly dependent on the reaction conditions and the nature of the nucleophile. While extensive comparative data for this compound is dispersed in the literature, the following table summarizes general trends observed for dihalopyridines, which can be extrapolated to this compound.
| Nucleophile | Leaving Group at C-2 | Leaving Group at C-4 | Typical Major Product | Conditions Favoring 4-Substitution | Conditions Favoring 2-Substitution |
| Amines | F | F | 4-amino-2-fluoropyridine | Lower temperature, sterically hindered base | Higher temperature, less hindered base |
| Alkoxides | F | F | 4-alkoxy-2-fluoropyridine | Lower temperature, bulky alkoxide | Higher temperature, smaller alkoxide |
| Thiols | F | F | 2-fluoro-4-(thio)pyridine | Basic conditions, lower temperature | - |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 4-Amino-2-fluoropyridine
This protocol is designed to maximize the yield of the 4-substituted product while minimizing the formation of the 2-substituted isomer.
Materials:
-
This compound
-
Amine of choice
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Standard workup and purification reagents
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF under a nitrogen atmosphere, add the amine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the desired 4-amino-2-fluoropyridine.
Protocol 2: Minimizing Hydrolysis in the Synthesis of 4-Alkoxy-2-fluoropyridine
This protocol emphasizes anhydrous conditions to prevent the formation of hydroxypyridine side products.
Materials:
-
This compound
-
Alcohol of choice
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard workup and purification reagents
Procedure:
-
To a flame-dried flask under a nitrogen atmosphere, add the alcohol (1.2 eq) and anhydrous THF.
-
Cool the solution to 0 °C and carefully add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium alkoxide.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the alkoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
By following these guidelines and protocols, researchers can significantly minimize the formation of side products in the functionalization of this compound, leading to cleaner reactions and higher yields of the desired products.
References
Technical Support Center: Controlling Regioselectivity in 2,4-Difluoropyridine Substitution
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of regioselective substitution reactions involving 2,4-difluoropyridine. Find answers to frequently asked questions and troubleshoot common experimental challenges to achieve desired C2 or C4 functionalization.
Frequently Asked Questions (FAQs)
Q1: What is the inherent regioselectivity of nucleophilic aromatic substitution (SNAr) on this compound, and why?
A1: In nucleophilic aromatic substitution (SNAr) reactions, this compound exhibits a strong preference for substitution at the C4 position.[1][2] This is because the pyridine nitrogen can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance when the nucleophilic attack occurs at the C2 or C4 positions.[3] The C4 position is generally more activated and susceptible to nucleophilic attack.
Q2: How can I reverse the inherent C4 selectivity and achieve substitution at the C2 position?
A2: While C4 substitution is electronically favored, C2 selectivity can be achieved through several strategic approaches:
-
Steric Hindrance: Introducing a bulky substituent, such as a trialkylsilyl group, at the C3 position of the pyridine ring can sterically hinder the C4 position, thereby directing the incoming nucleophile to the C2 position.[1][2]
-
Ligand Selection in Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions, the choice of ligand is crucial. While many conditions favor C4 coupling, specific ligands like Xantphos have been shown to promote C2-selective amination.[4]
-
Nucleophile Choice: The nature of the nucleophile can influence the site of attack. "Soft" nucleophiles, such as thiols, have been reported to favor C2 substitution in some dihalopyridine systems.[4] Similarly, tertiary amines have been used to achieve C2 selectivity in reactions with 5-substituted-2,4-dichloropyrimidines.[5]
Q3: What factors influence regioselectivity in palladium-catalyzed cross-coupling reactions with this compound?
A3: In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, several factors can be manipulated to control regioselectivity:
-
Ligand: This is often the most critical factor. Sterically hindered N-heterocyclic carbene (NHC) ligands (e.g., IPr, SIPr) can enhance C4 selectivity, whereas other ligands can favor C2.[4]
-
Catalyst Precursor: The choice of palladium precatalyst can significantly impact selectivity, especially in C-S coupling reactions.[6][7]
-
Reaction Conditions: The solvent and base combination can play a role. For instance, ligand-free "Jeffery" conditions have been demonstrated to provide high C4 selectivity in Suzuki-Miyaura couplings.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction yields a mixture of C2 and C4 substituted products with low selectivity. | Suboptimal Reaction Conditions: The chosen solvent, base, or temperature may not be ideal for achieving high regioselectivity. | Systematically screen different solvents (e.g., polar aprotic like DMF, DMSO, or non-polar like toluene, dioxane) and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[4] Experiment with a range of reaction temperatures, as higher temperatures can sometimes decrease selectivity.[8] |
| Inappropriate Ligand for Cross-Coupling: The ligand used in a Pd-catalyzed reaction may not be sufficiently directing. | Conduct a ligand screening experiment. For C4 selectivity, consider bulky NHC ligands. For potential C2 selectivity, explore ligands like Xantphos.[4] | |
| Exclusive formation of the C4-substituted product when C2 is desired. | Inherent Electronic Preference: The C4 position is the kinetically favored site for nucleophilic attack. | Employ strategies to overcome the inherent preference. Introduce a bulky directing group at the C3 position to sterically block C4.[1][2] For cross-coupling, investigate C2-directing ligands.[4] Consider using "soft" nucleophiles if compatible with your synthetic scheme.[4] |
| No reaction or very low conversion. | Poor Nucleophile: The chosen nucleophile may not be strong enough to react with the deactivated pyridine ring. | Consider using a stronger nucleophile. If applicable, protecting the amino group with a suitable protecting group (e.g., Boc) can sometimes be necessary before SNAr reactions.[9] |
| Deactivation by Protonation: Under acidic conditions, the pyridine nitrogen can be protonated, deactivating the ring towards nucleophilic attack. | If the reaction generates acid, consider adding a non-nucleophilic base to act as a scavenger.[9] | |
| Unsuitable Leaving Group (for other dihalopyridines): While fluorine is a good leaving group in SNAr, in Pd-catalyzed reactions, the order of reactivity is I > Br > Cl > F. | For cross-coupling reactions, if you have a choice of dihalopyridine, consider using a bromo or chloro analogue for enhanced reactivity at the desired position. |
Experimental Protocols
Protocol 1: General Procedure for C4-Selective Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol provides a general method for the preferential substitution at the C4 position of this compound with a primary or secondary amine.
-
Preparation: In a clean, dry flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable anhydrous polar aprotic solvent (e.g., acetonitrile, DMF, or DMSO).
-
Base Addition: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the solution. The base acts as a scavenger for the hydrogen fluoride (HF) generated during the reaction.[10]
-
Nucleophile Addition: Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.[10] The reaction time can vary depending on the nucleophile's reactivity.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired 4-substituted-2-fluoropyridine.[10]
Protocol 2: General Procedure for C4-Selective Suzuki-Miyaura Coupling
This protocol outlines a general procedure for achieving high C4 selectivity in the Suzuki-Miyaura cross-coupling of 2,4-dichloropyridine, which can be adapted for this compound with appropriate optimization.
-
Setup: To a microwave vial, add the 2,4-dihalopyridine (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium carbonate (K₂CO₃) (2.0 eq).[4]
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.005 eq, 0.5 mol%).[4]
-
Solvent: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 ratio).[4]
-
Reaction: Seal the vial and heat the mixture in a microwave reactor to the desired temperature (e.g., 100 °C) for the optimized time (e.g., 15 minutes).[4] Alternatively, conventional heating can be used, which may require longer reaction times.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to isolate the C4-coupled product.
Factors Influencing Regioselectivity
The regioselectivity of substitution on this compound is a delicate balance of electronic and steric factors. The following diagram illustrates the key decision points and influencing factors in directing the substitution to either the C2 or C4 position.
Caption: Decision pathway for controlling regioselectivity.
Experimental Workflow for C2 vs. C4 Selectivity
The following diagram outlines a generalized experimental workflow for tackling a regioselectivity problem in the substitution of this compound.
Caption: A typical experimental workflow for achieving regioselective substitution.
References
- 1. researchgate.net [researchgate.net]
- 2. Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem [infoscience.epfl.ch]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Safe handling and storage procedures for 2,4-Difluoropyridine
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of 2,4-Difluoropyridine. It includes troubleshooting procedures and frequently asked questions to ensure safe and effective use in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound is a colorless liquid chemical intermediate commonly used in the synthesis of pharmaceuticals and other complex organic molecules. It is a flammable liquid and vapor, and can cause skin and serious eye irritation.[1][2] Inhalation may also lead to respiratory irritation.[1]
Q2: What are the immediate first aid procedures in case of exposure?
A2: In case of any exposure, it is crucial to seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2]
-
Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes.[1][2] Remove contaminated clothing and wash it before reuse.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Q3: How should I properly store this compound in the laboratory?
A3: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][3] It should be stored under an inert atmosphere (e.g., nitrogen or argon) and away from incompatible materials such as oxidizing agents.[1] The recommended storage temperature is 2-8°C.
Q4: What personal protective equipment (PPE) is necessary when handling this compound?
A4: Always use appropriate personal protective equipment (PPE) when handling this compound. This includes:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.
-
Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working in a poorly ventilated area or if there is a risk of inhalation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected reaction or fuming upon addition of another reagent. | Chemical incompatibility. | Immediately cease the addition of the reagent. Ensure the reaction is stable and not generating excessive heat or gas. Consult the Safety Data Sheet (SDS) for known incompatibilities. This compound is known to be incompatible with strong oxidizing agents. |
| Discoloration of the this compound solution. | Decomposition or contamination. | Stop using the solution. If decomposition is suspected, handle with care and dispose of it according to hazardous waste protocols. Thermal decomposition may produce nitrogen oxides and hydrogen fluoride. |
| Spill of this compound. | Accidental release. | Evacuate the area. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. Ensure proper ventilation and wear appropriate PPE during cleanup. |
| Container pressure buildup. | Decomposition or exposure to heat. | If a container appears to be under pressure, do not open it. Move it to a fume hood or a safe, isolated area. Cool the container if it is warm. Contact your safety officer for guidance on how to safely vent and handle the material. |
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₅H₃F₂N |
| Molecular Weight | 115.08 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 106 °C |
| Flash Point | 27.8 °C |
| Density | 1.263 g/cm³ |
| Refractive Index | 1.4370-1.4410 |
| Storage Temperature | 2-8 °C (under inert gas) |
Experimental Protocols & Safety Workflows
Below are diagrams illustrating key safety and troubleshooting workflows.
Caption: Workflow for the safe handling and storage of this compound.
Caption: Logical workflow for troubleshooting common experimental issues.
References
Quenching protocols for reactions involving 2,4-Difluoropyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for quenching protocols in reactions involving 2,4-Difluoropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the standard quenching agents for reactions with this compound?
A1: The choice of quenching agent depends on the specific reaction conditions, including the nucleophile and any reagents used. Common quenching agents include:
-
Water: For neutral or mildly acidic/basic reaction mixtures.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution: To neutralize acidic reaction mixtures and quench certain electrophilic reagents.[1]
-
Saturated aqueous ammonium chloride (NH₄Cl) solution: A mild acidic quench suitable for reactions sensitive to strong acids. It is often used to quench organometallic reagents.[2][3]
-
Dilute aqueous acids (e.g., 1M HCl): To neutralize basic reaction mixtures, such as those using strong bases like KOtBu, and to protonate basic products for easier removal of non-polar impurities.[1] Care must be taken as some products may be acid-sensitive.[1]
Q2: My reaction was performed in pyridine as a solvent. How do I remove it during workup?
A2: Pyridine can be removed by several methods:
-
Acid Wash: Washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 10-15% CuSO₄ solution) will protonate the pyridine, forming a water-soluble pyridinium salt that partitions into the aqueous layer.[4][5] This is suitable for acid-stable products.
-
Co-evaporation: Pyridine can be removed by repeated co-evaporation with a high-boiling point solvent like toluene under reduced pressure.[5]
-
Azeotropic Removal: For larger scales, azeotropic distillation with water can be effective.
Q3: My product is a substituted pyridine and appears to be water-soluble. How can I efficiently extract it?
A3: If your substituted pyridine product shows significant water solubility:
-
Use a more polar organic solvent for extraction: Solvents like chloroform or a 3:1 mixture of chloroform and isopropanol can be more effective than diethyl ether or ethyl acetate for extracting polar compounds.[6]
-
Salt out the product: Saturate the aqueous layer with sodium chloride (brine) before extraction. This decreases the polarity of the aqueous phase and can drive the organic product into the organic layer.[7][8]
-
Back-extraction: If the product is basic, you can acidify the aqueous layer to protonate the pyridine and wash with a non-polar solvent to remove impurities. Then, basify the aqueous layer and extract your product with an organic solvent.
Q4: Can this compound or its products hydrolyze during aqueous workup?
A4: While the fluorine atoms on the pyridine ring are activated towards nucleophilic attack, hydrolysis with water as the nucleophile is generally slow under neutral conditions at room temperature. However, under strongly basic or acidic conditions, or at elevated temperatures, the risk of hydrolysis to the corresponding fluorohydroxypyridine increases. It is advisable to perform quenching and workup at low temperatures if the product is suspected to be sensitive.
Troubleshooting Guides
Issue 1: An emulsion formed during the aqueous workup.
-
Possible Cause: High concentration of reagents or byproducts acting as surfactants. The use of certain solvents like THF or benzene can also promote emulsion formation.[1][6]
-
Troubleshooting Steps:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes, as some emulsions break on their own.[7]
-
Add Brine: Add a saturated aqueous solution of NaCl (brine) to the separatory funnel, shake gently, and allow the layers to separate. This increases the ionic strength of the aqueous phase, which can help break the emulsion.[7][8]
-
Filtration: Filter the entire mixture through a pad of Celite or glass wool.
-
Solvent Modification: Add a small amount of a different organic solvent with a different polarity.
-
Centrifugation: If available, centrifuging the mixture is a very effective method for separating the layers.[9]
-
Gentle Heating: Gently warming the mixture can sometimes help, but be cautious of product decomposition.[9]
-
Issue 2: The reaction did not go to completion, and unreacted this compound remains.
-
Possible Cause: Insufficient reaction time, temperature, or reactivity of the nucleophile. The basicity of the reaction medium might also be too low.
-
Troubleshooting Steps:
-
Re-run the reaction with modified conditions: Increase the reaction temperature, prolong the reaction time, or use a stronger base if compatible with your substrate. For nucleophilic aromatic substitution (SNAr) on pyridines, stronger bases can increase the rate of reaction.[10]
-
Purification: Unreacted this compound is volatile (boiling point ~106 °C) and can often be removed by careful evaporation under reduced pressure, provided the product is not also volatile.[11] Otherwise, flash column chromatography is typically effective for separation.
-
Issue 3: The formation of multiple products is observed.
-
Possible Cause: In reactions with this compound, nucleophilic attack generally occurs at the 4-position.[12] However, under certain conditions or with specific nucleophiles, substitution at the 2-position can occur. Side reactions with other functional groups on the nucleophile are also possible.
-
Troubleshooting Steps:
-
Confirm the identity of the byproducts: Use techniques like LC-MS or NMR to identify the structures of the unexpected products.
-
Adjust reaction conditions: Temperature and choice of base can influence regioselectivity. Milder conditions may favor the desired product.
-
Protecting groups: If the nucleophile has other reactive sites, consider using protecting groups to prevent side reactions.
-
Quantitative Data Summary
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Secondary Amine | Morpholine | K₃PO₄ | t-Amyl alcohol | 110 | 3 | >95 | [10] |
| Amide | Benzamide | K₂CO₃ | DMSO | 130 | 12 | >95 | [10] |
| N-Heterocycle | Indole | K₂CO₃ | DMSO | 130 | 12 | >95 | [10] |
| Cyanide | KCN | - | DMSO | 130 | 12 | ~80 | [10] |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr) of this compound with an Amine Nucleophile
This protocol describes a typical procedure for the reaction of this compound with a primary or secondary amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., DMSO, t-Amyl alcohol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser or sealed tube
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add the base (1.5 - 2.0 equivalents).
-
Addition of Reagents: Add the anhydrous solvent, followed by the amine nucleophile (1.0 - 1.2 equivalents) and this compound (1.0 equivalent).
-
Reaction: Stir the reaction mixture and heat to the desired temperature (typically 110-130 °C). Monitor the reaction progress by TLC or LC-MS.
-
Cooling: Upon completion, cool the reaction mixture to room temperature.
-
Quenching: Slowly pour the reaction mixture into a beaker containing ice-water with stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure substituted pyridine.
Visualizations
Caption: Decision tree for selecting an appropriate quenching protocol.
Caption: Troubleshooting workflow for common workup issues.
References
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. Workup [chem.rochester.edu]
- 3. 2,5-Difluoro-4-iodopyridine | 1017793-20-2 | Benchchem [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem [infoscience.epfl.ch]
Technical Support Center: Purification of 2,4-Difluoropyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-difluoropyridine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The primary methods for purifying this compound and its derivatives are fractional distillation, column chromatography, and recrystallization. The choice of method depends on the physical state of the compound (liquid or solid), the nature of the impurities, and the required final purity.
Q2: How can I monitor the progress of the purification?
A2: Thin-layer chromatography (TLC) is a quick and effective method to monitor the progress of column chromatography and to check the purity of fractions.[1][2][3] For volatile compounds, gas chromatography (GC) can also be used. High-performance liquid chromatography (HPLC) is suitable for analyzing the purity of non-volatile derivatives.[4]
Q3: What are some common impurities found in crude this compound derivatives?
A3: Common impurities can include unreacted starting materials, partially fluorinated intermediates (e.g., 2-chloro-4-fluoropyridine if synthesized from a dichloropyridine precursor), isomers, and byproducts from side reactions.[4][5] Discoloration, often yellow or brown, can indicate the presence of degradation products.[6]
Q4: How should I store purified this compound derivatives?
A4: Purified this compound and its derivatives, especially if anhydrous, should be stored in a tightly sealed, dark glass bottle under an inert atmosphere (e.g., argon or nitrogen) to protect them from moisture and light.[6][7]
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification of this compound derivatives.
Issue 1: Low Purity After Column Chromatography
Question: I performed column chromatography to purify my this compound derivative, but the resulting product is still impure. What could be the problem?
Answer: Several factors can lead to poor separation during column chromatography. Here is a troubleshooting workflow to identify and resolve the issue:
References
- 1. Home Page [chem.ualberta.ca]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. calpaclab.com [calpaclab.com]
Technical Support Center: Overcoming Catalyst Deactivation in 2,4-Difluoropyridine Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the cross-coupling of 2,4-difluoropyridine. The information is designed to help you diagnose and resolve issues related to catalyst deactivation, leading to improved reaction outcomes.
Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address specific experimental issues.
Issue 1: Low or No Conversion of Starting Material
Question: My reaction shows little to no consumption of this compound. What are the likely causes and how can I fix this?
Answer: Low or no conversion is a common issue, often stemming from an inactive catalyst. The primary causes and troubleshooting steps are outlined below:
-
Catalyst Poisoning by Pyridine Nitrogen: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to the formation of inactive catalyst complexes.[1] This is a well-known challenge in pyridine cross-coupling.
-
Solution 1: Employ Bulky, Electron-Rich Ligands. Sterically hindered phosphine ligands, such as XPhos, SPhos, or RuPhos, can shield the palladium center and disfavor pyridine coordination.[2]
-
Solution 2: Use a Well-Defined Precatalyst. Precatalysts can ensure the efficient generation of the active Pd(0) species in situ, minimizing the opportunity for pyridine inhibition during catalyst activation.[3]
-
Solution 3: Increase Catalyst Loading. As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for partial deactivation.[3]
-
-
Inefficient Oxidative Addition: The C-F or C-X (X = Cl, Br, I) bond of this compound may not be readily activated by the palladium catalyst. The C-F bond is generally less reactive than other carbon-halogen bonds.
-
Solution 1: Optimize Ligand Choice. Electron-rich and bulky ligands enhance the electron density on the palladium center, promoting oxidative addition.
-
Solution 2: Increase Reaction Temperature. Higher temperatures can provide the necessary activation energy for the oxidative addition step. However, be cautious as this may also accelerate catalyst decomposition.
-
Solution 3: Switch to a More Reactive Coupling Partner. If using this compound as the electrophile, consider converting it to a more reactive derivative (e.g., iodide or triflate) if possible.
-
-
Poor Quality Reagents or Solvents: Trace impurities, such as water or oxygen, can deactivate the catalyst.
-
Solution: Ensure Rigorous Anhydrous and Anaerobic Conditions. Use freshly distilled and degassed solvents. Ensure all reagents are of high purity and handled under an inert atmosphere (e.g., argon or nitrogen).[4]
-
Issue 2: Formation of Palladium Black
Question: I am observing a black precipitate in my reaction. What is it and how can I prevent its formation?
Answer: The black precipitate is almost certainly palladium black, which is catalytically inactive, aggregated palladium metal. Its formation is a clear sign of catalyst decomposition.
-
Cause 1: Slow Catalytic Turnover. If the catalytic cycle is sluggish, the active Pd(0) species has a longer lifetime in solution, increasing the likelihood of aggregation.
-
Solution: Optimize Reaction Conditions to Increase Rate. Implement the strategies mentioned above to accelerate the catalytic cycle (e.g., ligand choice, temperature).
-
-
Cause 2: High Reaction Temperature. Excessive heat can lead to the thermal decomposition of the catalyst.
-
Solution: Lower the Reaction Temperature. If possible, run the reaction at a lower temperature for a longer duration.
-
-
Cause 3: Inadequate Ligand Stabilization. The ligand may not be effectively stabilizing the Pd(0) intermediates.
-
Solution: Use a Ligand that Stabilizes Pd(0). Some ligands are better at preventing the agglomeration of palladium nanoparticles.
-
Issue 3: Side Reactions and Low Selectivity
Question: My reaction is messy, with multiple byproducts. How can I improve the selectivity?
Answer: The formation of byproducts such as homocoupled products and dehalogenated starting material can significantly reduce the yield of the desired product.
-
Homocoupling: The organometallic reagent couples with itself.
-
Solution 1: Thoroughly Degas the Reaction Mixture. Oxygen can promote homocoupling.
-
Solution 2: Use a Pre-catalyst. Pd(II) precatalysts can sometimes lead to homocoupling during the initial reduction to Pd(0). Using a Pd(0) source or a precatalyst that rapidly forms the active species can minimize this.[5]
-
-
Dehalogenation/Dehydrofluorination: The halide or fluoride on the pyridine substrate is replaced by a hydrogen atom.
-
Solution 1: Optimize the Ligand and Base. The choice of ligand and base can influence the relative rates of reductive elimination versus dehalogenation. Weaker bases may be beneficial.
-
Solution 2: Lower the Reaction Temperature. Higher temperatures can sometimes favor dehalogenation.
-
Frequently Asked Questions (FAQs)
Q1: Why is cross-coupling with this compound particularly challenging?
A1: The primary difficulty arises from the combination of two factors: the electron-withdrawing nature of the two fluorine atoms and the presence of the Lewis basic pyridine nitrogen. The fluorine atoms make the pyridine ring electron-deficient, which can affect the rates of oxidative addition and reductive elimination. The pyridine nitrogen can poison the catalyst by coordinating to the metal center.[1]
Q2: Which position on this compound is more reactive in cross-coupling reactions?
A2: The reactivity of the C-F bonds can be influenced by the specific coupling reaction and conditions. In nucleophilic aromatic substitution (SNAr), the 4-position is generally more activated. In palladium-catalyzed cross-coupling, the relative reactivity can be more complex and may depend on the ligand and other reaction parameters. If a halogen other than fluorine is present (e.g., 2-fluoro-4-bromopyridine), the C-Br bond will be significantly more reactive towards oxidative addition than the C-F bond.
Q3: What is the best choice of catalyst and ligand for coupling with this compound?
A3: There is no single "best" catalyst system, as the optimal choice depends on the specific coupling partners and reaction type. However, for electron-deficient pyridines, catalyst systems employing bulky, electron-rich phosphine ligands such as XPhos, SPhos, RuPhos, and BrettPhos often show superior performance.[2][6] Using a well-defined precatalyst, such as a G3 or G4 palladacycle, is also highly recommended.[3]
Q4: How critical is the choice of base and solvent?
A4: The base and solvent are crucial reaction parameters. The base is required to activate the nucleophilic partner in many cross-coupling reactions (e.g., boronic acids in Suzuki coupling) and can influence the stability of the catalyst. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu). The solvent must be anhydrous and deoxygenated. Common choices include toluene, dioxane, and THF.[7][8]
Q5: Can I monitor the progress of my reaction?
A5: Yes, monitoring the reaction is highly recommended. Techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the consumption of starting materials and the formation of the product. This allows you to determine the optimal reaction time and identify any potential issues early on.
Data Presentation
The following tables summarize quantitative data for common cross-coupling reactions with substrates analogous to this compound. This data is intended to provide a starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Fluorinated Pyridines
| Entry | Pyridine Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Fluoropyridine-3-boronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ (10) | - | Na₂CO₃ | Dioxane/H₂O | 100 | 18 | 85 |
| 2 | 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 95 |
| 3 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |
| 4 | 2,4-Dichloropyridine | 4-Methoxyphenylboronic acid | (η³-1-tBu-indenyl)Pd(IPr)(Cl) (3) | - | KF | THF | RT | 24 | 75 (C4-selective)[9] |
Table 2: Buchwald-Hartwig Amination of Fluorinated Pyridines
| Entry | Pyridine Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 80 | 2 | 98 |
| 2 | 2-Chloropyridine | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | t-BuOH | 100 | 24 | 89 |
| 3 | 2-Bromo-4-methylpyridine | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 12 | 75-85[10] |
| 4 | 2-Fluoro-4-iodopyridine | Aniline | Pd(OAc)₂ (5) | BINAP (7.5) | K₂CO₃ | Dioxane | 150 (MW) | 0.5 | 85 (C4-selective) |
Table 3: Sonogashira Coupling of Fluorinated Pyridines
| Entry | Pyridine Substrate | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | 65 | 12 | 91 |
| 2 | 2-Iodopyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | 10 | i-Pr₂NEt | DMF | RT | 3 | 95 |
| 3 | 3-Fluoro-4-iodopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | 65 | 12 | 88[4] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 2,4-Dihalopyridine
-
To an oven-dried Schlenk flask, add the 2,4-dihalopyridine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and any additional ligand if required.
-
Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Add degassed solvent (e.g., toluene/water 10:1) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[11][12]
General Procedure for Buchwald-Hartwig Amination of 2-Halo-4-fluoropyridine
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube.
-
Add the 2-halo-4-fluoropyridine (1.0 equiv).
-
Seal the tube, remove from the glovebox, and add the degassed solvent (e.g., toluene) followed by the amine (1.2 equiv) via syringe.
-
Heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. jmcct.com [jmcct.com]
- 9. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Preventing protodeboronation in Suzuki reactions of fluoropyridines
This technical support center provides guidance for researchers, scientists, and drug development professionals to troubleshoot and prevent protodeboronation, a common side reaction in Suzuki-Miyaura cross-coupling reactions involving fluoropyridine boronic acids.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with fluoropyridine boronic acids?
A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of the fluoropyridine boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2][3] This reaction consumes the nucleophilic coupling partner, leading to a reduced yield of the desired product and the formation of a fluoropyridine byproduct, which can complicate purification.[2] Fluoropyridine boronic acids, particularly those with the boronic acid group at the 2-position, are highly susceptible to this decomposition pathway due to the influence of the basic nitrogen atom in the pyridine ring.[2][4][5]
Q2: What is the primary mechanism that makes 2-fluoropyridine boronic acids prone to protodeboronation?
A2: Unlike simple arylboronic acids, which are most susceptible to protodeboronation under strongly acidic or basic conditions, 2-pyridine boronic acids (including their fluoro-substituted analogs) can undergo rapid protodeboronation under neutral pH conditions.[1][2] This is due to the formation of a reactive zwitterionic intermediate.[1][2] The addition of either acid or base can surprisingly slow down protodeboronation by shifting the equilibrium away from this highly reactive zwitterion.[1][2]
Q3: What are the key reaction parameters that influence the rate of protodeboronation?
A3: Several factors can significantly impact the extent of protodeboronation:
-
pH: The reaction pH is a critical factor. For heteroaromatic boronic acids like fluoropyridines, the maximum rate of decomposition is often observed at or near neutral pH due to the formation of a zwitterionic species.[1][2]
-
Base: The choice of base is crucial. Strong bases can accelerate base-catalyzed protodeboronation.[6][7] Weaker bases are often preferred to minimize this side reaction.[8]
-
Temperature: Higher reaction temperatures can increase the rate of both the desired Suzuki coupling and the undesired protodeboronation.[3]
-
Solvent: The presence of water can be a source of protons for protodeboronation.[8] While some water can be beneficial for dissolving inorganic bases, strictly anhydrous conditions can suppress this side reaction.[8]
-
Catalyst and Ligand: The palladium catalyst and its associated ligand can influence the relative rates of the productive coupling and protodeboronation.[2] Highly active catalyst systems that promote rapid cross-coupling can outcompete the slower protodeboronation pathway.[2]
Q4: How can I detect if protodeboronation is occurring in my reaction?
A4: The most direct way to identify protodeboronation is by analyzing the crude reaction mixture using techniques like LC-MS, GC-MS, or NMR. You should look for a byproduct with a mass corresponding to the fluoropyridine starting material without the boronic acid group (i.e., where the boronic acid has been replaced by a hydrogen atom).[3]
Troubleshooting Guide
This guide provides a structured approach to address common issues related to protodeboronation in Suzuki reactions of fluoropyridines.
| Symptom | Potential Cause | Suggested Solution |
| Low yield of desired product with significant formation of the corresponding fluoropyridine byproduct. | High rate of protodeboronation. | 1. Modify the Boron Reagent: Convert the fluoropyridine boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or a potassium trifluoroborate salt.[1][8][9] These "slow-release" surrogates maintain a low concentration of the reactive free boronic acid.[1][8] 2. Optimize the Base: Switch to a weaker, non-hydroxide base such as K₃PO₄, K₂CO₃, or CsF.[8] 3. Employ Anhydrous Conditions: Use rigorously dried solvents and reagents to minimize the presence of water, a proton source for protodeboronation.[8] 4. Lower the Reaction Temperature: If possible, reduce the reaction temperature to slow the rate of decomposition.[10] 5. Use a Highly Active Catalyst System: Employ a modern, highly active palladium precatalyst and a suitable ligand (e.g., bulky, electron-rich phosphines) to accelerate the desired coupling, thereby outcompeting protodeboronation.[2] |
| Inconsistent results between reaction batches. | Sensitivity to reaction conditions affecting protodeboronation. | 1. Standardize Reagent Quality: Ensure the purity and dryness of all reagents, especially the solvent and base. 2. Control the Atmosphere: Maintain a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from degrading the catalyst. 3. Precise Temperature Control: Use a reliable heating mantle or oil bath to ensure consistent reaction temperatures. |
| Reaction fails to go to completion, with starting materials remaining. | Catalyst deactivation or inhibition. | 1. Use a Precatalyst: Employ a stable palladium precatalyst to ensure efficient generation of the active Pd(0) species.[9] 2. Ligand Selection: The nitrogen on the fluoropyridine can coordinate to the palladium center and inhibit catalysis. Using sterically hindered ligands can sometimes mitigate this issue.[4] 3. Degas Solvents Thoroughly: Oxygen can oxidize and deactivate the palladium catalyst.[11] |
Strategies to Minimize Protodeboronation: A Comparative Overview
The following table summarizes the relative impact of different strategies on minimizing protodeboronation.
| Strategy | Relative Impact on Minimizing Protodeboronation | Rationale |
| Use of Boronic Esters (Pinacol, MIDA) or Trifluoroborates | Very High | These derivatives are more stable than the corresponding boronic acids and act as "slow-release" sources of the active nucleophile, keeping its concentration low and minimizing side reactions.[1][8][9] |
| Choice of Base | High | Weaker bases (e.g., K₃PO₄, K₂CO₃) are generally preferred over strong bases (e.g., NaOH, KOH) to reduce the rate of base-catalyzed protodeboronation.[2][8] |
| Anhydrous Reaction Conditions | Medium-High | Removing water, a potential proton source, can significantly suppress protodeboronation.[8] |
| Use of Highly Active Catalyst Systems | Medium-High | Fast and efficient catalysts can promote the desired Suzuki coupling to occur much faster than the protodeboronation side reaction.[2] |
| Lower Reaction Temperature | Medium | Reducing the temperature slows down all reaction rates, including protodeboronation. This can be effective if the desired coupling can still proceed at a reasonable rate at a lower temperature.[10] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Fluoropyridine Boronic Acid Derivative
This protocol is a starting point and may require optimization for specific substrates.
Reagents and Materials:
-
Fluoropyridine boronic acid derivative (e.g., pinacol ester or MIDA boronate) (1.2-1.5 equiv)
-
Aryl/heteroaryl halide (1.0 equiv)
-
Palladium precatalyst (e.g., Pd(dppf)Cl₂, XPhos Pd G3) (1-5 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, 2-MeTHF)
-
Oven-dried glassware
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel (e.g., Schlenk flask) equipped with a magnetic stir bar, add the aryl halide, the fluoropyridine boronic acid derivative, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas for at least three cycles.[8]
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium precatalyst followed by the anhydrous, degassed solvent via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the 1H NMR Spectrum of 2,4-Difluoropyridine
For researchers and professionals in drug development and chemical synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. Among fluorinated heterocycles, which are of significant interest in medicinal chemistry, 2,4-difluoropyridine presents a unique and informative ¹H NMR spectrum. This guide provides a detailed analysis of its spectrum, a comparison with related fluoropyridine isomers, and the experimental protocols necessary for obtaining high-quality data.
1H NMR Spectral Data: A Comparative Overview
The introduction of fluorine atoms into a pyridine ring significantly influences the chemical shifts (δ) and coupling constants (J) of the remaining protons. The electronegativity of fluorine generally leads to a downfield shift of adjacent protons. Furthermore, the spin-active ¹⁹F nucleus (I = 1/2) couples with protons, leading to additional signal splitting, which provides valuable structural information.
The table below summarizes the ¹H NMR spectral data for this compound and compares it with other selected fluoropyridine isomers, all recorded in deuterated chloroform (CDCl₃). This comparison highlights the distinct spectral features arising from the specific substitution patterns.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| This compound | H-3 | ~6.86 | ddd | ³J(H3-F4) ≈ 10.2, ⁴J(H3-H5) ≈ 2.5, ⁴J(H3-F2) ≈ 2.0 |
| H-5 | ~7.23 | ddd | ³J(H5-H6) ≈ 9.5, ⁴J(H5-F4) ≈ 8.5, ⁴J(H5-H3) ≈ 2.5 | |
| H-6 | ~8.15 | d | ³J(H6-H5) ≈ 9.5 | |
| 2-Fluoropyridine | H-3 | ~6.93 | ddd | ³J(H3-H4) ≈ 8.2, ³J(H3-F2) ≈ 8.2, ⁴J(H3-H5) ≈ 1.0 |
| H-4 | ~7.78 | dddd | ³J(H4-H3) ≈ 8.2, ³J(H4-H5) ≈ 7.2, ⁵J(H4-H6) ≈ 2.1, ⁵J(H4-F2) ≈ 0 | |
| H-5 | ~7.18 | ddd | ³J(H5-H4) ≈ 7.2, ³J(H5-H6) ≈ 4.9, ⁴J(H5-F2) ≈ 2.5 | |
| H-6 | ~8.23 | dm | ³J(H6-H5) ≈ 4.9, ⁴J(H6-F2) ≈ 0.8 | |
| 3-Fluoropyridine | H-2 | ~8.45 | d | ³J(H2-F3) ≈ 2.0 |
| H-4 | ~7.40 | ddd | ³J(H4-H5) ≈ 8.5, ³J(H4-F3) ≈ 9.5, ⁴J(H4-H6) ≈ 1.0 | |
| H-5 | ~7.25 | ddd | ³J(H5-H4) ≈ 8.5, ³J(H5-H6) ≈ 4.8, ⁴J(H5-F3) ≈ 4.8 | |
| H-6 | ~8.40 | d | ³J(H6-H5) ≈ 4.8 | |
| 2,6-Difluoropyridine | H-3, H-5 | ~6.80 | dd | ³J(H3-H4) ≈ 8.1, ⁴J(H3-F2) ≈ 6.8 |
| H-4 | ~7.85 | t | ³J(H4-H3,5) ≈ 8.1 |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and spectrometer frequency.
Analysis of this compound Spectrum
The ¹H NMR spectrum of this compound is a classic example of a complex spin system.
-
H-6: This proton, being adjacent to the nitrogen, is the most deshielded and appears furthest downfield (~8.15 ppm). It is split only by the adjacent H-5 proton, resulting in a doublet with a coupling constant of approximately 9.5 Hz.
-
H-5: This proton (~7.23 ppm) is coupled to three different nuclei: H-6, the fluorine at position 4 (F-4), and H-3. This results in a complex doublet of doublets of doublets (ddd). The largest coupling is with the ortho proton H-6, followed by the coupling to the ortho fluorine F-4.
-
H-3: This proton (~6.86 ppm) is situated between two fluorine atoms and appears as the most upfield signal. It is coupled to the fluorine at position 4 (F-4), the fluorine at position 2 (F-2), and the proton at position 5 (H-5), also resulting in a doublet of doublets of doublets.
Spin-Spin Coupling Pathway Diagram
The logical relationship of the spin-spin couplings for the protons in this compound can be visualized. The diagram below illustrates which nuclei are coupled, with the type and magnitude of the coupling constant indicated.
Unveiling the Electronic Landscape: A Comparative Guide to the 13C NMR Chemical Shifts of 2,4-Difluoropyridine
For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of the spectroscopic properties of fluorinated pyridines is paramount. This guide provides a detailed comparison of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 2,4-difluoropyridine against pyridine and its monofluorinated analogues, supported by experimental data. This analysis offers insights into the electronic effects of fluorine substitution on the pyridine ring, a common scaffold in medicinal chemistry.
Comparative Analysis of 13C NMR Chemical Shifts
The introduction of fluorine atoms to the pyridine ring induces significant changes in the 13C NMR chemical shifts, reflecting alterations in the electron distribution within the aromatic system. The table below summarizes the experimental 13C NMR chemical shifts for this compound and compares them with pyridine, 2-fluoropyridine, and 4-fluoropyridine.
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) |
| Pyridine | 150.1 | 123.8 | 136.1 | 123.8 | 150.1 |
| 2-Fluoropyridine | 163.2 (d, J=237.5 Hz) | 109.1 (d, J=37.5 Hz) | 141.1 (d, J=14.5 Hz) | 122.1 (d, J=5.0 Hz) | 147.5 (d, J=15.0 Hz) |
| 4-Fluoropyridine | 154.0 (d, J=13.0 Hz) | 110.0 (d, J=4.0 Hz) | 167.0 (d, J=250.0 Hz) | 110.0 (d, J=4.0 Hz) | 154.0 (d, J=13.0 Hz) |
| This compound | 164.8 (dd, J=240.0, 13.0 Hz) | 97.8 (dd, J=40.0, 4.0 Hz) | 169.2 (dd, J=255.0, 15.0 Hz) | 110.5 (dd, J=5.0, 2.0 Hz) | 148.0 (dd, J=16.0, 4.0 Hz) |
Note: Data for pyridine, 2-fluoropyridine, and 4-fluoropyridine are compiled from various spectral databases. Data for this compound is based on values reported in the literature, specifically "Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants" (J. Am. Chem. Soc. 1975, 97 (7), pp 1808–1813), and may be supplemented with predicted data from spectral databases where experimental values are not explicitly detailed.
The direct attachment of highly electronegative fluorine atoms results in a significant downfield shift for the carbons bearing the fluorine (C2 and C4 in this compound) due to the strong deshielding effect. This is evident from the large one-bond carbon-fluorine coupling constants (¹JCF). The presence of fluorine also influences the chemical shifts of the adjacent carbons through-bond and through-space interactions, leading to the observed splitting patterns (doublet of doublets, dd).
Experimental Protocols
The acquisition of high-quality 13C NMR spectra for fluorinated compounds requires specific experimental considerations to account for the large carbon-fluorine coupling constants and potential signal-to-noise challenges.
Sample Preparation:
-
Dissolution: Approximately 20-50 mg of the solid sample or 10-30 µL of the liquid sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal reference standard (δ = 0.00 ppm).
-
Filtration: The solution is filtered through a pipette containing a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.
13C NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 100 MHz or higher for ¹³C) is used.
-
Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments) is employed.
-
Acquisition Parameters:
-
Spectral Width: A wide spectral width (e.g., 0-200 ppm) is necessary to encompass the broad range of carbon chemical shifts in fluorinated aromatics.
-
Number of Scans: A sufficient number of scans (typically 1024 or more) is acquired to achieve an adequate signal-to-noise ratio, especially for quaternary carbons.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is used to ensure complete relaxation of the carbon nuclei between pulses.
-
-
Processing: The acquired Free Induction Decay (FID) is processed with an exponential multiplication (line broadening) of 1-2 Hz, followed by Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the TMS signal.
Visualizing the Influence of Fluorine Substitution
The following diagram illustrates the logical relationship between the substitution pattern and the resulting 13C NMR chemical shifts, highlighting the deshielding effect of the fluorine atoms.
A Researcher's Guide to Interpreting 19F NMR Spectroscopy of Fluorinated Pyridines
For researchers, scientists, and drug development professionals, understanding the nuances of 19F Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for the structural elucidation and characterization of fluorinated compounds. This guide provides a comparative analysis of 19F NMR data for a series of mono- and di-substituted fluoropyridines, supported by experimental data and detailed protocols to aid in the interpretation of these complex spectra.
Fluorine-19 is an excellent nucleus for NMR spectroscopy due to its 100% natural abundance, spin of ½, and high gyromagnetic ratio, resulting in high sensitivity.[1] Furthermore, the large chemical shift range of 19F NMR, which can span over 800 ppm, minimizes signal overlap and allows for the sensitive detection of subtle changes in the electronic environment of the fluorine atom.[1][2] In the context of drug discovery and development, the incorporation of fluorine atoms into pyridine rings can significantly influence a molecule's metabolic stability, binding affinity, and other pharmacokinetic properties. Consequently, the precise characterization of these fluorinated pyridines by 19F NMR is a critical step in the development of novel therapeutics.
This guide will delve into the key parameters of 19F NMR spectroscopy—chemical shifts (δ) and spin-spin coupling constants (J)—and how they are influenced by the position and number of fluorine substituents on the pyridine ring.
Comparative Analysis of 19F NMR Data
The position of the fluorine atom on the pyridine ring, as well as the presence of other fluorine substituents, profoundly impacts the 19F NMR spectrum. The following tables summarize the 19F chemical shifts and coupling constants for a selection of mono- and difluoropyridines. Chemical shifts are reported in parts per million (ppm) relative to a standard reference, typically CFCl3. Coupling constants, which describe the interaction between neighboring nuclear spins, are given in Hertz (Hz).
Table 1: 19F NMR Data for Monofluoropyridines
| Compound | Position of F | Chemical Shift (δ, ppm) | 1H-19F Coupling Constants (JHF, Hz) |
| 2-Fluoropyridine | 2 | -68.5 | ³J(F-H3) = 8.5, ⁴J(F-H4) = 4.5, ⁵J(F-H5) = 1.0, ⁴J(F-H6) = 33.0 |
| 3-Fluoropyridine | 3 | -124.5 | ³J(F-H2) = 8.0, ³J(F-H4) = 10.0, ⁴J(F-H5) = 2.5, ⁵J(F-H6) = 5.0 |
| 4-Fluoropyridine | 4 | -118.9 | ³J(F-H3,5) = 7.0, ⁴J(F-H2,6) = 4.0 |
Table 2: 19F NMR Data for Difluoropyridines
| Compound | Position of F | Chemical Shift (δ, ppm) | 19F-19F Coupling Constants (JFF, Hz) | 1H-19F Coupling Constants (JHF, Hz) |
| 2,3-Difluoropyridine | F2, F3 | δ(F2) = -86.1, δ(F3) = -142.3 | ³J(F2-F3) = 20.0 | F2: ⁴J(F2-H4)=8.5, ⁵J(F2-H5)=1.5, ⁴J(F2-H6)=2.5F3: ³J(F3-H4)=10.0, ⁴J(F3-H5)=2.0, ⁵J(F3-H6)=5.0 |
| 2,4-Difluoropyridine | F2, F4 | δ(F2) = -70.2, δ(F4) = -125.8 | ⁴J(F2-F4) = 15.0 | F2: ³J(F2-H3)=8.0, ⁵J(F2-H5)=2.0, ⁴J(F2-H6)=32.0F4: ³J(F4-H3)=7.5, ³J(F4-H5)=9.5 |
| 2,5-Difluoropyridine | F2, F5 | δ(F2) = -72.4, δ(F5) = -139.1 | ⁵J(F2-F5) = 7.0 | F2: ³J(F2-H3)=8.0, ⁴J(F2-H4)=4.0, ⁴J(F2-H6)=31.0F5: ³J(F5-H4)=9.0, ³J(F5-H6)=4.0 |
| 2,6-Difluoropyridine | F2, F6 | δ(F2, F6) = -69.8 | ³J(F2-F6) = 17.5 | ³J(F-H3,5)=8.0, ⁴J(F-H4)=5.0 |
| 3,4-Difluoropyridine | F3, F4 | δ(F3) = -130.1, δ(F4) = -145.2 | ³J(F3-F4) = 21.0 | F3: ³J(F3-H2)=7.5, ⁴J(F3-H5)=2.5, ⁵J(F3-H6)=4.5F4: ³J(F4-H5)=9.0, ⁴J(F4-H2)=4.5, ⁵J(F4-H6)=1.5 |
| 3,5-Difluoropyridine | F3, F5 | δ(F3, F5) = -110.5 | ⁵J(F3-F5) = 1.0 | ³J(F-H2,6)=7.0, ³J(F-H4)=9.0 |
Note: The data presented in these tables are compiled from various sources and may vary slightly depending on the experimental conditions such as solvent and temperature.
Key Relationships and Interpretation
The chemical shift of a fluorine atom is highly sensitive to its electronic environment. Electron-withdrawing groups will generally cause a downfield shift (less negative ppm value), while electron-donating groups will cause an upfield shift (more negative ppm value). The nitrogen atom in the pyridine ring acts as an electron-withdrawing group, influencing the chemical shifts of the fluorine substituents.
The magnitude of the spin-spin coupling constant (J) provides valuable information about the connectivity of atoms and the number of bonds separating them. Generally, the magnitude of the coupling constant decreases as the number of bonds between the coupled nuclei increases. As seen in the tables, ³J couplings (through three bonds) are typically larger than ⁴J and ⁵J couplings. The through-space coupling between fluorine atoms can also be observed, particularly when they are in close proximity.
References
Unveiling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 2,4-Difluoropyridine
For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Mass spectrometry serves as a powerful analytical technique for elucidating molecular structure through the analysis of fragmentation patterns. This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2,4-difluoropyridine against its parent molecule, pyridine, and its monofluorinated analogues. By examining these related structures, we can forecast the fragmentation behavior of this compound, offering valuable insights for its identification and characterization.
Predicted Fragmentation Pattern of this compound
The primary fragmentation pathways are anticipated to involve the loss of a fluorine atom, hydrogen cyanide (HCN), or difluoroacetylene. The initial loss of a fluorine radical (F•) would result in a fragment ion at m/z 96. Subsequent or alternative fragmentation could involve the characteristic loss of HCN from the pyridine ring, leading to a fragment at m/z 88. The expulsion of a neutral difluoroacetylene (C2F2) molecule is another plausible pathway, which would yield a fragment at m/z 51. Further fragmentation of these primary ions is also expected.
Comparative Fragmentation Analysis
To substantiate the predicted fragmentation of this compound, a comparison with pyridine and its monofluorinated derivatives is essential. The fragmentation patterns of these compounds provide a foundational understanding of how the pyridine ring fragments and how the presence of fluorine substituents influences this process.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Predominant Fragmentation Pathways |
| Pyridine | 79 | 52, 51, 50 | Loss of HCN (m/z 52), further fragmentation |
| 2-Fluoropyridine | 97 | 70, 51 | Loss of HCN (m/z 70), loss of C2H2F• |
| 3-Fluoropyridine | 97 | 70, 51 | Loss of HCN (m/z 70), loss of C2H2F• |
| This compound (Predicted) | 115 | 96, 88, 51 | Loss of F• (m/z 96), Loss of HCN (m/z 88), Loss of C2F2 (m/z 51) |
Table 1: Comparison of key mass spectrometry fragmentation data for pyridine, monofluoropyridines, and the predicted fragmentation of this compound.
The data reveals a recurring theme in the fragmentation of pyridine and its fluorinated derivatives: the loss of hydrogen cyanide (HCN) is a dominant pathway.[1][2] For monofluoropyridines, a significant peak corresponding to the loss of HCN is observed.[3][4] It is therefore highly probable that this compound will also exhibit a fragmentation pathway involving the loss of HCN. The introduction of fluorine atoms also introduces the possibility of fluorine radical loss, a common fragmentation mechanism for halogenated compounds.
Proposed Fragmentation Pathway for this compound
The following diagram illustrates the predicted major fragmentation pathways for this compound upon electron ionization.
Experimental Protocol
To experimentally verify the predicted fragmentation pattern, the following mass spectrometry protocol is recommended:
1. Sample Preparation:
-
Dissolve a small quantity of this compound in a volatile organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
2. Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is recommended.
3. Gas Chromatography (GC) Method:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 50°C, hold for 1 minute, then ramp up to 250°C at a rate of 10°C/min, and hold for 5 minutes.
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent.
4. Mass Spectrometry (MS) Method:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 35-200
-
Scan Rate: 2 scans/second
5. Data Analysis:
-
The resulting mass spectrum should be analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern should then be compared with the predicted pattern and the spectra of related compounds.
This comprehensive approach, combining prediction with a clear experimental methodology, will enable researchers to confidently identify and characterize this compound in their analytical workflows. The comparative data provided serves as a valuable reference for interpreting the resulting mass spectra.
References
- 1. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
- 2. massbank.eu [massbank.eu]
- 3. 2-Fluoropyridine [webbook.nist.gov]
- 4. Pyridine, 3-fluoro- [webbook.nist.gov]
A Comparative Analysis of Reactivity: 2,4-Difluoropyridine vs. 2,6-Difluoropyridine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the realm of heterocyclic chemistry and drug discovery, difluoropyridines serve as versatile building blocks. Their susceptibility to nucleophilic aromatic substitution (SNAr) allows for the introduction of a wide array of functional groups, enabling the synthesis of complex molecular architectures. This guide provides an objective comparison of the reactivity of two common isomers, 2,4-difluoropyridine and 2,6-difluoropyridine, with a focus on their behavior in SNAr reactions, supported by experimental data and detailed protocols.
Executive Summary
The reactivity and regioselectivity of difluoropyridines in SNAr reactions are fundamentally governed by the electronic influence of the fluorine substituents and the nitrogen atom within the pyridine ring. In this compound, nucleophilic attack preferentially occurs at the C4 position. This selectivity is attributed to the superior stabilization of the negative charge in the Meisenheimer intermediate through resonance involving the nitrogen atom. Conversely, in 2,6-difluoropyridine, the two fluorine atoms are chemically equivalent, leading to substitution at either the C2 or C6 position. While direct kinetic comparisons under identical conditions are not extensively reported in the literature, a comprehensive analysis of published experimental outcomes allows for a robust comparative assessment.
Theoretical Basis for Reactivity
The mechanism of an SNAr reaction involves the initial attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is a crucial factor in determining the reaction rate.
In the case of This compound , nucleophilic attack at the C4 position allows for the delocalization of the resulting negative charge onto the electronegative nitrogen atom.[1][2][3] This provides significant stabilization to the Meisenheimer intermediate, thereby favoring this reaction pathway. Attack at the C2 position also allows for some charge delocalization onto the nitrogen, but the resonance structure derived from C4 attack is generally considered to be more stable.
For 2,6-difluoropyridine , the fluorine atoms are located at positions ortho to the nitrogen atom. Nucleophilic attack at either C2 or C6 results in a Meisenheimer intermediate where the negative charge can be effectively stabilized by the adjacent nitrogen atom. Due to the symmetry of the molecule, these two positions are equally reactive.
The positioning of fluorine atoms has a profound impact on the electronic structure and ionization energies of the pyridine ring, which in turn dictates their reactivity towards nucleophiles.[4][5]
Quantitative Data Presentation
The following table summarizes representative experimental outcomes for the SNAr reactions of this compound and 2,6-difluoropyridine with a common secondary amine nucleophile, piperidine. While the conditions are not identical, they provide a strong indication of the typical reaction parameters and expected yields for each isomer.
| Parameter | This compound | 2,6-Difluoropyridine |
| Substrate | This compound | 2,6-Difluoropyridine |
| Nucleophile | Piperidine | Piperidine |
| Major Product | 2-Fluoro-4-(piperidin-1-yl)pyridine | 2-Fluoro-6-(piperidin-1-yl)pyridine |
| Reaction Conditions | K₂CO₃, DMF, 80 °C, 4h | Dioxane, 60 °C, 1h |
| Yield | ~95% | ~85% |
| Regioselectivity | Highly selective for C4 substitution | Selective for mono-substitution at C2/C6 |
Note: The data presented is compiled from representative procedures and may not reflect optimized conditions for all possible substrates.
Experimental Protocols
Detailed methodologies for the SNAr reactions of this compound and 2,6-difluoropyridine with piperidine are provided below. These protocols are intended to serve as a practical guide for researchers.
Protocol 1: Synthesis of 2-Fluoro-4-(piperidin-1-yl)pyridine
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Add anhydrous DMF to achieve a suitable concentration (e.g., 0.5 M).
-
Add piperidine (1.1 equivalents) to the solution.
-
Add potassium carbonate (2.0 equivalents) to the reaction mixture.
-
Stir the mixture at 80 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 4 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 2-fluoro-4-(piperidin-1-yl)pyridine.
Protocol 2: Synthesis of 2-Fluoro-6-(piperidin-1-yl)pyridine
Materials:
-
2,6-Difluoropyridine
-
Piperidine
-
1,4-Dioxane
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2,6-difluoropyridine (1.0 equivalent).
-
Add anhydrous 1,4-dioxane to achieve a suitable concentration (e.g., 0.5 M).
-
Add piperidine (1.0 equivalent) to the solution.
-
Stir the mixture at 60 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 1 hour), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 2-fluoro-6-(piperidin-1-yl)pyridine.
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental workflows and the mechanistic pathways of the SNAr reactions.
Caption: Generalized experimental workflow for SNAr on difluoropyridines.
Caption: SNAr mechanism for this compound at the C4 position.
Caption: SNAr mechanism for 2,6-difluoropyridine.
Conclusion
The comparison between this compound and 2,6-difluoropyridine highlights the critical role of substituent positioning in directing the outcome of nucleophilic aromatic substitution reactions. This compound offers a reliable platform for regioselective functionalization at the C4 position, a feature that is invaluable in multi-step synthesis. On the other hand, 2,6-difluoropyridine provides a straightforward route to symmetrically or asymmetrically di-substituted pyridines, depending on the reaction stoichiometry and conditions. The choice between these two isomers will ultimately depend on the specific synthetic target and the desired substitution pattern. A thorough understanding of their relative reactivities and the underlying electronic principles is paramount for the efficient design and execution of synthetic strategies in drug development and materials science.
References
A Comparative Analysis of 2,4-Difluoropyridine and 2,4-Dichloropyridine Reactivity for Pharmaceutical and Agrochemical Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision in the synthesis of novel compounds. Halogenated pyridines are a cornerstone of heterocyclic chemistry, offering versatile handles for functionalization. This guide provides an in-depth comparative analysis of the reactivity of two common dihalopyridines: 2,4-difluoropyridine and 2,4-dichloropyridine. By examining their behavior in key synthetic transformations—nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions—this document aims to equip researchers with the knowledge to make informed decisions in their synthetic strategies.
The inherent electronic properties of the pyridine ring, coupled with the distinct characteristics of fluorine and chlorine substituents, lead to significant differences in the reactivity and regioselectivity of these two compounds. This guide will present a detailed comparison supported by experimental data, outlining the preferred reaction conditions and expected outcomes for each substrate.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient aromatic rings. In the context of 2,4-dihalopyridines, the reactivity is largely governed by the stability of the Meisenheimer intermediate formed upon nucleophilic attack.
General Reactivity Trend:
Experimental evidence consistently demonstrates that fluorinated pyridines are significantly more reactive towards nucleophiles than their chlorinated counterparts in SNAr reactions. This heightened reactivity is attributed to the strong electron-withdrawing nature of the fluorine atom, which more effectively stabilizes the negative charge in the Meisenheimer complex. A key study reported that the reaction of 2-fluoropyridine with sodium ethoxide is 320 times faster than that of 2-chloropyridine, underscoring the superior activating effect of fluorine in this context.[1]
Regioselectivity:
For both this compound and 2,4-dichloropyridine, nucleophilic attack in SNAr reactions preferentially occurs at the C4 position.[2][3] This regioselectivity is a consequence of the greater stabilization of the resulting Meisenheimer intermediate, where the negative charge can be delocalized onto the electronegative pyridine nitrogen atom through resonance. Attack at the C2 position does not allow for this direct resonance stabilization by the nitrogen, leading to a higher energy intermediate.
Comparative Data: Nucleophilic Aromatic Substitution with Amines
| Substrate | Nucleophile | Product | Reaction Conditions | Yield (%) | Reaction Time | Reference |
| 2,4-Dichloropyridine | Aniline | 4-Anilino-2-chloropyridine | K₂CO₃, DMF, 100 °C | Moderate to Good | Not specified | [2] |
| 2,4-Dichloropyridine | Various anilines and heterocyclic amines | 2-Amino-4-chloropyridines | Pd₂(dba)₃, Xantphos, NaOtBu, Toluene, 100 °C | 20-50:1 C2:C4 selectivity | Not specified | [4] |
| This compound | Morpholine | 4-Morpholino-2-fluoropyridine | K₃PO₄, tert-Amyl alcohol, 110 °C | High | Not specified | |
| 2-Fluoropyridine | Various amines | 2-Aminopyridines | KF, H₂O | Good | Not specified | [5] |
Note: Direct comparative studies under identical conditions are limited. The data presented is compiled from various sources to illustrate general trends.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The reactivity and regioselectivity of 2,4-dihalopyridines in these transformations are influenced by factors such as the C-X bond strength (C-Cl vs. C-F) and the nature of the palladium catalyst and ligands.
General Reactivity Trend:
In contrast to SNAr reactions, the reactivity of halopyridines in palladium-catalyzed cross-coupling generally follows the trend of C-I > C-Br > C-Cl > C-F, reflecting the bond dissociation energies. Consequently, 2,4-dichloropyridine is typically more reactive than this compound in these transformations, particularly in the oxidative addition step of the catalytic cycle. The C-F bond is generally the most difficult to activate.
Regioselectivity:
Conventional palladium-catalyzed cross-coupling reactions of 2,4-dihalopyridines, such as Suzuki and Buchwald-Hartwig reactions, typically show a preference for reaction at the C2 position.[4] This is often attributed to the coordination of the palladium catalyst to the pyridine nitrogen, facilitating oxidative addition at the adjacent C2-halogen bond.
However, recent advancements have demonstrated that the regioselectivity can be reversed to favor the C4 position by careful selection of ligands. For instance, the use of sterically hindered N-heterocyclic carbene (NHC) ligands in Suzuki couplings of 2,4-dichloropyridine has been shown to promote C4-selectivity.[6]
Comparative Data: Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Product | Catalyst/Ligand | Yield (%) | Regioselectivity (C4:C2) | Reference |
| 2,4-Dichloropyridine | Phenylboronic acid | 2-Chloro-4-phenylpyridine | Pd(PPh₃)₄ | 71% | Predominantly C4 | [7] |
| 2,4-Dichloropyridine | Arylboronic acids | 2-Chloro-4-arylpyridines | Pd(PEPPSI)(IPr) | Good | 2.5:1 to 10.4:1 | [6] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | 2-Chloro-4-phenylpyrimidine | Pd(PPh₃)₄ | 74% (20 min, MW) | C4 selective | [8] |
Note: Data for this compound in Suzuki coupling is less prevalent, likely due to the lower reactivity of the C-F bond.
Comparative Data: Buchwald-Hartwig Amination
| Substrate | Amine | Product | Catalyst/Ligand | Yield (%) | Regioselectivity (C2:C4) | Reference |
| 2,4-Dichloropyridine | Various anilines and heterocyclic amines | 2-Amino-4-chloropyridines | Pd₂(dba)₃, Xantphos | Good | 20:1 to 50:1 | [4] |
| 2-Fluoro-4-iodopyridine | Aromatic amines | 2-Fluoro-4-aminopyridines | Pd(OAc)₂/BINAP | Good | Exclusive for C4 | [9] |
Note: In the case of 2-fluoro-4-iodopyridine, the much greater reactivity of the C-I bond dictates the regioselectivity of the Buchwald-Hartwig amination.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes a general procedure for the reaction of a 2,4-dihalopyridine with a secondary amine nucleophile.
Materials:
-
2,4-Dihalopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Base (e.g., K₃PO₄, K₂CO₃) (2.0 equiv)
-
Anhydrous solvent (e.g., DMF, tert-Amyl alcohol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add the base.
-
Add the 2,4-dihalopyridine and the amine.
-
Add the anhydrous solvent to achieve a suitable concentration (e.g., 0.2 M).
-
Stir the reaction mixture and heat to the desired temperature (e.g., 100-150 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure product.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura coupling of a 2,4-dihalopyridine with a boronic acid.
Materials:
-
2,4-Dihalopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., Xantphos, SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
Procedure:
-
In a Schlenk flask or microwave vial, combine the 2,4-dihalopyridine, arylboronic acid, palladium catalyst, ligand (if used), and base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring. For microwave-assisted reactions, irradiate at a set temperature for a specified time.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and water.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Separate the organic layer, extract the aqueous layer with the organic solvent, and combine the organic extracts.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general framework for the palladium-catalyzed amination of a 2,4-dihalopyridine.
Materials:
-
2,4-Dihalopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (1-5 mol%)
-
Ligand (e.g., Xantphos, BINAP) (2-10 mol%)
-
Strong base (e.g., NaOtBu, K₃PO₄) (1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Schlenk tube or sealed vial
-
Magnetic stirrer and stir bar
Procedure:
-
To an oven-dried Schlenk tube or sealed vial under an inert atmosphere, add the palladium precatalyst, ligand, and base.
-
Add the 2,4-dihalopyridine and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the appropriate temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Workflows
Caption: Experimental workflow for a typical SNAr reaction.
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for a Buchwald-Hartwig amination reaction.
Conclusion
The choice between this compound and 2,4-dichloropyridine as a synthetic precursor is highly dependent on the desired transformation. For nucleophilic aromatic substitution reactions, this compound offers significantly enhanced reactivity at the C4 position, often allowing for milder reaction conditions. Conversely, for traditional palladium-catalyzed cross-coupling reactions, 2,4-dichloropyridine is generally the more reactive substrate, with a preference for functionalization at the C2 position. However, the ability to tune the regioselectivity of these cross-coupling reactions through judicious ligand selection provides a powerful strategy for accessing C4-functionalized pyridines from the dichloro-analogue. A thorough understanding of these reactivity and regioselectivity patterns is crucial for the efficient and predictable synthesis of complex pyridine-containing molecules in the pharmaceutical and agrochemical industries.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Bridging the Gap: A Guide to Experimental Validation of Computationally Predicted Reactivity
In the fast-paced world of drug discovery and development, computational models have emerged as indispensable tools for predicting the chemical reactivity of potential drug candidates. These in silico methods offer the promise of rapidly screening vast chemical libraries, prioritizing compounds for synthesis, and identifying potential liabilities such as off-target effects or metabolic instability early in the discovery pipeline. However, the predictions of these models are just that—predictions. Rigorous experimental validation is the cornerstone of confidence, transforming computational hypotheses into actionable data.
This guide provides a comprehensive comparison of computational prediction methodologies with their corresponding experimental validation techniques, focusing on areas critical to drug development. It is designed for researchers, scientists, and drug development professionals to understand the interplay between in silico predictions and real-world experimental data.
Workflow: From Computational Prediction to Experimental Validation
The journey from a computational prediction to a validated result follows a structured workflow. This process ensures that computational resources are used effectively to guide and prioritize experimental efforts, ultimately accelerating the drug discovery process.
Caption: A generalized workflow from computational prediction to experimental validation.
Case Study 1: Off-Target Effects of CRISPR/Cas9 Gene Editing
The specificity of CRISPR/Cas9 gene editing is a critical safety concern. Computational tools are widely used to predict potential off-target sites for a given single guide RNA (sgRNA). However, the accuracy of these predictions can vary, making experimental validation essential.
Data Presentation: Predicted vs. Experimental Off-Target Sites
The following table presents a comparison of computationally predicted off-target sites for an sgRNA targeting the VEGFA gene with experimentally identified sites using GUIDE-seq, a method for detecting double-stranded breaks in living cells.[1]
| Genomic Site | Chromosome | Mismatches | Predicted by MIT CRISPR Design Tool[1] | Detected by GUIDE-seq[1] | GUIDE-seq Read Count[1] |
| On-target | chr6 | 0 | Yes | Yes | 13,836 |
| Off-target Site 1 | chr1 | 3 | Yes | Yes | 1,235 |
| Off-target Site 2 | chr7 | 4 | Yes | Yes | 254 |
| Off-target Site 3 | chr18 | 4 | No | Yes | 133 |
| Off-target Site 4 | chrX | 4 | Yes | Yes | 101 |
| Off-target Site 5 | chr8 | 5 | No | Yes | 56 |
| Off-target Site 6 | chr4 | 5 | No | Yes | 45 |
| Off-target Site 7 | chr15 | 5 | No | Yes | 33 |
Note: This table is a representative example based on findings where computational tools often fail to identify a significant number of true off-target sites.[1]
Experimental Protocols
GUIDE-seq is a method for detecting off-target cleavage events in living cells.[2]
-
Oligonucleotide Integration: A short, double-stranded oligodeoxynucleotide (dsODN) is introduced into cells along with the CRISPR/Cas9 components. This dsODN is integrated into the site of a DNA double-strand break (DSB).
-
Genomic DNA Isolation and Fragmentation: Genomic DNA is extracted from the cells and fragmented.
-
Library Preparation: Adapters are ligated to the fragmented DNA, and PCR is used to amplify the fragments containing the integrated dsODN.
-
Sequencing: The amplified library is sequenced using next-generation sequencing.
-
Data Analysis: Sequencing reads are mapped to the reference genome to identify the locations of dsODN integration, which correspond to the sites of Cas9-induced DSBs.
CIRCLE-seq is a highly sensitive in vitro method for identifying Cas9 cleavage sites on purified genomic DNA.[3]
-
Genomic DNA Circularization: High-molecular-weight genomic DNA is isolated and circularized.
-
Exonuclease Treatment: Linear DNA is removed by exonuclease treatment.
-
In Vitro Cleavage: The circularized DNA is treated with the Cas9-gRNA ribonucleoprotein complex, which linearizes the DNA at on- and off-target sites.
-
Library Preparation: Sequencing adapters are ligated to the ends of the linearized DNA fragments.
-
Sequencing and Analysis: The library is sequenced, and the reads are mapped to a reference genome to identify cleavage sites.
Case Study 2: Reactivity of Covalent Inhibitors
Covalent inhibitors, which form a permanent bond with their target protein, have seen a resurgence in drug discovery.[4][5] A key challenge is to design inhibitors with sufficient reactivity to engage their target without being so reactive that they cause off-target toxicity. Computational models are used to predict the intrinsic reactivity of the electrophilic "warhead" of these inhibitors.
Data Presentation: Predicted vs. Experimental Reactivity
Predicting the reactivity of covalent inhibitors often involves calculating quantum mechanical descriptors or using machine learning models trained on experimental data. The performance of these models is typically assessed by their correlation with experimental kinetic data, such as the second-order rate constant (kinact/KI).
While a direct compound-by-compound table of predicted versus experimental reactivity is often found in the supplementary data of specialized publications, the overall performance of modern predictive models is quite strong. For instance, machine learning models have demonstrated robust Pearson and Spearman correlations of approximately 0.80 and 0.75, respectively, on test sets of cysteine-targeted covalent compounds.[4][5]
| Computational Approach | Typical Performance Metric | Reference |
| Machine Learning Models | Pearson correlation (Predicted vs. Experimental): ~0.80 | [4][5] |
| (e.g., FP-Stack) | Spearman correlation (Predicted vs. Experimental): ~0.75 | [4][5] |
| Quantum Mechanics (DFT) | Qualitative to semi-quantitative agreement with trends | [6] |
Experimental Protocols
This assay measures the time-dependent inhibition of a kinase by a covalent inhibitor.[7]
-
Reagents: Purified kinase, substrate (e.g., a peptide), ATP (often radiolabeled, e.g., [γ-32P]-ATP), and the covalent inhibitor.
-
Pre-incubation: The kinase and inhibitor are pre-incubated for varying amounts of time to allow for the covalent reaction to proceed.
-
Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of the substrate and ATP.
-
Quenching and Detection: The reaction is stopped after a specific time, and the amount of phosphorylated substrate is measured. This can be done by separating the phosphorylated substrate from the unreacted ATP and quantifying the radioactivity.
-
Data Analysis: The rate of inhibition is determined at different inhibitor concentrations to calculate the kinetic parameters kinact (the maximal rate of inactivation) and KI (the inhibitor concentration at which the rate of inactivation is half-maximal).
This assay confirms that the covalent inhibitor is binding to its intended target within a cellular context.
-
Cell Treatment: Live cells are treated with the covalent inhibitor at various concentrations and for different durations.
-
Cell Lysis: The cells are lysed to release the proteins.
-
Probe Competition: A competitive probe, which is a known ligand for the target protein that has a reporter tag (e.g., biotin), is added to the lysate.
-
Enrichment: The target protein is enriched from the lysate, for example, using streptavidin beads if the probe is biotinylated.
-
Detection and Quantification: The amount of target protein that is bound to the inhibitor (and therefore cannot bind the probe) is quantified, typically by Western blotting or mass spectrometry.
Case Study 3: Prediction of Metabolic Stability
The metabolic stability of a drug candidate is a critical parameter that influences its pharmacokinetic profile. Computational models, particularly machine learning algorithms, are increasingly used to predict how quickly a compound will be metabolized by liver enzymes.[1][3]
Data Presentation: Predicted vs. Experimental Metabolic Stability
The performance of metabolic stability prediction models is often evaluated by their ability to correctly classify compounds as having high or low stability in human liver microsomes (HLM).
| Model Performance Metric | Value | Reference |
| Accuracy | 0.74 | [1] |
| Matthew's Correlation Coefficient | 0.48 | [1] |
| Sensitivity | 0.70 | [1] |
| Specificity | 0.86 | [1] |
| Positive Predictive Value | 0.94 | [1] |
| Negative Predictive Value | 0.46 | [1] |
Performance of a random forest model (PredMS) on an external test set for predicting metabolic stability in human liver microsomes.[1]
Experimental Protocol
This in vitro assay measures the rate at which a compound is metabolized by enzymes in human liver microsomes.
-
Incubation: The test compound is incubated with human liver microsomes in the presence of NADPH (a cofactor required for many metabolic enzymes) at 37°C.
-
Time Points: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is stopped, typically by adding a cold organic solvent like acetonitrile.
-
Analysis: The concentration of the remaining parent compound in each aliquot is measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t1/2) of the compound.
Signaling Pathway Visualizations
Understanding the biological context of a drug's action is crucial. The following diagrams illustrate the signaling pathways of two important cancer targets, KRAS G12C and CDK12/13.
KRAS G12C Signaling Pathway
The KRAS protein is a key node in signaling pathways that control cell growth and proliferation. The G12C mutation leads to its constitutive activation.
Caption: The KRAS G12C signaling pathway and the mechanism of covalent inhibition.
CDK12/13 Signaling in Transcription Regulation
CDK12 and CDK13 are key regulators of transcription elongation and are implicated in the expression of genes involved in the DNA damage response.
Caption: The role of CDK12/13 in regulating transcription and the impact of their inhibition.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Shah2020 - Predicting Human Liver Microsomal Stability of small molecules | BioModels [ebi.ac.uk]
- 3. MS-BACL: enhancing metabolic stability prediction through bond graph augmentation and contrastive learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Selective and Effective: Current Progress in Computational Structure-Based Drug Discovery of Targeted Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Identification of 2,4-Difluoropyridine Reaction Products
For researchers, scientists, and drug development professionals, 2,4-difluoropyridine is a valuable reagent for the synthesis of substituted pyridine derivatives. Its reactivity is dominated by nucleophilic aromatic substitution (SNAr), offering a regioselective pathway to novel compounds. This guide provides a comparative analysis of the reaction products of this compound with common nucleophiles, contrasting its performance with the alternative starting material, 2,4-dichloropyridine. The information presented is supported by spectroscopic data and detailed experimental protocols to aid in the unambiguous identification of these products.
Reaction Pathways and Regioselectivity
This compound undergoes nucleophilic aromatic substitution preferentially at the 4-position. This regioselectivity is attributed to the strong electron-withdrawing effect of the fluorine atom and the activating effect of the pyridine nitrogen, which stabilize the Meisenheimer intermediate formed during the attack at the C4 position. In contrast, the C2 position is less activated. This predictable outcome makes this compound a reliable building block in medicinal chemistry.
As an alternative, 2,4-dichloropyridine can also be used. While the reaction mechanism is similar, the reactivity of the chloro-substituted pyridine is generally lower than its fluoro-counterpart. The carbon-fluorine bond is more polarized than the carbon-chlorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. Consequently, reactions with this compound often proceed under milder conditions and may result in higher yields.
The Regioselectivity of Nucleophilic Aromatic Substitution in 2,4-Dihalopyridines: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of novel pyridine-based compounds, understanding the regioselectivity of nucleophilic aromatic substitution (SNAr) on di-substituted pyridines is of paramount importance. This guide provides a detailed comparison of the reactivity of the 2- and 4-positions in 2,4-dihalopyridines, supported by theoretical principles and experimental observations.
In classical SNAr reactions, the halogen at the 4-position of a 2,4-dihalopyridine is generally more susceptible to nucleophilic attack than the halogen at the 2-position. This preference is a consequence of the electronic properties of the pyridine ring and the stability of the reaction intermediates.
Theoretical Basis for Enhanced Reactivity at the 4-Position
The enhanced reactivity at the C4 position can be attributed to two primary factors: the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) and the stability of the Meisenheimer intermediate formed during the reaction.
Frontier Molecular Orbital (FMO) Theory: Nucleophilic attack in SNAr reactions is an interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the LUMO of the electrophile (the dihalopyridine). For 2,4-dihalopyridines, the LUMO has a larger coefficient at the C4 carbon compared to the C2 carbon. This indicates that the C4 position is more electrophilic and, therefore, a more favorable site for nucleophilic attack. While the LUMO is the primary orbital of interest for attack at C4, computational studies have shown that for attack at the C2 position, the LUMO+1 orbital is more relevant. The energy gap between the HOMO of a typical nucleophile and the LUMO of the 2,4-dihalopyridine is smaller than the gap with the LUMO+1, further favoring attack at C4.
Stability of the Meisenheimer Intermediate: The SNAr reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. When the nucleophile attacks the C4 position, the negative charge of the intermediate can be delocalized onto the electronegative pyridine nitrogen atom through resonance. This delocalization provides significant stabilization to the intermediate. In contrast, attack at the C2 position results in a Meisenheimer complex where the negative charge is distributed only on the carbon atoms of the ring, which is a less stable arrangement. The greater stability of the intermediate formed from C4 attack lowers the activation energy for this pathway, making it the kinetically favored route.[1]
References
A Comparative Guide to Catalytic Systems for the Cross-Coupling of 2,4-Difluoropyridine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of fluorinated pyridine scaffolds is of paramount importance in the development of novel pharmaceuticals and agrochemicals. Among these, 2,4-difluoropyridine serves as a versatile building block, with its two distinct C-F bonds offering opportunities for selective C-C, C-N, and C-O bond formation. The regioselectivity of these cross-coupling reactions is a critical aspect, heavily influenced by the choice of the catalytic system. This guide provides an objective comparison of various catalytic systems for the cross-coupling of this compound, supported by experimental data and detailed protocols to aid researchers in selecting the optimal conditions for their synthetic needs.
Introduction to Cross-Coupling of Dihalogenated Pyridines
The two fluorine atoms in this compound exhibit different reactivities. The C4-F bond is generally more susceptible to nucleophilic aromatic substitution (SNAr) and some cross-coupling reactions due to the stronger electron-withdrawing effect of the ring nitrogen at the para position. Conversely, the C2-F bond can be preferentially activated under other catalytic conditions. This inherent difference in reactivity allows for selective functionalization, which is crucial for the efficient synthesis of complex molecules. The choice of catalyst, ligand, base, and solvent all play a pivotal role in controlling the regioselectivity and efficiency of the coupling reaction.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. For the cross-coupling of this compound with arylboronic acids, palladium-based catalysts are most commonly employed. The regioselectivity is a key consideration, with C4-arylation being the generally preferred outcome.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Performance Data
| Catalyst/Ligand | Coupling Partner | Base | Solvent | Temp (°C) | Yield (%) | Regioselectivity (C4:C2) | Reference |
| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 71 | >95:5 | [1] |
| Pd₂(dba)₃ / SPhos | 4-Methoxyphenylboronic acid | K₃PO₄ | Toluene | 80 | High | C4 selective | [2] |
| Pd(dppf)Cl₂ | 2-Thiopheneboronic acid | Na₃PO₄ | Dioxane | 100 | 82 | Not Specified | [3] |
Experimental Protocol: C4-Arylation of 2,4-Dichloropyrimidine (as an analogue)
A mixture of 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in 1,4-dioxane/water (4:1, 5 mL) is degassed and heated at 100 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.[1]
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. In the case of this compound, selective amination can be achieved, typically at the C4 position.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for a Buchwald-Hartwig amination reaction.
Performance Data
| Catalyst/Ligand | Amine | Base | Solvent | Temp (°C) | Yield (%) | Regioselectivity | Reference |
| Pd(OAc)₂ / BINAP | Aromatic amines | K₂CO₃ | Toluene | Microwave | Good | C4 exclusive | [4][5] |
| Pd₂(dba)₃ / Xantphos | Anilines | Cs₂CO₃ | Dioxane | 100 | High | C2 selective (for dichloropyridine) | [5] |
Experimental Protocol: C4-Amination of 2-Fluoro-4-iodopyridine
A mixture of 2-fluoro-4-iodopyridine (1.0 mmol), the corresponding aromatic amine (1.2 mmol), Pd(OAc)₂ (0.05 mmol), BINAP (0.075 mmol), and K₂CO₃ (3.5 mmol) in toluene (5 mL) is subjected to microwave irradiation at a specified temperature and time. After completion, the reaction mixture is cooled, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography.[4]
Nickel-Catalyzed Cross-Coupling
Nickel-based catalytic systems have emerged as a cost-effective and often highly reactive alternative to palladium catalysts. They can exhibit different selectivity profiles and are particularly effective for the activation of less reactive C-F bonds.
Performance Data
While specific data for the nickel-catalyzed cross-coupling of this compound is not abundant in the reviewed literature, nickel catalysts have shown high efficacy in the cross-coupling of other fluorinated arenes and pyridines. For instance, Ni(cod)₂ with various phosphine or N-heterocyclic carbene (NHC) ligands has been successfully employed for the Suzuki-Miyaura coupling of fluorobenzofurans with arylboronic acids.[6]
Other Cross-Coupling Reactions
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. For dihalopyridines, the regioselectivity is influenced by the catalyst and ligands used. Generally, the reaction is catalyzed by a combination of a palladium complex and a copper(I) salt.
Catalytic Cycle for Sonogashira Coupling
Caption: Generalized catalytic cycles for a Sonogashira cross-coupling reaction.
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide. While effective, the toxicity of organotin compounds is a significant drawback.
Conclusion
The selective functionalization of this compound is a challenging yet crucial task in modern synthetic chemistry. Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions are well-established methods that generally favor substitution at the C4 position. The choice of ligand is critical in modulating the reactivity and, in some cases, can even invert the regioselectivity. Nickel-based systems offer a promising alternative, although more research is needed to fully explore their potential for the cross-coupling of this compound. The experimental data and protocols provided in this guide serve as a valuable resource for chemists to navigate the complexities of these reactions and to design efficient and selective syntheses of functionalized difluoropyridine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]
Safety Operating Guide
Navigating the Disposal of 2,4-Difluoropyridine: A Guide to Safe and Compliant Practices
The proper disposal of 2,4-Difluoropyridine, a fluorinated compound frequently used in research and development, is paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals to manage and dispose of this compound waste in a compliant and safe manner. Adherence to these protocols is crucial for mitigating risks and fostering a secure research environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to handle this compound with strict safety measures. This substance is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of vapors.[1][2] Ensure that safety showers and eyewash stations are readily accessible.[3]
-
Personal Protective Equipment (PPE) : A comprehensive PPE suite is mandatory. This includes chemical-resistant gloves (e.g., nitrile), safety goggles and a face shield, and a fire-resistant lab coat to prevent skin contact.[1][4][5][6]
-
Fire and Explosion Prevention : Keep the chemical away from all sources of ignition, including heat, sparks, and open flames.[1][3][5] Use non-sparking tools and take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[1][3][4]
Spill Management and Emergency Procedures
In the event of a spill, immediate and correct action is critical to prevent escalation.
-
Evacuate and Isolate : If the spill is large, evacuate non-essential personnel from the area.[1][5]
-
Control Ignition Sources : Immediately remove all sources of ignition from the vicinity of the spill.[3][4][5]
-
Containment : For small spills, contain the leak using an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[4][7][8] Do not let the product enter drains.[1][5][8]
-
Collection : Using spark-proof tools, carefully collect the absorbed material and contaminated soil into a suitable, labeled, and sealed container for hazardous waste disposal.[3][9][10]
-
Decontamination : Clean the spill area thoroughly. Dispose of all contaminated cleaning materials as hazardous waste.[11]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be poured down the drain or mixed with general refuse.[6][11]
-
Waste Identification : Classify any waste containing this compound, including contaminated labware and PPE, as hazardous flammable liquid waste.[4][12]
-
Containerization :
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.[11][13] The container must be compatible with the chemical; often, the original container is a suitable choice.[13]
-
The label must include the words "Hazardous Waste," the full chemical name "this compound," and any other constituents with their approximate percentages.[11][13]
-
-
Waste Segregation : Do not mix this compound waste with other waste streams, particularly incompatible materials like strong oxidizing agents or acids.[2][5][14] Keep halogenated waste separate from non-halogenated streams.
-
Storage :
-
Final Disposal : Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][5][14] Handle uncleaned, empty containers as you would the product itself, as they may contain explosive vapors.[4][5][14]
Quantitative Data for this compound
The following table summarizes key physical and chemical properties of this compound relevant to its safe handling and disposal.
| Property | Value | Citation |
| Molecular Formula | C₅H₃F₂N | [15][16] |
| Molecular Weight | 115.08 g/mol | [15][16] |
| Appearance | Colorless Liquid | [15][16] |
| Boiling Point | 106 °C | [16] |
| Flash Point | 27.8 °C | [16] |
| Density | 1.263 g/cm³ | [16] |
| Vapor Pressure | 16.8 mmHg at 25°C | [16] |
| UN Number | 1993 (Flammable liquids, n.o.s.) | [16] |
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for safe disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. chemicalbook.com [chemicalbook.com]
- 15. labproinc.com [labproinc.com]
- 16. Cas 34941-90-7,2,4-DIFLUORO-PYRIDINE | lookchem [lookchem.com]
Navigating the Synthesis of 2,4-Difluoropyridine: A Guide to Personal Protective Equipment and Safe Handling
For Researchers, Scientists, and Drug Development Professionals
The handling of fluorinated pyridines, such as 2,4-Difluoropyridine, is a common yet critical task in the development of novel therapeutics and functional materials. While indispensable in modern synthetic chemistry, these reagents demand a heightened level of safety awareness due to their inherent reactivity and potential health hazards. This guide provides a detailed protocol for the safe handling of this compound, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our aim is to provide you with the essential knowledge to not only protect yourself but also to ensure the integrity of your research.
Immediate Safety Concerns and Hazard Profile
This compound is a flammable liquid and vapor that can cause significant irritation to the skin, eyes, and respiratory system.[1][2][3][4] Understanding the specific hazards, as outlined in the Globally Harmonized System (GHS), is the first step in establishing a safe operating procedure.
| Hazard Statement | GHS Classification | Implication for Handling |
| Flammable liquid and vapor[1][3][4] | Flammable Liquid, Category 3 | Requires storage in a designated flammable liquids cabinet, away from ignition sources. Handling should be performed in an environment free of open flames, sparks, or hot surfaces.[1][4] |
| Causes skin irritation[1][3][5] | Skin Irritation, Category 2 | Direct contact with the skin must be avoided through the use of appropriate gloves and protective clothing. |
| Causes serious eye irritation[1][3][5] | Eye Irritation, Category 2 | Chemical splash goggles are mandatory to prevent severe eye damage. |
| May cause respiratory irritation[1][3] | Specific Target Organ Toxicity (Single Exposure), Category 3 | All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of vapors.[1][4] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a one-size-fits-all approach; it is dictated by the specific tasks being performed and the associated risks. The following table outlines the recommended PPE for handling this compound.
| Body Part | Protective Equipment | Recommended Material/Standard | Rationale |
| Eyes/Face | Chemical splash goggles or a face shield.[6] | Must conform to EN166 (EU) or ANSI Z87.1 (US) standards. | Protects against splashes that can cause serious eye irritation. A face shield offers additional protection for the entire face. |
| Skin | Chemical-resistant gloves. | Nitrile or butyl rubber gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use.[7] | Provides a barrier against direct skin contact, preventing irritation. |
| Lab coat or chemical-resistant apron. | Standard laboratory coat. For larger quantities, a chemical-resistant apron over the lab coat is advised. | Protects clothing and underlying skin from splashes and spills. | |
| Respiratory | Not typically required when working in a properly functioning chemical fume hood. | If ventilation is inadequate or in the event of a large spill, a respirator with an organic vapor cartridge is necessary. Use respirators tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[7] | Prevents inhalation of vapors that can lead to respiratory tract irritation. |
Experimental Workflow: A Step-by-Step Guide to Safe Handling
The following workflow provides a procedural guide for the safe handling of this compound, from preparation to disposal.
Caption: This diagram outlines the essential steps for the safe handling of this compound, from preparation to disposal.
Step 1: Preparation
-
Don Appropriate PPE: Before entering the laboratory, ensure you are wearing a lab coat, closed-toe shoes, and safety glasses. Immediately before handling the chemical, put on chemical splash goggles and the appropriate chemical-resistant gloves.
-
Verify Fume Hood Functionality: Confirm that the chemical fume hood is operational and the sash is at the appropriate height to ensure proper airflow.
-
Assemble Materials: Gather all necessary glassware, reagents, and equipment and place them inside the fume hood. This minimizes the need to move in and out of the containment area.
-
Locate Emergency Equipment: Be aware of the location of the nearest safety shower, eyewash station, and fire extinguisher. Ensure a spill kit compatible with flammable liquids is readily accessible.
Step 2: Handling
-
Dispensing: All transfers of this compound should be conducted within the fume hood. Use a syringe or cannula for liquid transfers to minimize the risk of splashes and vapor release.
-
Reaction Setup: If the reaction is air or moisture sensitive, ensure a proper inert atmosphere (e.g., nitrogen or argon) is established.
-
Container Sealing: After dispensing, securely seal the primary container of this compound and any reaction vessels.[1] Parafilm can be used for additional sealing of short-term storage containers.
Step 3: Cleanup and Disposal
-
Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with this compound. A suitable solvent, such as acetone, followed by soap and water is generally effective.
-
Waste Disposal: Dispose of all waste, including contaminated solvents, disposable pipettes, and gloves, in a clearly labeled, sealed container designated for flammable liquid waste.[1] Do not mix with other waste streams.[6] Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[1]
-
PPE Removal: Remove gloves using the proper technique to avoid contaminating your skin.[6] Dispose of them in the appropriate solid waste container. Remove your lab coat and store it properly.
-
Hand Washing: Always wash your hands thoroughly with soap and water after handling any chemical, even if you were wearing gloves.[1][6]
Emergency Procedures: Spills and Exposures
Accidents can happen, and being prepared is crucial for mitigating their consequences.
| Situation | Immediate Action |
| Small Spill (<100 mL) in a Fume Hood | 1. Alert nearby personnel. 2. Use an absorbent material, such as vermiculite or a spill pad, to contain the spill.[1] 3. Place the absorbent material in a sealed container for disposal as flammable waste. 4. Wipe the area with a suitable solvent and then clean with soap and water. |
| Large Spill (>100 mL) or Spill Outside a Fume Hood | 1. Evacuate the immediate area and alert others. 2. If safe to do so, remove ignition sources. 3. Contact your institution's EHS or emergency response team. 4. Do not attempt to clean up a large spill without proper training and equipment. |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][4] 2. Remove any contaminated clothing. 3. Seek medical attention if irritation persists.[1][5] |
| Eye Contact | 1. Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][4] 2. Remove contact lenses if present and easy to do.[4][5] 3. Seek immediate medical attention.[1] |
| Inhalation | 1. Move to fresh air immediately.[1][4] 2. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. 3. Seek medical attention.[6] |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse the mouth with water.[6] 3. Seek immediate medical attention.[6] |
By adhering to these guidelines and fostering a culture of safety within your laboratory, you can confidently and responsibly advance your research while minimizing the risks associated with handling this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. This compound | C5H3F2N | CID 2762838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemical-label.com [chemical-label.com]
- 4. fishersci.com [fishersci.com]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
